Product packaging for 4-Fluoronicotinic acid(Cat. No.:CAS No. 152126-33-5)

4-Fluoronicotinic acid

Cat. No.: B131589
CAS No.: 152126-33-5
M. Wt: 141.1 g/mol
InChI Key: UBIVUIKWHBNGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoronicotinic Acid (CAS 152126-33-5) is a fluorinated nicotinic acid derivative with the molecular formula C6H4FNO2 and a molecular weight of 141.10 g/mol. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, particularly valued for its role in the development of positron emission tomography (PET) imaging agents. A primary research application of this compound is its use as a precursor for fluorine-18 labeled prosthetic groups, such as [18F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester . This synthon is critically useful for the mild and efficient radiolabeling of temperature-sensitive biomolecules, including peptides and proteins, for PET imaging . Furthermore, derivatives like 6-fluoronicotinic acid 4-nitrophenyl ester have been successfully employed as prosthetic compounds for the radiolabeling of FABP3-targeting peptides, demonstrating high chemoselectivity for S-acylation and enabling specific in vitro binding studies . The utility of fluoronicotinic acid derivatives extends to clinical applications, evidenced by their role in the success of FDA-approved radiopharmaceuticals like Piflufolastat F-18, used for imaging prostate-specific membrane antigen (PSMA)–positive lesions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FNO2 B131589 4-Fluoronicotinic acid CAS No. 152126-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIVUIKWHBNGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376590
Record name 4-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152126-33-5
Record name 4-Fluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152126-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoronicotinic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 4-Fluoronicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. This document summarizes key quantitative data, outlines relevant experimental considerations, and presents logical workflows for its application.

Core Chemical and Structural Data

This compound, with the CAS number 152126-33-5, is a pyridine carboxylic acid featuring a fluorine atom at the 4-position.[1] This substitution imparts unique electronic properties that are of considerable interest in the design of novel therapeutic agents.

Structural Identifiers

The definitive structural identifiers for this compound are provided in the table below, facilitating its unambiguous identification in chemical databases and literature.

IdentifierValue
IUPAC Name 4-fluoropyridine-3-carboxylic acid[2]
CAS Number 152126-33-5[1]
Molecular Formula C₆H₄FNO₂[1]
SMILES C1=CN=CC(=C1F)C(=O)O[2]
InChI InChI=1S/C6H4FNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10)[2]
Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in both chemical reactions and biological systems. While experimentally determined data for some properties are limited, predicted values from reliable sources offer valuable insights.

PropertyValueSource
Molecular Weight 141.1 g/mol [1]
Boiling Point 284.9±20.0 °CPredicted
Density 1.419±0.06 g/cm³Predicted
pKa 1.27±0.10Predicted

It is important to note that the properties of fluoronicotinic acid isomers can vary. For instance, 5-Fluoronicotinic acid has a reported melting point of 193-198°C and is soluble in methanol.[3] 6-Fluoronicotinic acid has a melting point of 144-148 °C.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound in a research and development setting.

Synthesis of a this compound Derivative

Reaction: Methyl 3-nitropyridine-4-carboxylate is reacted with cesium fluoride (CsF) in dry dimethyl sulfoxide (DMSO) under a nitrogen atmosphere. The reaction mixture is heated to 120 °C for 90 minutes.[4]

Work-up: After completion, distilled water is added, and the product is extracted with ethyl acetate. The crude product is then purified by flash chromatography.[4]

This methodology highlights a potential synthetic route towards 4-fluorinated pyridine compounds.

Analytical Methods

The characterization and purity assessment of this compound would typically involve standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): A general approach for the analysis of organic acids, including nicotinic acid derivatives, involves reversed-phase HPLC with UV detection.[5][6] A C18 column is commonly employed with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for achieving good peak shape and retention for acidic compounds. Detection is typically performed at a wavelength where the pyridine ring and carboxylic acid chromophores absorb, usually in the range of 210-280 nm. For halogenated carboxylic acids, derivatization can be used to enhance detection.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. ¹⁹F NMR would provide a distinct signal for the fluorine atom, and its coupling to adjacent protons would further confirm the structure. While specific spectral data for this compound is not provided in the search results, data for related fluorinated aromatic acids are available and can serve as a reference.[8][9][10]

Applications in Drug Discovery and Development

Fluorinated organic molecules play a crucial role in modern medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity.[11] Fluoronicotinic acids, including its isomers, are valuable building blocks in the synthesis of pharmaceutically active compounds.[3][12]

The general workflow for utilizing a compound like this compound in a drug discovery program is outlined below.

drug_discovery_workflow A This compound (Building Block) B Chemical Synthesis (e.g., Amide Coupling, Esterification) A->B Reactant C Library of Derivatives B->C Products D Biological Screening (Target-based or Phenotypic) C->D Test Compounds E Hit Identification D->E Identifies Active Compounds F Lead Optimization (Structure-Activity Relationship) E->F Starting Point G Preclinical Development F->G Candidate Drug

Caption: Drug discovery workflow utilizing this compound.

This diagram illustrates the progression from a starting chemical building block, through synthesis and screening, to the identification and optimization of a potential drug candidate. The unique properties of the 4-fluoro substituent can be exploited during the lead optimization phase to fine-tune the pharmacological profile of the molecule.

The following diagram illustrates a typical experimental workflow for the quality control analysis of a synthesized batch of this compound.

qc_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical QC A Synthesized this compound B HPLC Analysis (Purity Assessment) A->B C NMR Spectroscopy (Structure Confirmation) A->C D Mass Spectrometry (Molecular Weight Verification) A->D E Batch Release (Meets Specifications) B->E Purity > 98% F Further Investigation (Out of Specification) B->F Purity < 98% C->E Correct Structure C->F Incorrect Structure D->E Correct MW D->F Incorrect MW

Caption: Quality control workflow for this compound.

This workflow ensures that the synthesized material meets the required standards of purity and structural integrity before being used in further research or development activities.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoronicotinic Acid from Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 4-fluoronicotinic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The document outlines key methodologies, presents quantitative data for reaction parameters, and includes detailed experimental protocols for the most viable synthetic routes. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways.

Introduction

This compound is a fluorinated derivative of nicotinic acid (Vitamin B3). The introduction of a fluorine atom at the 4-position of the pyridine ring can significantly alter the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These modifications are highly sought after in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates. This guide focuses on the two most prominent and practical synthetic routes for obtaining this compound: the Balz-Schiemann reaction starting from 4-aminonicotinic acid and the halogen exchange (Halex) reaction from 4-chloronicotinic acid.

Synthesis Pathway 1: Balz-Schiemann Reaction from 4-Aminonicotinic Acid

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from primary aromatic amines via a diazonium tetrafluoroborate intermediate. This approach is a viable route to this compound, starting from the readily available precursor, 4-aminonicotinic acid.

The overall transformation involves two key steps:

  • Diazotization: The amino group of 4-aminonicotinic acid is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid. In the context of the Balz-Schiemann reaction, fluoroboric acid (HBF₄) is commonly used, which also provides the tetrafluoroborate counterion.

  • Thermal Decomposition: The resulting diazonium tetrafluoroborate salt is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired this compound.

Balz_Schiemann_Reaction Precursor 4-Aminonicotinic Acid Intermediate 4-Diazoniumtetrafluoroborate nicotinic acid Precursor->Intermediate NaNO₂, HBF₄ (Diazotization) Product This compound Intermediate->Product Heat (Δ) (Decomposition)

Diagram 1: Balz-Schiemann reaction pathway for this compound.
Quantitative Data

ParameterValue/ConditionReference
Starting Material 4-Aminonicotinic AcidN/A
Reagents Sodium Nitrite (NaNO₂), 42% aq. Fluoroboric Acid (HBF₄)
Reaction Temperature Diazotization: 5-10 °C; Decomposition: 30-50 °C
Solvent Water
Typical Yield ~20% (for analogous 4-fluoropyridine synthesis)
Detailed Experimental Protocol

This protocol is adapted from the synthesis of 4-fluoropyridine via a Balz-Schiemann reaction and may require optimization for 4-aminonicotinic acid.

Materials:

  • 4-Aminonicotinic acid

  • 42% aqueous solution of Fluoroboric Acid (HBF₄)

  • Sodium Nitrite (NaNO₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Preparation of the Diazonium Salt:

    • In a two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, dissolve 4-aminonicotinic acid in a 42% aqueous solution of HBF₄. Gentle heating (to approx. 40 °C) may be required to achieve complete dissolution.

    • Cool the solution to 5-7 °C in an ice-water bath. Fine crystals of the corresponding ammonium tetrafluoroborate salt may precipitate.

    • Slowly add a solution of sodium nitrite in water to the stirred suspension. Maintain the reaction temperature between 5-10 °C throughout the addition. The addition rate may need to be slower in the latter half as the exothermic decomposition of the diazonium salt can increase.

    • After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at 5-10 °C.

    • Allow the mixture to warm to room temperature (approximately 25 °C).

  • Decomposition and Work-up:

    • Slowly add the reaction mixture to a stirred aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as gas evolution will occur.

    • Extract the aqueous solution with dichloromethane. The formation of gummy precipitates may occur, which can be separated by decantation and filtration before extraction.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • The solvent can be removed under reduced pressure to yield the crude this compound.

  • Purification:

    • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Synthesis Pathway 2: Halogen Exchange (Halex) Reaction from 4-Chloronicotinic Acid

The halogen exchange reaction, often a variation of the Finkelstein reaction, is a powerful method for introducing fluorine into aromatic systems. In this pathway, the chlorine atom of 4-chloronicotinic acid is displaced by a fluoride ion from a fluoride salt, most commonly potassium fluoride (KF).

This reaction is typically carried out in a high-boiling polar aprotic solvent to facilitate the dissolution of the fluoride salt and to achieve the necessary reaction temperatures. The efficiency of the reaction can often be enhanced by the use of a phase-transfer catalyst.

Halex_Reaction Precursor 4-Chloronicotinic Acid Product This compound Precursor->Product KF, High-boiling solvent (e.g., DMSO, DMF) Heat (Δ)

Diagram 2: Halogen exchange (Halex) reaction for this compound.
Quantitative Data

ParameterValue/ConditionReference
Starting Material 4-Chloronicotinic AcidN/A
Fluorinating Agent Potassium Fluoride (KF)
Solvent Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
Reaction Temperature Elevated temperatures are typically required.
Catalyst Phase-transfer catalysts (e.g., crown ethers, quaternary ammonium salts) may be beneficial.N/A
Typical Yield Can be high, but is substrate and condition dependent.N/A
Detailed Experimental Protocol

This is a general procedure for a Halex reaction and will require optimization for the specific substrate.

Materials:

  • 4-Chloronicotinic acid

  • Anhydrous Potassium Fluoride (spray-dried for best results)

  • High-boiling polar aprotic solvent (e.g., DMSO or DMF)

  • Phase-transfer catalyst (optional)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloronicotinic acid, anhydrous potassium fluoride (typically a molar excess), and the chosen solvent.

    • If a phase-transfer catalyst is used, it should be added at this stage.

    • Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) and stir vigorously.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • After filtration, the solvent is removed under reduced pressure.

    • The crude this compound can be purified by recrystallization or column chromatography.

Conclusion

Both the Balz-Schiemann and the halogen exchange reactions offer viable pathways to this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and safety considerations. The Balz-Schiemann reaction, while potentially lower-yielding, utilizes a common and often inexpensive starting material. The halogen exchange reaction may offer higher yields but requires a chlorinated precursor and careful control of reaction conditions at elevated temperatures. For both pathways, optimization of the reaction conditions is crucial to maximize the yield and purity of the final product. This guide provides a solid foundation for researchers to develop and implement the synthesis of this important fluorinated building block.

A Technical Guide to the Solubility and Stability of 4-Fluoronicotinic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 4-Fluoronicotinic acid. Due to the limited publicly available quantitative data for this specific compound, this guide incorporates data from structurally analogous compounds, such as nicotinic acid, to provide valuable estimations. Furthermore, detailed experimental protocols for determining solubility and stability are presented to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems.

PropertyValueSource
Molecular FormulaC₆H₄FNO₂--INVALID-LINK--
Molecular Weight141.1 g/mol --INVALID-LINK--
AppearanceWhite to off-white solid--INVALID-LINK--
Melting PointNot available
Boiling Point (Predicted)284.9 ± 20.0 °C--INVALID-LINK--
Density (Predicted)1.419 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted)1.27 ± 0.10--INVALID-LINK--

Solubility Profile

The solubility of these compounds is influenced by the polarity of the solvent and the potential for hydrogen bonding. Generally, pyridinecarboxylic acids exhibit higher solubility in polar solvents.

Table 2: Solubility of Nicotinic Acid in Various Solvents at 298.2 K (25 °C)

SolventMolar Solubility (mol/dm³)Reference
Water0.13
Methanol0.28
Ethanol0.06
1-Butanol0.03
1-Pentanol0.02
1-Hexanol0.01
2-Butanol0.04
Propanone (Acetone)0.02
Tetrahydrofuran0.03

Based on this data, it is anticipated that this compound will exhibit moderate solubility in water and alcohols, and lower solubility in less polar organic solvents. The fluorine substituent, being electron-withdrawing, may slightly alter the acidity and polarity of the molecule, potentially affecting its solubility compared to nicotinic acid.

Experimental Protocol for Solubility Determination (Gravimetric Method)

A standard and reliable method for determining the solubility of a compound is the gravimetric method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Agitate at constant temperature (e.g., 25°C) for 24-48h B->C D Allow solid to settle C->D E Withdraw a known volume of the supernatant D->E F Filter through a 0.22 µm syringe filter E->F G Transfer to a pre-weighed container F->G H Evaporate the solvent G->H I Weigh the container with the dried residue H->I J Calculate solubility (e.g., in mg/mL) I->J

Caption: Workflow for gravimetric solubility determination.

Stability Profile

General Principles of Forced Degradation Studies

Forced degradation studies involve subjecting the compound to conditions more severe than those it would experience during storage. The goal is to induce degradation to a level of 5-20%, which allows for the identification of degradation products without completely destroying the parent molecule.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M - 1 M HCl or H₂SO₄ at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis0.1 M - 1 M NaOH or KOH at room temperature or elevated temperature (e.g., 60°C)
Oxidation3% - 30% H₂O₂ at room temperature
Thermal DegradationDry heat (e.g., 80°C) or in solution at elevated temperatures
PhotodegradationExposure to UV and visible light (ICH Q1B guidelines)
Experimental Protocol for a Forced Degradation Study

A general workflow for conducting a forced degradation study and analyzing the resulting samples is outlined below. The primary analytical technique for separating and quantifying the parent compound and its degradation products is typically High-Performance Liquid Chromatography (HPLC).

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare stock solution of this compound B Aliquot into separate vials for each stress condition A->B C Acid Hydrolysis (HCl) B->C D Base Hydrolysis (NaOH) B->D E Oxidation (H₂O₂) B->E F Thermal (Heat) B->F G Photolytic (UV/Vis) B->G H Withdraw samples at specified time points C->H D->H E->H F->H G->H I Neutralize acid/base samples if necessary H->I J Analyze by a stability-indicating HPLC method I->J K Quantify parent compound and degradation products J->K L Determine degradation pathways K->L

Caption: Workflow for a forced degradation study.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, this guide provides a framework for researchers to understand its likely behavior and to design experiments to generate the necessary data. By leveraging information from structurally similar compounds and employing standardized methodologies for solubility and stability testing, scientists and drug development professionals can effectively characterize this compound for their specific research and development needs. The provided experimental protocols and workflows serve as a starting point for establishing robust and reliable data for this compound.

4-Fluoronicotinic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the fundamental properties of 4-Fluoronicotinic acid, a fluorinated derivative of nicotinic acid (Vitamin B3). While in-depth experimental data and biological pathway information for the 4-fluoro isomer are limited in publicly accessible literature, this document serves to consolidate the available information and provide context based on related, more extensively studied isomers.

Core Physicochemical Data

The essential chemical identifiers and properties of this compound are summarized below.

PropertyValueCitation(s)
CAS Number 152126-33-5
Molecular Formula C₆H₄FNO₂
Molecular Weight 141.1 g/mol

Synthesis and Experimental Protocols

Due to the lack of published research on the specific applications and biological activity of this compound, detailed experimental protocols involving this compound are not available at this time.

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, the broader class of fluorinated nicotinic acids has garnered significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can modulate the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability. These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity.

The isomers 5-Fluoronicotinic acid and 6-Fluoronicotinic acid serve as important building blocks in the synthesis of pharmaceuticals and agrochemicals. For example, 5-Fluoronicotinic acid is utilized in the development of novel therapeutic agents, particularly for neurological disorders and cancer.

One of the most prominent applications of fluorinated nicotinic acids is in the field of Positron Emission Tomography (PET) imaging. The radioisotope Fluorine-18 (¹⁸F) is often incorporated into biomolecules to create imaging agents. Specifically, derivatives of 6-Fluoronicotinic acid, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), are used as prosthetic groups for the efficient labeling of peptides and other biomolecules. These labeled molecules can then be used to visualize and study biological processes and diseases, such as the expression of integrin αvβ3 in tumors or fatty acid binding protein 3. An automated synthesis method for a ¹⁸F-labeled CXCR4 ligand using a derivative of 6-fluoronicotinic acid has also been developed.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological targets or the signaling pathways modulated by this compound. The pharmacological effects of the parent compound, nicotinic acid, are well-established, primarily involving the reduction of blood triglycerides and LDL cholesterol, and the raising of HDL cholesterol. It exerts its effects through various mechanisms, including the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2) and the modulation of apolipoprotein A1 levels. It is plausible that fluorinated analogs may exhibit altered or novel pharmacological activities, but further research is required to elucidate the specific biological role of the 4-fluoro isomer.

Conclusion

This compound remains a relatively uncharacterized compound within the family of fluorinated nicotinic acids. While its fundamental properties are known, a significant opportunity exists for further research to explore its synthesis, potential applications in drug discovery and molecular imaging, and its specific biological activities. The extensive research on its 5- and 6-fluoro isomers suggests that the 4-fluoro analog may also possess valuable properties for medicinal chemistry and chemical biology.

Logical Relationship: Fluorinated Nicotinic Acids in PET Imaging

The following diagram illustrates the general workflow for utilizing a fluorinated nicotinic acid derivative in the development of a PET imaging agent.

PET_Imaging_Workflow cluster_synthesis Prosthetic Group Synthesis cluster_conjugation Bioconjugation cluster_application Application FNA_Isomer Fluoronicotinic Acid (e.g., 6-Fluoronicotinic Acid) Activation Activation (e.g., TFP ester) FNA_Isomer->Activation Chemical Modification Radiolabeling Radiolabeling (¹⁸F) Activation->Radiolabeling Introduction of Radioisotope Prosthetic_Group ¹⁸F-Labeled Prosthetic Group Radiolabeling->Prosthetic_Group Conjugation Conjugation Reaction Prosthetic_Group->Conjugation Biomolecule Targeting Biomolecule (e.g., Peptide, Antibody) Biomolecule->Conjugation PET_Tracer Final PET Tracer Conjugation->PET_Tracer Imaging PET Imaging (In Vitro / In Vivo) PET_Tracer->Imaging

Caption: Workflow for developing PET tracers from fluorinated nicotinic acids.

The Ascending Profile of 4-Fluoronicotinic Acid and Its Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – The scientific community is witnessing a surge of interest in the biological activities of 4-Fluoronicotinic acid and its derivatives. These compounds are emerging as promising scaffolds in the development of novel therapeutics, demonstrating a broad spectrum of pharmacological effects, including enzyme inhibition, anticancer, and antimicrobial activities. This technical guide provides an in-depth analysis of the current research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Unveiling the Therapeutic Potential: A Spectrum of Biological Activities

Derivatives of this compound have been synthesized and evaluated for a range of biological activities, revealing their potential to address various therapeutic needs. Organotin(IV) derivatives of the structurally related 4-fluorophenoxyacetic acid, for instance, have shown significant dose-dependent responses in several in vitro assays. These activities encompass enzyme inhibition, antioxidant effects, and anticancer and antimicrobial potential.[1]

Enzyme Inhibition

A notable characteristic of these derivatives is their potent enzyme inhibitory activity. Specifically, certain organotin(IV) complexes have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in neurodegenerative diseases. For example, one complex exhibited an IC50 value of 0.60 µg/mL against AChE, proving to be more potent than the standard drug galantamine (IC50 = 2.82 µg/mL).[1]

Anticancer Activity

The anticancer potential of 4-fluorophenoxyacetic acid derivatives has been evaluated against various cancer cell lines. The MTT assay, a standard colorimetric assay for assessing cell metabolic activity, has been employed to determine the cytotoxic effects of these compounds.[1] Organotin(IV) complexes have shown potent activity against the brain cancer cell line U87, with IC50 values as low as 12.54 ± 0.19 µg/mL.[1]

Antimicrobial Activity

In the realm of infectious diseases, derivatives of this compound have demonstrated promising antimicrobial properties. Hydrazone derivatives, in particular, have been a focus of investigation. Some N-(4-fluorobenzylidene)benzohydrazide derivatives have shown a wide spectrum of antibacterial activity.[2] Additionally, organotin(IV) complexes have exhibited higher activity than the standard drug Cefixime against Candida albicans and Pseudomonas aeruginosa.[1]

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of these compounds, the following tables summarize the available quantitative data.

Table 1: Enzyme Inhibition Data for 4-Fluorophenoxyacetic Acid Derivatives [1]

Compound/ComplexTarget EnzymeIC50 (µg/mL)Standard DrugStandard Drug IC50 (µg/mL)
Complex 3Acetylcholinesterase (AChE)0.60Galantamine2.82
Data represents selected potent derivatives

Table 2: Anticancer Activity Data for 4-Fluorophenoxyacetic Acid Derivatives [1]

Compound/ComplexCancer Cell LineIC50 (µg/mL)
Complex 4Malignant glioma U8712.54 ± 0.19
Complex 5Malignant glioma U8716.44 ± 0.17
4-fluorophenoxyacetic acid (HL)Malignant glioma U8721.95 ± 0.09

Table 3: Antimicrobial Activity Data for this compound Hydrazone Derivatives [2]

CompoundBacterial StrainMIC (µg/mL)
Hydrazide-hydrazone 8Gram-positive bacteria0.002–0.98
Hydrazide-hydrazone 9Gram-positive bacteria0.002–0.98
Hydrazide-hydrazone 10Gram-positive bacteria0.002–0.98
MIC values represent a range for potent derivatives against various strains

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity is determined using a spectrophotometric method. The assay mixture typically contains a phosphate buffer (pH 8.0), a test compound at varying concentrations, and the enzyme acetylcholinesterase. The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of the substrate produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction of the sample with that of a control.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability. Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period. Subsequently, the MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method. Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is then added to each well. The plates are incubated under appropriate conditions, and microbial growth is assessed by measuring the turbidity or by visual inspection. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the research process, the following diagrams have been generated using the DOT language.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand This compound Derivative GPR109A GPR109A (Nicotinic Acid Receptor) Ligand->GPR109A Binds G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits HSL Hormone-Sensitive Lipase PKA->HSL Inhibits Phosphorylation Lipolysis Lipolysis HSL->Lipolysis Reduces

Caption: Simplified GPR109A signaling pathway activated by a this compound derivative.

Drug_Discovery_Workflow Start Start: Identify This compound Scaffold Synthesis Synthesis of Derivative Library (e.g., Esters, Amides) Start->Synthesis Screening In Vitro Biological Screening Synthesis->Screening Enzyme_Assay Enzyme Inhibition Assays (e.g., AChE, BChE) Screening->Enzyme_Assay Anticancer_Assay Anticancer Assays (e.g., MTT on various cell lines) Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Screening->Antimicrobial_Assay Hit_Identification Hit Identification (Potent & Selective Compounds) Enzyme_Assay->Hit_Identification Anticancer_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: A typical drug discovery workflow for this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The data presented herein underscores their potential as leads for the development of new drugs for neurodegenerative diseases, cancer, and microbial infections. Further research, including extensive structure-activity relationship (SAR) studies, in vivo efficacy and toxicity evaluations, and elucidation of detailed mechanisms of action, is warranted to fully realize the therapeutic potential of this chemical scaffold. The continued exploration of these compounds is expected to yield novel and effective therapeutic agents in the near future.

References

Unraveling the Molecular Mechanisms of 4-Fluoronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoronicotinic acid, a fluorinated analog of nicotinic acid (Niacin, Vitamin B3), is a molecule of significant interest in biomedical research. Its structural similarity to nicotinic acid bestows upon it the ability to interact with key biological pathways, leading to a range of physiological effects. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in biological systems. The primary modes of action elucidated are its role as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as the high-affinity niacin receptor, and its potential as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis in bacterial systems. This document details the signaling cascades initiated by GPR109A activation, the enzymatic steps of the bacterial NAD salvage pathway susceptible to inhibition, and provides comprehensive experimental protocols for investigating these mechanisms. Quantitative data for this compound and its close structural analogs are presented to offer a comparative perspective on its potency and efficacy.

GPR109A Agonism: A Primary Mechanism in Mammalian Systems

This compound is hypothesized to act as an agonist for the G-protein coupled receptor 109A (GPR109A or HCA₂). This receptor is well-established as the molecular target for the lipid-lowering effects of niacin.[1] Activation of GPR109A initiates a cascade of intracellular events with significant therapeutic implications, particularly in the context of dyslipidemia and inflammation.[1]

The GPR109A Signaling Pathway

Upon binding of an agonist such as this compound, GPR109A undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein of the Gi/o family.[2][3] This activation results in two primary downstream signaling branches:

  • Gαi-mediated Pathway: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key regulator of numerous cellular processes, including lipolysis in adipocytes.

  • β-Arrestin-mediated Pathway: Following agonist binding and G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of GPR109A. This phosphorylation promotes the recruitment of β-arrestin proteins.[1][2] β-arrestin binding can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2).[3]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A (HCA2 Receptor) Gi Gi/o Protein GPR109A->Gi Activates GRK GRK GPR109A->GRK Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand This compound Ligand->GPR109A Binds G_alpha Gαi-GTP Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma G_alpha->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inhibits GRK->GPR109A Phosphorylates ERK ERK1/2 Activation BetaArrestin->ERK

Diagram 1: GPR109A Signaling Pathway. This diagram illustrates the dual signaling cascades initiated by the activation of the GPR109A receptor.
Quantitative Data on GPR109A Agonism

CompoundParameterValueCell System/Assay
Nicotinic AcidEC₅₀~100 nMGPR109A activation
Nicotinic AcidKᵢ245 ± 32 nM[³H]nicotinate binding in CCD841 cells
β-hydroxybutyrateEC₅₀700-800 µMGPR109A activation[4]
MK-6892EC₅₀74 nMCalcium mobilization assay[5]
Compound 5a (pyrazole derivative)EC₅₀45 nMCalcium mobilization assay[5]

Note: The above data for related compounds suggests that fluorination can potentially modulate the potency of nicotinic acid derivatives. Further experimental validation is required to determine the precise EC₅₀ of this compound.

Experimental Protocol: GPR109A Activation Assay (cAMP Measurement)

This protocol outlines a method to determine the agonistic activity of this compound on GPR109A by measuring changes in intracellular cAMP levels.

1.3.1. Materials

  • HEK293 cells stably expressing human GPR109A (or other suitable host cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer; or similar)

  • 96-well or 384-well white opaque microplates

1.3.2. Experimental Workflow

GPR109A_Assay_Workflow A 1. Cell Seeding Seed GPR109A-expressing cells in a microplate and incubate. B 2. Compound Preparation Prepare serial dilutions of This compound. A->B C 3. Cell Treatment Add compound dilutions to cells and pre-incubate with IBMX. B->C D 4. Stimulation Add Forskolin to stimulate adenylyl cyclase. C->D E 5. Lysis and Detection Lyse cells and add cAMP detection reagents. D->E F 6. Data Acquisition Measure signal (e.g., fluorescence) using a plate reader. E->F G 7. Data Analysis Plot dose-response curve and calculate EC50 value. F->G

Diagram 2: Experimental Workflow for GPR109A Activation Assay.

1.3.3. Procedure

  • Cell Seeding: Seed GPR109A-expressing HEK293 cells into a white opaque 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer). Perform serial dilutions to create a range of concentrations for the dose-response curve.

  • Cell Treatment:

    • Wash the cells once with warm PBS.

    • Add stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) to each well and incubate for 30 minutes at 37°C.

    • Add the prepared dilutions of this compound to the respective wells. Include a vehicle control.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except for the negative control wells to stimulate adenylyl cyclase and increase basal cAMP levels. Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the measured signal (inversely proportional to cAMP levels in many competitive immunoassays) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Inhibition of NAD Biosynthesis: A Mechanism in Bacterial Systems

In prokaryotic systems, this compound is proposed to exert its biological effects by interfering with the essential metabolic pathway of nicotinamide adenine dinucleotide (NAD) biosynthesis. As an analog of nicotinic acid, it can be mistakenly utilized by the enzymes of the NAD salvage pathway, leading to the formation of a non-functional or inhibitory NAD analog, or direct inhibition of a key enzyme in the pathway. This disruption of NAD metabolism can lead to bacterial growth inhibition.

The Bacterial NAD Salvage Pathway

Bacteria can synthesize NAD de novo from aspartate or tryptophan, or they can utilize precursors from the environment through salvage pathways. The Preiss-Handler pathway is a key salvage route that utilizes nicotinic acid.

  • Uptake: Nicotinic acid is transported into the bacterial cell.

  • Conversion to NaMN: Nicotinate phosphoribosyltransferase (NAPRT, encoded by the pncB gene) catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN).

  • Conversion to NaAD: Nicotinate mononucleotide adenylyltransferase (NMNAT, encoded by the nadD gene) adenylates NaMN to form nicotinic acid adenine dinucleotide (NaAD).

  • Conversion to NAD: NAD synthetase (NADSYN, encoded by the nadE gene) amidates NaAD to produce the final product, NAD⁺.

This compound, due to its structural similarity to nicotinic acid, can potentially inhibit any of these enzymatic steps or be converted into a fraudulent "4-fluoro-NAD" analog, which may not be a functional cofactor for cellular dehydrogenases.

NAD_Salvage_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell 4FNA_ext This compound 4FNA_int This compound 4FNA_ext->4FNA_int Transport NAPRT NAPRT (PncB) 4FNA_int->NAPRT Substrate/Inhibitor 4F-NaMN 4-Fluoro-NaMN NAPRT->4F-NaMN Produces NMNAT NMNAT (NadD) 4F-NaMN->NMNAT Substrate 4F-NaAD 4-Fluoro-NaAD NMNAT->4F-NaAD Produces NADSYN NAD Synthetase (NadE) 4F-NaAD->NADSYN Substrate 4F-NAD 4-Fluoro-NAD (Fraudulent Cofactor) NADSYN->4F-NAD Produces Growth_Inhibition Bacterial Growth Inhibition 4F-NAD->Growth_Inhibition Leads to

Diagram 3: Proposed Mechanism of this compound in Bacterial NAD Salvage Pathway.
Quantitative Data on Antibacterial Activity

CompoundOrganismMIC (µg/mL)
5-Fluoronicotinic AcidStreptococcus sp.0.05
5-Fluoronicotinic AcidStaphylococcus aureus>100
5-Fluoronicotinic AcidEscherichia coli100
5-FluoronicotinamideStreptococcus sp.0.5

Note: The data above is for the closely related isomer, 5-fluoronicotinic acid. The antibacterial spectrum and potency of this compound may differ and require experimental determination.

Experimental Protocol: Bacterial Growth Inhibition Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.

2.3.1. Materials

  • Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • This compound

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

2.3.2. Experimental Workflow

MIC_Assay_Workflow A 1. Prepare Inoculum Grow bacteria to log phase and adjust to 0.5 McFarland standard. B 2. Prepare Compound Dilutions Perform serial dilutions of This compound in broth. A->B C 3. Inoculate Plate Add bacterial inoculum to each well containing the compound. B->C D 4. Incubation Incubate the microplate at 37°C for 18-24 hours. C->D E 5. Read Results Visually inspect for turbidity or measure absorbance (OD600). D->E F 6. Determine MIC The lowest concentration with no visible growth is the MIC. E->F

Diagram 4: Experimental Workflow for MIC Determination.

2.3.3. Procedure

  • Prepare Inoculum: Inoculate a single colony of the test bacterium into broth and incubate until it reaches the logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Compound Dilutions: Prepare a stock solution of this compound. Perform a two-fold serial dilution of the compound in the growth medium directly in the 96-well microplate.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Read Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Conclusion

The biological activity of this compound appears to be multifaceted, with distinct mechanisms of action in mammalian and bacterial systems. In mammals, its primary role is likely as an agonist of the GPR109A receptor, initiating signaling cascades that can modulate lipid metabolism and inflammation. In bacteria, it holds potential as an antimicrobial agent by targeting the essential NAD biosynthesis pathway. The quantitative data for related compounds suggests that this compound is a potent molecule, though further experimental validation is crucial to precisely define its pharmacological profile. The detailed protocols provided in this guide offer a framework for researchers to investigate and further elucidate the intricate molecular interactions of this promising compound. Future research should focus on obtaining specific quantitative data for this compound and exploring its therapeutic potential in relevant disease models.

References

A Technical Guide to the Discovery and History of Fluorinated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a pivotal strategy in modern medicinal chemistry. This guide provides an in-depth technical overview of the discovery, history, synthesis, and biological activity of fluorinated nicotinic acids. These compounds, as privileged structural motifs, have garnered significant attention for their potential to modulate key biological targets, including nicotinic acetylcholine receptors (nAChRs) and the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. This document details the historical milestones in their synthesis, provides explicit experimental protocols for their preparation and biological evaluation, and presents their pharmacological data in a structured format. Furthermore, it visualizes the key signaling pathways associated with their biological targets.

Discovery and History

The exploration of fluorinated nicotinic acids is rooted in the broader history of organofluorine chemistry and the study of pyridine derivatives. The introduction of fluorine into the nicotinic acid scaffold has been a subject of interest for its potential to alter the physicochemical and pharmacological properties of the parent molecule.

Early Syntheses:

The mid-20th century marked the initial forays into the synthesis of fluorinated pyridines and their derivatives. Key pioneering work was conducted by researchers such as Hawkins, Roe, Minor, and VanderWerf.

  • 5-Fluoronicotinic Acid: One of the earliest reports on the synthesis of a fluorinated nicotinic acid dates back to 1949 by G. F. Hawkins and Arthur Roe . Their work detailed the preparation of 5-fluoronicotinic acid and its corresponding amide.[1]

  • 2- and 6-Fluoronicotinamides: In the same year, John T. Minor, G. F. Hawkins, Calvin A. VanderWerf, and Arthur Roe published their work on the synthesis of 2- and 6-fluoronicotinamides, direct precursors to 2-fluoronicotinic acid and 6-fluoronicotinic acid.[2]

These early syntheses often relied on multi-step processes and classical fluorination reactions like the Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium tetrafluoroborate salt.[3][4][5] Another significant method that gained prominence is the Halex (halogen exchange) reaction , a nucleophilic aromatic substitution where a chloro or bromo substituent is displaced by fluoride, typically using an alkali metal fluoride at elevated temperatures.[6]

Pioneering Researchers:

The foundational work in the field of fluorinated pyridines, including nicotinic acids, can be attributed to several key scientists:

  • Günther Balz and Günther Schiemann: Their development of the Balz-Schiemann reaction in 1927 was a cornerstone for the introduction of fluorine into aromatic systems, including pyridines.[4]

  • G. F. Hawkins and Arthur Roe: Their publications in 1949 represent some of the first documented syntheses of specific fluorinated nicotinic acid derivatives.[1][2]

  • John T. Minor and Calvin A. VanderWerf: Collaborators with Hawkins and Roe, their contributions were crucial in the early synthesis of 2- and 6-fluoronicotinamides.[2]

  • Robert Neville Haszeldine: A prominent figure in fluorine chemistry, his extensive work on polyfluoroheteroaromatics, including pentafluoropyridine, significantly advanced the field.[7]

The development of these synthetic methods paved the way for the exploration of the biological activities of fluorinated nicotinic acids and their subsequent use as building blocks in drug discovery and as radiotracers in positron emission tomography (PET).[8]

Quantitative Data on Biological Activity

The introduction of fluorine can significantly impact the binding affinity and functional activity of nicotinic acid derivatives at their biological targets. Below is a summary of available quantitative data for fluorinated nicotinic acid analogs and related compounds.

Compound/AnalogTargetAssay TypeParameterValueReference(s)
6-Fluoronicotinic acid derivative (peptide conjugate)Integrin αvβ3Radioligand Binding AssayKiLow nM[8]
9-(2-Fluoropyridinyl)cytisineα4β2 nAChRRadioligand Binding AssayKi24 nM[9]
9-(2-Fluoropyridinyl)cytisineα7 nAChRRadioligand Binding AssayKi3462 nM[9]
AcifranGPR109AcAMP InhibitionEC50~100 nM[10]
Niacin (Nicotinic Acid)GPR109AGPR109A ActivationEC50~100 nM[11]
Niacin (Nicotinic Acid)GPR109ANicotinate BindingKd245 ± 32 nM[11]
β-hydroxybutyrate (β-HB)GPR109AGPR109A ActivationEC50700-800 µM[11]
ButyrateGPR109AGPR109A ActivationEC50~1.6 mM[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated nicotinic acids and for the biological assays used to characterize their activity.

Synthesis Protocols

Protocol 1: Synthesis of 6-Fluoronicotinic Acid via Oxidation [10][12]

This protocol describes the synthesis of 6-fluoronicotinic acid from 2-fluoro-5-methylpyridine using potassium permanganate as the oxidizing agent.

Materials:

  • 2-Fluoro-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Water (H₂O)

  • Dichloroethane

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.

  • Begin stirring and add 31.6 g (0.2 mol) of KMnO₄ and 5.6 g (0.1 mol) of KOH to the mixture.

  • Heat the reaction mixture to 95°C in an oil bath and maintain for 5 hours.

  • Filter the hot reaction mixture to remove the manganese dioxide precipitate and collect the filtrate.

  • Allow the filtrate to cool to room temperature.

  • Acidify the filtrate to a pH of 2-4 using concentrated hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid product by filtration.

  • Extract the filtrate twice with dichloroethane.

  • Combine the collected solid with the residue from the evaporated organic extracts and dry to obtain 6-fluoronicotinic acid.

Protocol 2: Synthesis of 5-Fluoronicotinic Acid via Oxidation and Decarboxylation [2]

This protocol outlines a method for synthesizing 5-fluoronicotinic acid starting from 3-fluoroquinoline.

Materials:

  • 3-Fluoroquinoline

  • Hydrogen peroxide (H₂O₂)

  • Copper(II) acetate

  • Acetic acid

  • Sulfuric acid

  • Sodium hydroxide (NaOH)

Procedure:

  • Oxidation: Oxidize 3-fluoroquinoline to 5-fluoroquinolinic acid using an oxidizing agent that yields nascent oxygen, such as hydrogen peroxide in the presence of a copper salt (e.g., copper acetate) in an acetic acid solvent.

  • The 5-fluoroquinolinic acid can be isolated as its copper salt precipitate.

  • Convert the copper salt to the free acid by treatment with a strong acid like sulfuric acid.

  • Decarboxylation: Heat the isolated 5-fluoroquinolinic acid to approximately 150-220°C to induce decarboxylation, yielding 5-fluoronicotinic acid.

Biological Assay Protocols

Protocol 3: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs) [13][14]

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from stably transfected HEK293 cells).

  • Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine) at a concentration near its Kd.

  • Non-specific binding competitor (e.g., 100 µM Nicotine).

  • Test compound (fluorinated nicotinic acid derivative) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and non-specific binding competitor.

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 4: GPR109A-Mediated cAMP Inhibition Assay [10][12]

This protocol measures the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (fluorinated nicotinic acid derivative) at various concentrations.

  • cAMP detection kit (e.g., AlphaScreen or HTRF-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing HEK293 cells into a 384-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the cells. Incubate for a specified time (e.g., 30 minutes).

  • Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions for the chosen kit.

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Calculate the percentage of inhibition of the forskolin-stimulated response for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of fluorinated nicotinic acids are mediated through their interaction with specific receptors, leading to the activation or modulation of intracellular signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist, such as acetylcholine or a nicotinic acid analog, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the cell membrane and activation of various downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.[15]

nAChR_Signaling cluster_membrane Cell Membrane cluster_channel Ion Channel nAChR nAChR ion_channel Channel Open nAChR->ion_channel Activates Ca_influx Ca²⁺ Influx ion_channel->Ca_influx Allows Agonist Fluorinated Nicotinic Acid Analog Agonist->nAChR Binds PI3K PI3K Ca_influx->PI3K MAPK MAPK Pathway Ca_influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Survival, Proliferation) Akt->Cellular_Response MAPK->Cellular_Response GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A G_protein Gαi/βγ GPR109A->G_protein Activates beta_arrestin β-Arrestin Pathway GPR109A->beta_arrestin Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Fluorinated Nicotinic Acid Analog Agonist->GPR109A Binds ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., ↓ Lipolysis) PKA->Downstream Leads to beta_arrestin->Downstream Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Start Starting Material (e.g., Halogenated Pyridine) Reaction Fluorination Reaction (e.g., Balz-Schiemann or Halex) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding Receptor Binding Assay (Determine Ki) Characterization->Binding Functional Functional Assay (Determine EC50/IC50) Characterization->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR

References

Unlocking the Potential of 4-Fluoronicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A versatile fluorinated pyridine derivative, 4-Fluoronicotinic acid, is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique chemical properties, imparted by the strategic placement of a fluorine atom on the pyridine ring, open up a myriad of potential research applications ranging from the development of novel therapeutics to the synthesis of advanced agrochemicals and imaging agents.

While direct extensive research on this compound is still developing, a comprehensive analysis of its isomers, 5-Fluoronicotinic acid and 6-Fluoronicotinic acid, along with other fluorinated pyridine derivatives, provides a strong foundation for predicting its utility and guiding future investigations. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, all of which are critical parameters in drug design and development.

This technical guide summarizes the current understanding and potential applications of this compound, drawing parallels from its closely related isomers and other fluorinated analogs. It provides a framework for its synthesis, potential biological activities, and a roadmap for future research endeavors.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in research. While experimental data for the 4-fluoro isomer is limited, predicted values offer valuable insights for experimental design.

PropertyValueSource
Molecular Formula C₆H₄FNO₂ChemicalBook
Molecular Weight 141.1 g/mol ChemicalBook
Boiling Point 284.9±20.0 °C (Predicted)ChemicalBook
Density 1.419±0.06 g/cm³ (Predicted)ChemicalBook
pKa 1.27±0.10 (Predicted)ChemicalBook
Appearance White to off-white solidChemicalBook

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be approached through various established methods for the fluorination of pyridine rings. One common strategy involves the Balz-Schiemann reaction of the corresponding aminopyridine. The synthesis of its derivatives, such as amides and esters, can be achieved through standard carboxylic acid chemistry. These derivatives are often synthesized to modulate the compound's pharmacokinetic properties and enhance its biological activity.

Illustrative Synthetic Workflow

SynthesisWorkflow Start 4-Aminopyridine Diazotization Diazotization (e.g., NaNO2, HBF4) Start->Diazotization BalzSchiemann Balz-Schiemann Reaction (Thermal Decomposition) Diazotization->BalzSchiemann Fluoropyridine 4-Fluoropyridine BalzSchiemann->Fluoropyridine Oxidation Oxidation of a precursor (e.g., 4-Fluoro-3-methylpyridine) Fluoropyridine->Oxidation FinalProduct This compound Oxidation->FinalProduct Derivatization Derivatization (e.g., SOCl2, Amine/Alcohol) FinalProduct->Derivatization Derivatives Amides, Esters, etc. Derivatization->Derivatives

Caption: A generalized workflow for the synthesis of this compound and its derivatives.

Potential Research Applications

Based on the known biological activities of its isomers and other fluorinated pyridine compounds, this compound holds promise in several key research areas:

Anticancer Drug Discovery

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents. The fluorine atom can enhance the interaction of these compounds with various biological targets involved in cancer progression. Research into this compound could focus on its potential to inhibit cancer cell proliferation, induce apoptosis, and interfere with key signaling pathways.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Fluorinated compounds can act as potent inhibitors of enzymes crucial for cancer cell survival and proliferation.

  • Signaling Pathway Modulation: Pyridine derivatives have been shown to modulate critical signaling pathways in cancer, such as those involved in cell growth and angiogenesis.

Antimicrobial Agent Development

5-Fluoronicotinic acid and its derivatives have shown antibacterial activity, primarily by inhibiting nicotinamide adenine dinucleotide (NAD) synthesis. This suggests that this compound could also be explored as a potential antimicrobial agent. Research in this area would involve screening against a panel of pathogenic bacteria and elucidating its mechanism of action.

Quantitative Data for Analogous Compounds (Antimicrobial Activity):

CompoundOrganismMIC (µg/mL)Reference
Nicotinic acid-derived acylhydrazone 5Gram-positive bacteria7.81 - 15.62MDPI
Nicotinic acid-derived acylhydrazone 13Staphylococcus epidermidis ATCC 122281.95MDPI
Nicotinic acid-derived acylhydrazone 13Staphylococcus aureus ATCC 43300 (MRSA)7.81MDPI
3-acetyl-1,3,4-oxadiazoline 25Bacillus subtilis ATCC 66337.81MDPI
3-acetyl-1,3,4-oxadiazoline 25Staphylococcus aureus ATCC 65387.81MDPI
3-acetyl-1,3,4-oxadiazoline 25Staphylococcus aureus ATCC 43300 (MRSA)15.62MDPI
Enzyme Inhibition Studies

The unique electronic properties of the fluorine atom make fluorinated compounds valuable tools for studying and inhibiting enzyme activity. This compound could be investigated as an inhibitor of various enzymes, including those involved in metabolic pathways or disease processes. The pyridine nitrogen can coordinate to the heme iron of cytochrome P450 enzymes, suggesting a potential inhibitory mechanism.

Types of Enzyme Inhibition:

EnzymeInhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme E_S Enzyme-Substrate Complex Enzyme->E_S Binds Substrate E_I Enzyme-Inhibitor Complex Enzyme->E_I Binds Inhibitor (Allosteric Site) Substrate Substrate Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Competes for Active Site ES_I Enzyme-Substrate-Inhibitor Complex E_S->ES_I Binds Inhibitor

Caption: Potential modes of enzyme inhibition by this compound.

Development of PET Imaging Agents

6-Fluoronicotinic acid is utilized as a prosthetic group for the development of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging. Given the similar chemical nature, this compound could also serve as a valuable precursor for synthesizing novel PET imaging agents for visualizing and quantifying biological processes in vivo.

Agrochemical Research

5-Fluoronicotinic acid is used as a component in the formulation of pesticides and herbicides. The introduction of fluorine can enhance the biological activity and selectivity of agrochemicals. Therefore, this compound represents a promising scaffold for the development of new and more effective crop protection agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound and its derivatives can be adapted from established methodologies for similar compounds.

General Procedure for the Synthesis of this compound Amides
  • Activation of Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or THF), add a coupling reagent (e.g., SOCl₂, EDCI/HOBt, or HATU) and stir at room temperature for a specified time (e.g., 1-2 hours) to form the activated intermediate.

  • Amide Formation: To the activated acid, add the desired amine (primary or secondary) and a base (e.g., triethylamine or diisopropylethylamine).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions

The potential research applications of this compound are vast and warrant further exploration. Future research should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of this compound and its derivatives against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes.

  • Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular mechanisms by which this compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to establish clear SARs and optimize for potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Computational Modeling and Docking Studies: Utilization of computational tools to predict the binding modes of this compound derivatives with their biological targets and to guide the design of more potent analogs.

An In-depth Technical Guide to the Safe Handling and Disposal of 4-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Fluoronicotinic acid. The content is intended for laboratory personnel, including researchers, scientists, and professionals in the field of drug development, who may work with this compound. The guide consolidates data from various safety data sheets of isomeric compounds and general principles for managing fluorinated and acidic chemicals, offering a thorough resource in the absence of a specific Safety Data Sheet (SDS) for this compound.

Chemical and Physical Properties

While specific data for this compound is limited, the properties of its isomers, 5-Fluoronicotinic acid and 6-Fluoronicotinic acid, provide valuable insights. It is crucial to handle this compound with the assumption that it shares similar characteristics.

Property5-Fluoronicotinic Acid6-Fluoronicotinic AcidThis compound (Predicted/Inferred)
CAS Number 402-66-4[1][2]403-45-2[3][4]152126-33-5[5][6]
Molecular Formula C₆H₄FNO₂[1][2]C₆H₄FNO₂[3][4]C₆H₄FNO₂[5][6]
Molecular Weight 141.1 g/mol [1][2]141.10 g/mol [3][4]141.1 g/mol [5][6]
Appearance Off-white/Powder[1][2]White powder[7]Solid, likely a powder
Melting Point 193-198 °C[1]144-148 °C[3][7]Data not available
Boiling Point 272.2 °C at 760 mmHg[1]Data not availableData not available
Flash Point 118.4 °C[1]Data not availableData not available
Solubility Soluble in methanol[1]Data not availableExpected to be soluble in some organic solvents
pKa 3.13 ± 0.10 (Predicted)[1]Data not availableExpected to be acidic

Hazard Identification and Safety Precautions

Based on the hazard classifications of its isomers, this compound should be treated as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.

GHS Hazard Classification (Inferred):

  • Skin Irritation: Category 2[3][8]

  • Eye Irritation: Category 2A[3][8]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory System: Category 3[3]

Hazard Statements (Inferred):

  • H315: Causes skin irritation.[3][8]

  • H319: Causes serious eye irritation.[3][8]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling.[8][9] P271: Use only outdoors or in a well-ventilated area.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][9] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P312: Call a POISON CENTER/doctor if you feel unwell.[10] P332 + P313: If skin irritation occurs: Get medical advice/attention.[9] P337 + P313: If eye irritation persists: Get medical advice/attention.[8][9] P362: Take off contaminated clothing and wash before reuse.[9]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[9] P405: Store locked up.[9]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[9]

Personal Protective Equipment (PPE)

To minimize exposure, all personnel handling this compound must use appropriate PPE.

PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side-shields.[10]To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin contact and absorption.
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[10]To avoid inhalation of dust or vapors.

Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Avoid direct contact with skin, eyes, and clothing.[10]

  • Avoid inhalation of dust or vapors.[10]

  • Wash hands thoroughly after handling.[8]

  • Keep containers securely closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.[11]

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[9]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7][12]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7][12]
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[7]

Disposal Considerations

The disposal of this compound and its waste must be conducted in compliance with all local, state, and federal regulations. As a fluorinated organic compound and an acid, it is considered hazardous waste.

General Disposal Guidelines:

  • Waste Identification: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., filter paper, pipette tips), must be classified as hazardous waste.[2]

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and bases.[2]

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste" and list "this compound".

  • Storage of Waste: Store waste containers in a designated satellite accumulation area that is well-ventilated and secure.[2]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2] Incineration at a permitted facility is a common disposal method for such compounds.[10]

Neutralization of Acidic Waste (for dilute solutions, if permitted by institutional policy):

  • Caution: Neutralization of acidic waste can be exothermic and should be performed with care in a fume hood, wearing appropriate PPE.

  • Slowly add the dilute acidic solution to a large volume of a cold, dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) with stirring.

  • Monitor the pH of the solution. The final pH should be between 6 and 8.

  • The neutralized solution may still be considered hazardous due to the presence of the fluorinated organic component and should be disposed of as hazardous aqueous waste unless confirmed to be non-hazardous by your institution's EHS department.

Experimental Protocols

Synthesis of 4-Trifluoromethyl Nicotinic Acid (as an illustrative example of handling a related compound)

This protocol describes the hydrolysis of 4-trifluoromethyl nicotinonitrile to 4-trifluoromethyl nicotinic acid. While not specific to this compound, it provides a general framework for handling similar pyridine carboxylic acids in a laboratory setting.

Materials:

  • 4-Trifluoromethyl nicotinonitrile

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • 1000 mL closed four-mouth reaction bottle

  • Stirring apparatus

  • Heating mantle

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Add 50 g of sodium hydroxide and 500 mL of water to a 1000 mL closed four-mouth reaction bottle.

  • Stir the mixture until the sodium hydroxide is completely dissolved.

  • Add 172.1 g of 4-trifluoromethyl nicotinonitrile to the solution.

  • Heat the mixture to 100 °C with stirring. The solid should dissolve, forming a light yellow clear solution.

  • Once the reaction is complete (as determined by an appropriate monitoring technique such as TLC or LC-MS), stop stirring and allow the solution to cool.

  • Adjust the pH of the solution to less than 1 by the dropwise addition of hydrochloric acid.

  • Cool the solution further to induce precipitation of the product.

  • Collect the white solid product by filtration.[5]

Quenching of Reactions

"Quenching" refers to the process of safely deactivating reactive reagents at the end of a chemical reaction.[13] For reactions involving this compound, the specific quenching procedure will depend on the other reagents used.

General Quenching Procedure for Acidic Reaction Mixtures:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture with vigorous stirring. Be cautious of gas evolution (CO₂).

  • Continue adding the basic solution until the pH of the aqueous layer is neutral or slightly basic.

  • Separate the aqueous and organic layers. The aqueous layer should be disposed of as hazardous aqueous waste.

Biological Activity and Signaling Pathways (Hypothetical)

Nicotinic acid is known to exert its effects, particularly in lipid metabolism, through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the Hydroxycarboxylic Acid Receptor 2 (HCA₂).[9][14] Activation of this receptor initiates a signaling cascade that can have various downstream effects.

Based on this analogy, a hypothetical signaling pathway for this compound is presented below. It is critical to note that this is a theoretical model and requires experimental validation.

GPR109A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-FNA This compound GPR109A GPR109A Receptor 4-FNA->GPR109A Binds to Gi Gi Protein (inactive) GPR109A->Gi Activates Gi_active Gi Protein (active) Gi->Gi_active GDP -> GTP AC Adenylyl Cyclase Gi_active->AC Inhibits cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., inhibition of lipolysis) PKA->Downstream Phosphorylates targets

Caption: Hypothetical signaling pathway of this compound via the GPR109A receptor.

Conclusion

This compound is a valuable compound in research and drug development, but it must be handled with care due to its potential hazards. This guide provides a comprehensive overview of the safety, handling, and disposal procedures based on the available data for its isomers and related compounds. Adherence to these guidelines, in conjunction with institution-specific safety protocols, is essential for ensuring a safe laboratory environment. Further research is needed to fully characterize the toxicological and biological properties of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluoronicotinic Acid Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal chemistry applications of 4-fluoronicotinic acid derivatives. The strategic introduction of a fluorine atom into the nicotinic acid scaffold can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This document outlines synthetic protocols, quantitative biological data, and insights into the mechanism of action of this important class of compounds.

Introduction

Nicotinic acid, an essential human nutrient, and its derivatives are pivotal in various physiological processes. The incorporation of fluorine, a bioisostere for hydrogen, can modulate the physicochemical properties of the parent molecule, often leading to improved therapeutic potential. This compound derivatives have emerged as promising candidates in drug discovery, with applications spanning anticancer and anti-inflammatory therapies. Their efficacy often stems from the inhibition of key signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is implicated in inflammatory responses and cell proliferation.

Data Presentation

The following tables summarize the in vitro biological activities of representative this compound derivatives and related compounds, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Cytotoxic Activity of Nicotinamide Derivatives against Human Cancer Cell Lines

CompoundModificationCell LineIC50 (µM)[1]
N24-chlorophenyl substitutionMCF-7>50
N34-methoxyphenyl substitutionMCF-7>50
N4 4-fluorophenyl substitution MCF-7 12.1 [1]
N53,4-dichlorophenyl substitutionMCF-725.4
N63,4-dimethoxyphenyl substitutionMCF-7>50

Table 2: Inhibitory Activity of Thiazole Derivatives against p38α MAP Kinase and TNF-α Release

CompoundR1R2p38α IC50 (nM)TNF-α Release IC50 (nM)
7aHH1.81.9
7b2-FH2.12.5
7c3-FH1.51.8
7g 4-F H 1.2 1.5
10aHCH31.52.2
10b 4-F CH3 1.1 1.8

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its amide derivatives are provided below.

Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

This protocol describes a multi-step synthesis of 4-(trifluoromethyl)nicotinic acid, a key intermediate.

Materials:

  • Cyanoacetamide

  • Ethyl trifluoroacetoacetate

  • N-methylmorpholine

  • Phosphorus oxychloride

  • Palladium on carbon (Pd/C) catalyst

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine N-methylmorpholine salt: React cyanoacetamide with ethyl trifluoroacetoacetate in the presence of an organic base like N-methylmorpholine.

  • Chlorination: The resulting salt is then chlorinated using phosphorus oxychloride.

  • Catalytic Hydrogenation: The chlorinated intermediate undergoes catalytic hydrogenation using a Pd/C catalyst.

  • Hydrolysis: Finally, the product is hydrolyzed to yield 4-(trifluoromethyl)nicotinic acid.

Protocol 2: General Procedure for the Synthesis of N-Aryl-4-fluoronicotinamides

This protocol outlines the conversion of this compound to its corresponding amide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Substituted aniline

  • Triethylamine

  • Dry Dichloromethane (DCM)

Procedure:

  • Activation of Carboxylic Acid: A solution of this compound in dry DCM is treated with an excess of thionyl chloride. The mixture is refluxed for 2-3 hours to form the acyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Amide Formation: The resulting 4-fluoronicotinoyl chloride is dissolved in dry DCM and added dropwise to a cooled (0 °C) solution of the appropriate substituted aniline and triethylamine in dry DCM.

  • Work-up and Purification: The reaction mixture is stirred at room temperature overnight. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-4-fluoronicotinamide.

Protocol 3: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of synthesized compounds against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • ATP

  • Substrate peptide (e.g., myelin basic protein)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Radiolabeled [γ-³²P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the p38α enzyme, substrate peptide, and the test compound at various concentrations in the assay buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.

Protocol 4: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start 4-Fluoronicotinic_Acid This compound Start->4-Fluoronicotinic_Acid Starting Material Acyl_Chloride Acyl Chloride Formation 4-Fluoronicotinic_Acid->Acyl_Chloride Activation Amide_Ester Amide/Ester Synthesis Acyl_Chloride->Amide_Ester Coupling Purification Purification & Characterization Amide_Ester->Purification In_Vitro_Assays In Vitro Assays Purification->In_Vitro_Assays Screening SAR_Analysis SAR Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Receptor Extracellular_Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Transcription_Factors->Inflammatory_Response Cell_Proliferation Cell Proliferation & Apoptosis Transcription_Factors->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->p38_MAPK inhibits

Caption: Simplified representation of the p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.

References

Application Notes and Protocols for PET Tracer Development Using 4-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluoronicotinic acid, primarily through its activated ester derivative, 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), in the development of Positron Emission Tomography (PET) tracers. This document details the radiosynthesis of the prosthetic group, its application in labeling various biomolecules, and the subsequent in vitro and in vivo evaluation of the resulting PET tracers.

Introduction

This compound serves as a valuable precursor for the synthesis of ¹⁸F-labeled prosthetic groups, which are instrumental in the radiolabeling of biomolecules for PET imaging. The most prominent application involves the use of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), a highly reactive agent that readily conjugates with primary and secondary amines on peptides, proteins, and other targeting vectors under mild conditions. This "building block" approach simplifies the radiolabeling process of complex and sensitive biomolecules, making it a versatile tool in the development of novel PET tracers for oncology, neurology, and cardiology.

Applications

PET tracers developed using the this compound scaffold have been successfully employed to image a variety of biological targets and pathways.

  • Integrin αvβ3 Imaging in Angiogenesis: A significant application lies in the labeling of RGD (arginine-glycine-aspartic acid) peptides to target integrin αvβ3, a key receptor involved in tumor angiogenesis and metastasis.[1] PET imaging with ¹⁸F-labeled RGD peptides allows for the non-invasive visualization and quantification of integrin αvβ3 expression, which can be valuable for cancer diagnosis, staging, and monitoring the efficacy of anti-angiogenic therapies.[2]

  • HER2 Receptor Imaging in Cancer: This methodology has been extended to the labeling of antibody fragments and other targeting proteins. For instance, single-domain antibody fragments (sdAbs) and Affibody molecules targeting the Human Epidermal Growth Factor Receptor 2 (HER2) have been successfully labeled using [¹⁸F]F-Py-TFP.[3][4] These tracers offer the potential for improved diagnosis and patient stratification for HER2-targeted therapies in breast and other cancers.

  • GLP-1 Receptor Imaging in Insulinomas: Tracers targeting the Glucagon-like peptide-1 receptor (GLP-1R) are crucial for the detection of insulinomas and for monitoring beta-cell mass in diabetes.[5][6] The this compound platform provides a means to label exendin-4 analogues and other GLP-1R targeting peptides.

  • Pretargeting Approaches: The high reactivity and favorable kinetics of small, labeled molecules derived from this compound make them suitable for pretargeting strategies. For example, ¹⁸F-labeled tetrazines have been synthesized for use in bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) click chemistry reactions with a pre-administered antibody-dienophile conjugate.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for representative PET tracers synthesized using the this compound scaffold.

Table 1: Radiosynthesis and Quality Control Data

Tracer/Prosthetic GroupPrecursorRadiochemical Yield (RCY, decay-corrected)Molar Activity (Am)Radiochemical Purity (RCP)Synthesis Time (min)
[¹⁸F]F-Py-TFP Trimethylammonium triflate salt of 6-aminonicotinic acid TFP ester60-70%[8]>37 GBq/µmol[9]>95%[3]~10-15
[¹⁸F]FPy-c(RGDyK) c(RGDyK) peptide13-26%1-5 Ci/µmol>99%97 ± 3
[¹⁸F]TFPFN-2Rs15d (anti-HER2 sdAb) 2Rs15d single-domain antibody5.7 ± 3.6%[3]Low nmol range affinity[3]>95%[3]Not specified
[¹⁸F]TFPFN-5F7 (anti-HER2 sdAb) 5F7 single-domain antibody4.0 ± 2.0%[3]Low nmol range affinity[3]>95%[3]Not specified
[¹⁸F]MeTz (methyl tetrazine) Amine-bearing methyl tetrazine24%[7][8]Not specified>96%[7][8]Not specified
[¹⁸F]HTz (H-tetrazine) Amine-bearing H-tetrazine22%[7][8]Not specified>96%[7][8]Not specified

Table 2: In Vivo Biodistribution Data (%ID/g) in Xenograft Models

TracerTumor ModelTumorBlood (1h p.i.)Muscle (1h p.i.)Liver (1h p.i.)Kidneys (1h p.i.)
[¹⁸F]FPy-RGD Gastric Cancer (MKN-45)6.94 ± 0.51 (4h)[10][11]Not specifiedNot specifiedNot specifiedNot specified
[¹⁸F]FPy-RGD Gastric Cancer (N87-18.2)5.81 ± 1.84 (4h)[10]Not specifiedNot specifiedNot specifiedNot specified
[¹⁸F]TFPFN-2Rs15d SKOV-3 (HER2+)~4[3]~0.5[3]~0.5[3]~1.5[3]~2[3]
[¹⁸F]TFPFN-5F7 BT474 (HER2+)~6[3]~0.5[3]~1.5[3]~2[3]~2.5[3]

Experimental Protocols

Protocol for Radiosynthesis of 6-[¹⁸F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([¹⁸F]F-Py-TFP)

This protocol describes the manual, one-step radiosynthesis of the prosthetic group [¹⁸F]F-Py-TFP.

Materials and Reagents:

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Anion-exchange cartridge (e.g., Chromafix 30-PS-HCO₃)

  • N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate (precursor)

  • Anhydrous acetonitrile (MeCN)

  • tert-Butanol (t-BuOH)

  • Oasis MCX Plus cartridge

  • Sterile water for injection

  • Nitrogen gas supply

Procedure:

  • Trapping of [¹⁸F]Fluoride: Pass the aqueous [¹⁸F]fluoride solution (10-25 mCi) through an anion-exchange cartridge to trap the [¹⁸F]fluoride.

  • Cartridge Washing and Drying: Wash the cartridge with anhydrous acetonitrile (e.g., 3 mL) and dry it with a stream of nitrogen gas for 1 minute.

  • Precursor Solution Preparation: Dissolve the trimethylammonium triflate precursor (10 mg) in a mixture of acetonitrile and t-butanol (e.g., 1 mL of a 2:8 v/v mixture).

  • Elution and Reaction: Slowly pass the precursor solution through the anion-exchange cartridge. The [¹⁸F]fluoride is eluted and reacts with the precursor on the cartridge at room temperature to form [¹⁸F]F-Py-TFP. The elution and reaction are typically complete within 1 minute.

  • Purification:

    • Dilute the reaction mixture with water (e.g., 5 mL).

    • Pass the diluted solution through a preconditioned Oasis MCX Plus cartridge. This will retain the desired product.

    • Wash the MCX cartridge with water (e.g., 5 mL) to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the purified [¹⁸F]F-Py-TFP from the MCX cartridge with anhydrous acetonitrile.

  • Final Formulation: The eluted [¹⁸F]F-Py-TFP in acetonitrile is ready for use in subsequent labeling reactions.

Protocol for Labeling a Peptide with [¹⁸F]F-Py-TFP

This protocol describes a general procedure for the conjugation of [¹⁸F]F-Py-TFP to a peptide containing a primary amine (e.g., a lysine residue).

Materials and Reagents:

  • Purified [¹⁸F]F-Py-TFP in anhydrous acetonitrile (from Protocol 4.1)

  • Peptide to be labeled (e.g., c(RGDyK))

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • HPLC system for purification (C18 column)

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation

  • Ethanol

  • Sterile saline

Procedure:

  • Drying of [¹⁸F]F-Py-TFP: Evaporate the acetonitrile from the purified [¹⁸F]F-Py-TFP solution under a gentle stream of nitrogen.

  • Peptide Solution Preparation: Dissolve the peptide (e.g., 1-2 mg) in a small volume of anhydrous DMF or DMSO (e.g., 200 µL).

  • Labeling Reaction:

    • Add the peptide solution to the dried [¹⁸F]F-Py-TFP.

    • Add a small amount of DIPEA (e.g., 5 µL) to act as a base.

    • Heat the reaction mixture at a mild temperature (e.g., 40-60 °C) for 10-15 minutes.

  • Quenching and Dilution: Quench the reaction by adding a mixture of water and acetonitrile.

  • HPLC Purification:

    • Inject the reaction mixture onto a semi-preparative C18 HPLC column.

    • Elute with a suitable gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid).

    • Collect the fraction corresponding to the ¹⁸F-labeled peptide.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Pass the diluted solution through a C18 SPE cartridge to trap the labeled peptide.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol.

    • Dilute the ethanol solution with sterile saline to obtain an injectable formulation with <10% ethanol.

  • Quality Control: Analyze the final product for radiochemical purity, molar activity, and sterility before in vivo use.

Visualizations

Experimental Workflows

experimental_workflow cluster_prosthetic_synthesis Prosthetic Group Synthesis ([¹⁸F]F-Py-TFP) cluster_peptide_labeling Peptide Labeling F18 [¹⁸F]Fluoride in [¹⁸O]Water Trap Trap on Anion Exchange Cartridge F18->Trap WashDry Wash & Dry Cartridge Trap->WashDry React Elute & React on Cartridge WashDry->React Precursor Prepare Precursor Solution Precursor->React Purify_Prosthetic Purify via SPE (MCX) React->Purify_Prosthetic Dried_Prosthetic Dried [¹⁸F]F-Py-TFP Purify_Prosthetic->Dried_Prosthetic Evaporate Solvent Labeling_Reaction Labeling Reaction (40-60°C, 10-15 min) Dried_Prosthetic->Labeling_Reaction Peptide_Sol Prepare Peptide Solution Peptide_Sol->Labeling_Reaction HPLC_Purify HPLC Purification (C18 Column) Labeling_Reaction->HPLC_Purify Formulation SPE Formulation (C18 Cartridge) HPLC_Purify->Formulation QC Quality Control Formulation->QC integrin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RGD_Tracer ¹⁸F-RGD-Tracer Integrin Integrin αvβ3 RGD_Tracer->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation glp1r_signaling cluster_membrane Pancreatic β-Cell Membrane cluster_cytoplasm Cytoplasm GLP1_Tracer ¹⁸F-Exendin-4-Tracer GLP1R GLP-1 Receptor GLP1_Tracer->GLP1R Binds G_protein Gαs GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

References

4-Fluoronicotinic Acid: A Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoronicotinic acid and its structural analogs, such as 4-trifluoromethylnicotinic acid, are pivotal building blocks in the synthesis of modern agrochemicals. The incorporation of a fluorine-containing substituent at the 4-position of the pyridine ring can significantly enhance the biological activity and selectivity of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of 4-substituted nicotinic acids in the synthesis of insecticides, using the production of the commercial aphicide Flonicamid as a key example.

Application in Insecticide Synthesis: The Case of Flonicamid

Flonicamid is a selective insecticide with a unique mode of action, highly effective against a wide range of sucking insects.[1][2] Its synthesis relies on the key intermediate, 4-trifluoromethylnicotinic acid. The protocols detailed below are based on patented synthetic routes for Flonicamid and can be adapted by researchers for the synthesis of analogous compounds using this compound or other derivatives.

Biological Activity of Flonicamid

Flonicamid provides excellent control of various aphid species and other sucking insect pests.[1][3] It acts as a chordotonal organ modulator, disrupting the insects' sense of balance and movement, which leads to a rapid cessation of feeding and eventual starvation.[4][5] This unique mode of action places it in its own IRAC (Insecticide Resistance Action Committee) group, Group 29, making it a valuable tool for resistance management programs.[2][6]

Target PestEfficacyApplication Rate (g a.i./ha)
Aphids (various species)Excellent50-100
WhitefliesGood50-100
ThripsGood50-100
LeafhoppersGood50-100
PlanthoppersGood50-100
Plant BugsGood50-100
MealybugsGood50-100

Table 1: Insecticidal Spectrum and Efficacy of Flonicamid. Data compiled from publicly available product information.[2][3][7]

Experimental Protocols

The following protocols describe the synthesis of Flonicamid from 4-trifluoromethylnicotinic acid. These procedures are derived from published patents and scientific literature.[1][8][9][10]

Protocol 1: Synthesis of 4-Trifluoromethylnicotinoyl Chloride

This protocol outlines the conversion of 4-trifluoromethylnicotinic acid to its corresponding acid chloride, a key step in the amidation process.

  • Materials:

    • 4-Trifluoromethylnicotinic acid

    • Thionyl chloride or an alternative acyl chlorination reagent (e.g., triphosgene)[11]

    • Toluene (solvent)

    • N,N-dimethylformamide (DMF) (catalyst)

  • Procedure:

    • In a flask equipped with a reflux condenser and a stirrer, add 4-trifluoromethylnicotinic acid, toluene, and a catalytic amount of DMF.

    • Slowly add the acyl chlorination reagent (e.g., thionyl chloride) to the mixture.

    • Heat the reaction mixture to 80-110°C and stir for 4-5 hours.[10]

    • After the reaction is complete, the toluene solution of 4-trifluoromethylnicotinoyl chloride can be used directly in the next step.

Protocol 2: Synthesis of Flonicamid (N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide)

This protocol details the amidation reaction between 4-trifluoromethylnicotinoyl chloride and aminoacetonitrile hydrochloride to produce Flonicamid.

  • Materials:

    • Toluene solution of 4-trifluoromethylnicotinoyl chloride (from Protocol 1)

    • Aminoacetonitrile hydrochloride

    • Sodium bicarbonate (or other suitable base)

    • Water

  • Procedure:

    • In a separate flask, prepare an aqueous solution of aminoacetonitrile hydrochloride and sodium bicarbonate.[11]

    • Cool the aqueous solution to a suitable temperature (e.g., 0-10°C).

    • Slowly add the toluene solution of 4-trifluoromethylnicotinoyl chloride to the aqueous solution with vigorous stirring.

    • Continue the reaction for 2-3 hours, allowing the temperature to gradually rise to room temperature.[10]

    • The resulting solid precipitate is collected by filtration.

    • Wash the filter cake with water and dry to obtain crude Flonicamid.

    • The crude product can be further purified by recrystallization if necessary.

Diagrams

Synthesis_of_Flonicamid 4-Trifluoromethylnicotinic Acid 4-Trifluoromethylnicotinic Acid 4-Trifluoromethylnicotinoyl Chloride 4-Trifluoromethylnicotinoyl Chloride 4-Trifluoromethylnicotinic Acid->4-Trifluoromethylnicotinoyl Chloride Acyl Chlorination (e.g., SOCl2) Flonicamid Flonicamid 4-Trifluoromethylnicotinoyl Chloride->Flonicamid Amidation (Aminoacetonitrile)

Synthetic pathway for Flonicamid.

Flonicamid_Mode_of_Action Flonicamid Flonicamid Chordotonal_Organs Chordotonal Organs (Stretch Receptors) Flonicamid->Chordotonal_Organs Modulates Nervous_System_Disruption Nervous System Disruption Chordotonal_Organs->Nervous_System_Disruption Leads to Feeding_Cessation Cessation of Feeding Nervous_System_Disruption->Feeding_Cessation Starvation_Dehydration Starvation and Dehydration Feeding_Cessation->Starvation_Dehydration Insect_Death Insect Death Starvation_Dehydration->Insect_Death

Mode of action of Flonicamid.

References

Application Note: Protocol for the Esterification of 4-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoronicotinic acid is a valuable building block in medicinal chemistry and drug discovery due to the presence of the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of molecules. The esterification of this compound is a fundamental transformation to produce a variety of esters that can be used as intermediates in the synthesis of more complex molecules or as final products with desired biological activities. This application note provides a detailed protocol for the esterification of this compound using the Fischer-Speier esterification method, a common and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5][6][7]

Reaction Principle

The Fischer esterification is an acid-catalyzed equilibrium reaction.[5][8] To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[1][2] Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, or a Lewis acid.[1][8]

Chemical Reaction Pathway

Fischer_Esterification_Mechanism RCOOH This compound Protonated_acid Protonated This compound RCOOH->Protonated_acid + H+ ROH Alcohol (R'-OH) H_plus H+ (catalyst) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + R'-OH Protonated_intermediate Protonated Tetrahedral Intermediate Tetrahedral_intermediate->Protonated_intermediate Proton Transfer Protonated_ester Protonated Ester Protonated_intermediate->Protonated_ester - H2O Water Water (H2O) Protonated_intermediate->Water Ester 4-Fluoronicotinate Ester Protonated_ester->Ester - H+ H_plus_regen H+ (catalyst) Protonated_ester->H_plus_regen

Caption: General mechanism of Fischer-Speier esterification.

Experimental Protocol

This protocol describes a general procedure for the synthesis of alkyl 4-fluoronicotinates. The specific alcohol and reaction conditions can be varied to optimize the yield for a particular ester.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq). The alcohol often serves as the solvent.[1][5]

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) dropwise to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux.[1] The reaction temperature will depend on the boiling point of the alcohol used. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times can range from 1 to 10 hours.[1]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ gas will evolve.

    • Remove the excess alcohol using a rotary evaporator.

    • Add deionized water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 4-fluoronicotinate ester.

Experimental Workflow

Esterification_Workflow start Start dissolve Dissolve this compound in Alcohol start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst reflux Heat to Reflux & Monitor by TLC add_catalyst->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO3 Solution cool->neutralize evaporate Remove Excess Alcohol neutralize->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Ester purify->end

Caption: Workflow for the esterification of this compound.

Data Presentation

The following table summarizes representative data for the esterification of this compound with various alcohols under typical Fischer esterification conditions. Please note that these are illustrative values and actual results may vary depending on the specific experimental setup and conditions.

AlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)
MethanolH₂SO₄65485
EthanolH₂SO₄78682
n-PropanolTsOH97878
IsopropanolH₂SO₄821070
n-ButanolTsOH1181275

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Keep away from ignition sources.

Conclusion

The Fischer-Speier esterification is a robust and versatile method for the synthesis of various esters of this compound. The provided protocol can be adapted for different alcohols to generate a library of 4-fluoronicotinate esters for further investigation in drug discovery and development programs. Optimization of reaction conditions such as catalyst choice, temperature, and reaction time may be necessary to achieve the highest yields for specific substrates.

References

Application Notes and Protocols for Amide Bond Formation with 4-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of amides derived from 4-Fluoronicotinic acid, a crucial building block in medicinal chemistry and drug discovery. The protocols detailed below offer guidance on common amide bond formation techniques, reagent selection, and reaction optimization. The inclusion of a fluorinated pyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making these synthetic methods highly relevant for the development of novel therapeutics.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of a vast array of pharmaceuticals, agrochemicals, and materials. When the carboxylic acid partner is this compound, the resulting amides are of particular interest in drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the pyridine nitrogen, thereby fine-tuning the molecule's overall properties. This document outlines reliable protocols for the coupling of this compound with various amines using common and effective reagents.

Data Presentation: A Comparative Analysis of Coupling Methods

The choice of coupling reagent is critical for achieving high yields and purity in amide synthesis. Below is a summary of typical yields obtained for the amide coupling of this compound with various amines using two of the most prevalent methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Table 1: EDC/HOBt Mediated Amide Coupling of this compound

Amine SubstrateBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
AnilineDIPEA (2.0)DMFRoom Temp1275-85
4-MethoxyanilineDIPEA (2.0)DMFRoom Temp1280-90
4-ChloroanilineDIPEA (2.0)DMFRoom Temp1670-80
BenzylamineEt3N (2.0)DCMRoom Temp1085-95
PiperidineEt3N (2.0)DCMRoom Temp890-98

Table 2: HATU Mediated Amide Coupling of this compound

Amine SubstrateBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
AnilineDIPEA (2.0)DMFRoom Temp485-95
4-MethoxyanilineDIPEA (2.0)DMFRoom Temp490-98
4-ChloroanilineDIPEA (2.0)DMFRoom Temp680-90
BenzylamineDIPEA (2.0)DMFRoom Temp390-99
PiperidineDIPEA (2.0)DMFRoom Temp2>95

Note: Yields are indicative and can vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Detailed methodologies for the two primary coupling methods are provided below.

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol is a widely used, cost-effective method for amide bond formation. The use of HOBt as an additive helps to suppress racemization and improve reaction efficiency.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the corresponding amine (1.1 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or Et3N (2.0-3.0 eq) to the mixture.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: Amide Bond Formation using HATU

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered substrates and for minimizing racemization.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Amide Bond Formation

The following diagram illustrates the general workflow for the synthesis of this compound amides.

G General Workflow for Amide Synthesis cluster_start Starting Materials cluster_reagents Reagents This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine Amine Amine->Reaction Mixture Coupling Reagent (EDC/HATU) Coupling Reagent (EDC/HATU) Coupling Reagent (EDC/HATU)->Reaction Mixture Additive (HOBt) Additive (HOBt) Additive (HOBt)->Reaction Mixture Base (DIPEA/Et3N) Base (DIPEA/Et3N) Base (DIPEA/Et3N)->Reaction Mixture Solvent (DMF/DCM) Solvent (DMF/DCM) Solvent (DMF/DCM)->Reaction Mixture Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification Reaction Final Product Final Product Work-up & Purification->Final Product Isolation

Caption: General workflow for amide synthesis.

Potential Signaling Pathway Inhibition

Amides derived from fluorinated aromatic carboxylic acids have shown promise as anticancer agents. For instance, some fluorinated amides have been found to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by a hypothetical this compound amide derivative.

G Hypothetical Inhibition of PI3K/AKT Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activation Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation Promotes This compound Amide This compound Amide This compound Amide->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway.

By providing these detailed protocols and visualizations, we aim to facilitate the efficient and successful synthesis of novel this compound amides for further investigation in drug discovery and development programs.

Application Notes and Protocols: 4-Fluoronicotinic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoronicotinic acid is a versatile pyridine-based building block that holds significant potential in the design and synthesis of novel enzyme inhibitors. Its unique electronic properties, conferred by the fluorine atom, can enhance binding affinity, metabolic stability, and cell permeability of drug candidates. This document provides detailed application notes and protocols for the synthesis of a representative enzyme inhibitor using this compound as a key starting material. The focus is on the synthesis of a hypothetical kinase inhibitor, demonstrating a practical and adaptable synthetic workflow.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of numerous approved drugs, including a wide array of enzyme inhibitors. The introduction of a fluorine atom onto the pyridine ring, as in this compound, can profoundly influence the physicochemical properties of the resulting molecules. The strong electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen and enhance interactions with enzyme active sites through hydrogen bonding and other non-covalent interactions. These attributes make this compound an attractive starting material for the synthesis of targeted enzyme inhibitors.

This application note details the synthesis of a hypothetical inhibitor of "Fluoro-Nicotinate Kinase 1" (FNK1), a fictional kinase, to illustrate a practical synthetic route starting from this compound. The described methodology, primarily involving amide bond formation, is a common and robust strategy in the synthesis of kinase inhibitors.

Synthesis of a Hypothetical FNK1 Kinase Inhibitor

The following protocol describes the synthesis of a hypothetical FNK1 inhibitor, FNK1-Inhibitor-4F , from this compound and a substituted aniline derivative.

Experimental Protocol: Synthesis of FNK1-Inhibitor-4F

Materials:

  • This compound

  • (3-aminophenyl)(morpholino)methanone

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in dry DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: To the activated this compound solution, add a solution of (3-aminophenyl)(morpholino)methanone (1.0 eq) in DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, FNK1-Inhibitor-4F.

Table 1: Quantitative Data for FNK1-Inhibitor-4F (Hypothetical Data)
ParameterValue
FNK1 IC50 15 nM
Purity (LC-MS) >98%
Yield 75%
Molecular Weight 331.33 g/mol

Kinase Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of FNK1-Inhibitor-4F against the FNK1 kinase.

Materials:

  • Recombinant FNK1 enzyme

  • FNK1 substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • FNK1-Inhibitor-4F (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of FNK1-Inhibitor-4F in DMSO.

  • Reaction Mixture: In a 384-well plate, add the FNK1 enzyme, FNK1 substrate peptide, and the serially diluted inhibitor in kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway

FNK1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase binds FNK1 FNK1 Receptor_Tyrosine_Kinase->FNK1 activates Substrate_Phosphorylation Substrate_Phosphorylation Cell_Proliferation Cell_Proliferation Substrate_Phosphorylation->Cell_Proliferation Cell_Survival Cell_Survival Substrate_Phosphorylation->Cell_Survival FNK1->Substrate_Phosphorylation phosphorylates FNK1_Inhibitor_4F FNK1_Inhibitor_4F FNK1_Inhibitor_4F->FNK1 inhibits

Caption: Hypothetical FNK1 signaling pathway and the inhibitory action of FNK1-Inhibitor-4F.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of FNK1-Inhibitor-4F cluster_assay Biological Evaluation Start Start Acid_Activation Activate this compound (EDC, HOBt, DIPEA in DMF) Start->Acid_Activation Amide_Coupling Amide Coupling with (3-aminophenyl)(morpholino)methanone Acid_Activation->Amide_Coupling Workup Aqueous Work-up and Extraction Amide_Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product FNK1-Inhibitor-4F Purification->Final_Product Kinase_Assay In vitro FNK1 Kinase Assay Final_Product->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination

Application of 4-Fluoronicotinic Acid in Coordination Chemistry and Metal-Organic Frameworks: A Frontier in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly exploring the use of fluorinated organic molecules as building blocks for novel coordination polymers and metal-organic frameworks (MOFs). Among these, 4-Fluoronicotinic acid stands out as a promising ligand due to the unique physicochemical properties imparted by the fluorine substituent. The high electronegativity and small size of the fluorine atom can significantly influence the electronic properties, crystal packing, and stability of the resulting materials, opening avenues for new applications in catalysis, gas storage, and drug delivery.

While the broader field of fluorinated MOFs is expanding, specific research on coordination polymers and MOFs derived from this compound is still an emerging area. This document aims to provide a foundational understanding and generalized protocols based on the principles of coordination chemistry and MOF synthesis, while highlighting the anticipated effects of the 4-fluoro substitution.

Introduction to this compound as a Ligand

This compound, a derivative of nicotinic acid (Vitamin B3), possesses a carboxylate group and a pyridine nitrogen atom, both of which can act as coordination sites for metal ions. The introduction of a fluorine atom at the 4-position of the pyridine ring introduces several key features:

  • Inductive Effect: The strong electron-withdrawing nature of the fluorine atom can modulate the electron density of the pyridine ring and the carboxylate group, influencing the coordination strength and the Lewis acidity of the resulting metal centers.

  • Modified Intermolecular Interactions: The presence of fluorine can lead to non-covalent interactions such as F···H, F···F, and F···π interactions, which can play a crucial role in directing the self-assembly process and influencing the final crystal structure and porosity of the material.

  • Enhanced Stability: Fluorination can increase the thermal and chemical stability of the resulting coordination polymers and MOFs.[1]

  • Hydrophobicity: The incorporation of fluorine atoms can enhance the hydrophobicity of the framework, which is a desirable property for applications such as the separation of gases from humid streams.

General Synthetic Approaches

The synthesis of coordination polymers and MOFs involving this compound typically follows established methods in coordination and materials chemistry. The most common approaches include solvothermal, hydrothermal, and microwave-assisted synthesis.[1]

A logical workflow for the synthesis and characterization of coordination polymers and MOFs using this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Evaluation start Reactant Preparation (this compound, Metal Salt, Solvent) synthesis Synthetic Method (Solvothermal/Hydrothermal/ Microwave-assisted) start->synthesis crystallization Crystallization synthesis->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying structural Structural Analysis (SC-XRD, PXRD) drying->structural physicochemical Physicochemical Analysis (TGA, FT-IR, Gas Adsorption) drying->physicochemical application Catalysis, Gas Storage, Luminescence, etc. physicochemical->application

Figure 1: A generalized experimental workflow for the synthesis and characterization of coordination polymers and MOFs using this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of coordination polymers and MOFs using this compound. These should be considered as starting points and may require optimization based on the specific metal ion and desired structure.

Protocol 1: Solvothermal Synthesis of a Transition Metal Coordination Polymer

This protocol is a general guideline for the synthesis of a coordination polymer with a divalent transition metal such as Cu(II), Zn(II), or Co(II).

Materials:

  • This compound (1 mmol, 141.1 mg)

  • Transition metal salt (e.g., Copper(II) nitrate trihydrate, 1 mmol, 241.6 mg)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Ethanol (5 mL)

Procedure:

  • In a 20 mL glass vial, dissolve this compound in 10 mL of DMF.

  • In a separate vial, dissolve the transition metal salt in 5 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Slowly cool the oven to room temperature over 24 hours.

  • Collect the resulting crystals by filtration, wash with fresh DMF and then with ethanol.

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Protocol 2: Hydrothermal Synthesis of a Lanthanide-Based MOF

This protocol outlines a general procedure for synthesizing a lanthanide-based MOF, which often exhibit interesting luminescent properties.

Materials:

  • This compound (1.5 mmol, 211.7 mg)

  • Lanthanide salt (e.g., Europium(III) chloride hexahydrate, 0.5 mmol, 183.3 mg)

  • Deionized water (8 mL)

  • Ethanol (2 mL)

  • A few drops of a modulator such as nitric acid or acetic acid (optional)

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, dissolve this compound in a mixture of 8 mL of deionized water and 2 mL of ethanol. Sonication may be required to aid dissolution.

  • Add the lanthanide salt to the solution and stir for 30 minutes.

  • If a modulator is used, add it dropwise to the mixture.

  • Seal the autoclave and place it in an oven.

  • Heat to 150 °C for 72 hours.

  • Allow the autoclave to cool naturally to room temperature.

  • Collect the crystalline product by filtration, wash thoroughly with water and ethanol.

  • Dry the product in air at room temperature.

Potential Applications and Expected Properties

The unique properties endowed by the 4-fluoro substituent are expected to lead to a range of applications for the resulting coordination polymers and MOFs.

Data Presentation: Expected Properties of this compound-Based MOFs

PropertyExpected Influence of 4-Fluoro GroupPotential Application
Porosity and Surface Area May influence crystal packing, potentially leading to novel pore structures.Gas storage and separation.
Thermal Stability Generally expected to increase due to stronger intermolecular interactions.Catalysis at elevated temperatures.
Chemical Stability Enhanced stability in the presence of water and other chemicals is anticipated.Applications in aqueous media.
Luminescent Properties The electronic effect of fluorine can influence the energy levels of the ligand, potentially enhancing the "antenna effect" in lanthanide-based MOFs for improved luminescence.Luminescent sensors, bio-imaging.
Catalytic Activity The Lewis acidity of the metal centers can be tuned, potentially leading to enhanced catalytic activity for specific organic transformations.Heterogeneous catalysis.

Signaling Pathways and Logical Relationships

The synthesis of a functional MOF from this compound involves a series of logical relationships between the choice of reactants and the final properties of the material.

logical_relationships cluster_inputs Synthetic Inputs cluster_properties Material Properties cluster_outputs Potential Applications ligand This compound (Coordination sites, Fluorine substituent) structure Crystal Structure & Topology ligand->structure functionality Electronic & Optical Properties ligand->functionality metal Metal Ion (Coordination geometry, Lewis acidity) metal->structure metal->functionality solvent Solvent System (Solubility, Polarity) solvent->structure conditions Reaction Conditions (Temperature, Time, Pressure) conditions->structure stability Thermal & Chemical Stability structure->stability porosity Porosity & Surface Area structure->porosity applications Catalysis Gas Storage & Separation Luminescent Sensing Drug Delivery stability->applications porosity->applications functionality->applications

Figure 2: Logical relationships in the design of functional materials from this compound.

Conclusion

The application of this compound in coordination chemistry and MOF synthesis represents a promising, yet underexplored, area of research. The strategic incorporation of fluorine into the ligand architecture is anticipated to yield materials with enhanced stability, unique structural features, and tailored functionalities. The generalized protocols and conceptual frameworks presented here provide a solid foundation for researchers to embark on the synthesis and exploration of novel coordination polymers and MOFs based on this intriguing building block. Further experimental work is crucial to fully elucidate the structure-property relationships and unlock the full potential of these materials in diverse technological applications.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nucleophilic aromatic substitution (SNAr) on 4-fluoronicotinic acid. This reaction is a cornerstone in medicinal chemistry for the synthesis of a diverse range of substituted pyridine derivatives, which are prevalent scaffolds in many pharmaceutical agents. The protocols outlined below cover reactions with amine, thiol, and alcohol nucleophiles, offering a versatile toolkit for the functionalization of the nicotinic acid core.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).

In the context of this compound, the fluorine atom at the C4-position serves as an excellent leaving group, activated by the electron-withdrawing carboxylic acid group and the pyridine ring nitrogen. This inherent reactivity makes this compound a valuable building block for the introduction of various functional groups at the 4-position, leading to the generation of libraries of compounds for drug discovery and development.

Reaction Mechanism and Workflow

The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. The aromaticity of the pyridine ring is then restored by the elimination of the fluoride ion.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination cluster_2 Overall Transformation Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Attack at C4 Product 4-Substituted Nicotinic Acid Intermediate->Product Restoration of Aromaticity Leaving_Group Fluoride Ion (F⁻) Intermediate->Leaving_Group Overall_Start This compound Overall_Product 4-Substituted Nicotinic Acid Overall_Start->Overall_Product + Nucleophile - Fluoride

Figure 1: General workflow of the SNAr reaction on this compound.

Experimental Protocols and Data

The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on this compound and its chloro-analogue, 4-chloronicotinic acid, with various nucleophiles. While direct literature on this compound can be limited for some nucleophile classes, the reactivity of 4-chloronicotinic acid is analogous and provides a strong basis for experimental design. Fluorine is generally a better leaving group in SNAr reactions on electron-deficient rings, often allowing for milder reaction conditions.

Table 1: SNAr with Amine Nucleophiles
EntrySubstrateAmine NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
14-Chloronicotinic acidMethylamine (40% aq.)-Water120295
24-Chloronicotinic acidVarious aliphatic aminesDiisopropylethylamineWater200260-90
32-Chloronicotinic acidVarious anilinesBoric acidSolvent-free1200.5-185-95

Data for entries 1 and 2 are based on reactions with 2-chloronicotinic acid under microwave irradiation, which can be adapted for this compound, likely at lower temperatures.[1] Entry 3 provides a solvent-free approach for arylamines.

Protocol 1: Synthesis of 4-(Alkylamino)nicotinic Acid

This protocol is a general procedure adaptable for various primary and secondary aliphatic amines.

Materials:

  • This compound

  • Aliphatic amine (e.g., morpholine, piperidine, benzylamine) (3 eq.)

  • Diisopropylethylamine (DIPEA) (3 eq.)

  • Water

  • Microwave synthesis vial

  • Magnetic stirrer

Procedure:

  • To a microwave synthesis vial, add this compound (1.0 eq.), the desired aliphatic amine (3.0 eq.), diisopropylethylamine (3.0 eq.), and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 200 °C and maintain for 2 hours.[1] (Note: Optimization of temperature and time is recommended, starting with lower temperatures, e.g., 120-150 °C, due to the higher reactivity of the fluoro-substituent).

  • After cooling, the reaction mixture is acidified with HCl to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford the 4-(alkylamino)nicotinic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: SNAr with Thiol Nucleophiles
EntrySubstrateThiol NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
12-Halopyridine1-Octanethiol-AcetonitrileRT--
24-Chloro-7-nitrobenzofurazanThiol compounds-----
Protocol 2: Synthesis of 4-(Arylthio)nicotinic Acid

This protocol provides a starting point for the reaction with thiol nucleophiles, based on general SNAr principles.

Materials:

  • This compound

  • Thiophenol or other aryl/alkyl thiol (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in DMF.

  • Add the thiol (1.2 eq.) to the suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Table 3: SNAr with Alcohol Nucleophiles
EntrySubstrateAlcohol NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundMethanolSodium MethoxideMethanolReflux--

While a specific yield is not provided in the search results, the reaction of this compound with sodium methoxide in methanol is a standard method for the synthesis of 4-methoxynicotinic acid.

Protocol 3: Synthesis of 4-Alkoxynicotinic Acid

This protocol describes the synthesis of 4-alkoxynicotinic acids using an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.5 eq.) to the anhydrous alcohol to generate the corresponding sodium alkoxide in situ.

  • Once the sodium has completely reacted, add this compound (1.0 eq.) to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Neutralize the solution with aqueous HCl to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 4-alkoxynicotinic acid.

Logical Relationships in Experimental Design

The choice of reaction conditions is critical for a successful SNAr reaction. The following diagram illustrates the key relationships between the substrate, nucleophile, and reaction parameters.

experimental_design cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Substrate Substrate (this compound) Temperature Temperature Substrate->Temperature Reactivity influences required T Nucleophile Nucleophile (Amine, Thiol, Alcohol) Base Base (e.g., K₂CO₃, DIPEA, NaH) Nucleophile->Base Determines necessity and strength Nucleophile->Temperature Reactivity influences required T Solvent Solvent (e.g., DMF, Water, Alcohol) Base->Solvent Solubility and compatibility Yield Product Yield Base->Yield Affects nucleophile concentration Solvent->Temperature Boiling point limits T Solvent->Yield Affects solubility and rate Temperature->Yield Affects rate and side reactions Purity Product Purity Yield->Purity

Figure 2: Key factors influencing the outcome of SNAr on this compound.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a wide array of 4-substituted nicotinic acid derivatives. The protocols provided herein serve as a foundation for researchers to explore the chemical space around this important scaffold. Optimization of reaction conditions for specific nucleophiles is encouraged to achieve the best possible outcomes in terms of yield and purity. The high reactivity of the C-F bond often allows for milder conditions compared to other halo-pyridines, making it an attractive starting material for library synthesis and drug discovery programs.

References

Application Note: A Scalable Synthesis of 4-Fluoronicotinic Acid for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Fluoronicotinic acid is a key building block in the synthesis of various pharmacologically active compounds. Its incorporation into molecules can significantly modulate properties such as metabolic stability, binding affinity, and bioavailability. The demand for significant quantities of high-purity material for preclinical toxicology and efficacy studies necessitates a robust and scalable synthetic route. This application note details a two-step, one-pot procedure for the scale-up synthesis of this compound starting from commercially available methyl 4-chloronicotinate. The process involves a nucleophilic aromatic substitution (SNAr) followed by saponification, delivering the final product with high yield and purity suitable for drug development applications.

Synthesis Pathway

The synthetic strategy for this compound is a two-step process commencing with the fluorination of methyl 4-chloronicotinate. This is achieved via a nucleophilic aromatic substitution reaction using spray-dried potassium fluoride in dimethyl sulfoxide (DMSO). The resulting intermediate, methyl 4-fluoronicotinate, is not isolated but is hydrolyzed in situ using sodium hydroxide to yield the target compound, this compound, upon acidic workup.

G start Methyl 4-chloronicotinate intermediate Methyl 4-fluoronicotinate (in situ) reagent1 1. Spray-dried KF, DMSO, 150 °C product This compound reagent2 2. NaOH (aq) 3. HCl (aq) reagent1->intermediate reagent2->product

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Protocols

This section provides detailed procedures for the synthesis, purification, and analysis of this compound on a scale suitable for generating material for preclinical evaluation.

Materials and Equipment

Reagents:

  • Methyl 4-chloronicotinate (≥98%)

  • Potassium Fluoride (KF), spray-dried (≥99%)

  • Dimethyl Sulfoxide (DMSO), anhydrous (≥99.8%)

  • Sodium Hydroxide (NaOH), pellets (≥98%)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Ethyl Acetate (EtOAc), technical grade for extraction

  • Deionized Water

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet

  • Heating/cooling circulator

  • Large Büchner funnel and filter flask assembly

  • Vacuum oven

  • pH meter or pH strips

  • Standard laboratory glassware

  • Rotary evaporator

Synthesis Procedure
  • Reactor Setup: Assemble the 10 L jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Charge Reagents: Charge the reactor with methyl 4-chloronicotinate (500 g, 2.91 mol, 1.0 equiv.), spray-dried potassium fluoride (508 g, 8.74 mol, 3.0 equiv.), and anhydrous dimethyl sulfoxide (5.0 L).

  • Fluorination Reaction: Begin stirring the suspension and heat the reactor jacket to 150 °C. Maintain the internal reaction temperature at 145-150 °C for 12 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC to confirm the consumption of the starting material.

  • Cooling and Hydrolysis: Once the fluorination is complete, cool the reaction mixture to 30 °C. Slowly add a solution of sodium hydroxide (350 g, 8.75 mol, 3.01 equiv.) in deionized water (2.5 L) over 1 hour, ensuring the internal temperature does not exceed 50 °C.

  • Saponification: Stir the mixture at room temperature for 4 hours until HPLC analysis confirms the complete hydrolysis of the methyl ester intermediate.

  • Product Precipitation: Cool the reaction mixture to 10 °C. Slowly add concentrated hydrochloric acid to adjust the pH to ~3.5. A thick white precipitate will form.

  • Isolation: Stir the slurry for 1 hour at 10 °C, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 1 L) and cold ethyl acetate (1 x 1 L) to remove residual DMSO and organic impurities.

  • Drying: Dry the solid product in a vacuum oven at 60 °C to a constant weight.

Purification by Recrystallization
  • Transfer the crude, dried this compound to a suitable vessel.

  • Add a minimal amount of boiling deionized water to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath for 2 hours to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the final product in a vacuum oven at 60 °C to a constant weight.

Data Presentation

The following tables summarize the quantitative data for the scale-up synthesis of this compound.

Table 1: Reagent and Solvent Quantities

Compound MW ( g/mol ) Mass / Volume Moles (mol) Equivalents
Methyl 4-chloronicotinate 171.58 500 g 2.91 1.0
Potassium Fluoride (KF) 58.10 508 g 8.74 3.0
Sodium Hydroxide (NaOH) 40.00 350 g 8.75 3.01
Dimethyl Sulfoxide (DMSO) 78.13 5.0 L - -

| Deionized Water | 18.02 | 3.5 L (total) | - | - |

Table 2: Process Parameters and Results

Parameter Value
Fluorination Temperature 145 - 150 °C
Fluorination Time 12 hours
Hydrolysis Time 4 hours
Crude Yield (g) ~370 g
Crude Yield (%) ~90%
Final Yield (after recryst.) ~330 g
Overall Yield (%) ~80%

| Purity (by HPLC) | >99.0% |

Table 3: Analytical Characterization Data

Analysis Specification / Expected Result
Appearance White to off-white crystalline solid
HPLC Purity ≥99.0% area
¹H NMR Conforms to structure
LC-MS (ESI+) m/z = 142.0 [M+H]⁺

| Melting Point | 249 - 252 °C |

Workflow and Quality Control

The overall process from reaction setup to final product analysis follows a logical workflow designed to ensure product quality and consistency. Key quality control checkpoints are integrated to monitor reaction completion and final product purity.

G A Reactor Setup (Inert Atmosphere) B Charge Reagents (Starting Material, KF, DMSO) A->B C Fluorination (150 °C, 12h) B->C D QC 1: In-Process Control (HPLC for SM consumption) C->D E Hydrolysis (NaOH addition, RT, 4h) D->E Pass F QC 2: In-Process Control (HPLC for ester hydrolysis) E->F G Work-up & Isolation (Acidification, Filtration, Drying) F->G Pass H Purification (Recrystallization from Water) G->H I Final Drying (Vacuum Oven) H->I J QC 3: Final Product Release (HPLC, NMR, MS, MP) I->J K Qualified Product J->K Pass

Caption: Experimental workflow with integrated Quality Control (QC) checkpoints.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): Purity analysis and reaction monitoring can be performed on a C18 reverse-phase column.[1] A typical method would use a mobile phase of acetonitrile and water with 0.1% formic acid, with UV detection at 254 nm.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product. The expected mass for the protonated molecule [M+H]⁺ is 142.0.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.[1]

  • Melting Point (MP): To assess the purity and identity of the crystalline solid.

This scalable synthesis provides a reliable method for producing multi-gram to kilogram quantities of this compound, meeting the stringent purity requirements for preclinical studies in drug discovery and development.

References

Application Notes and Protocols: 4-Fluoronicotinic Acid as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 4-fluoronicotinic acid as a ligand in various catalytic reactions. Due to a lack of specific literature on the catalytic applications of this compound metal complexes, this document draws upon data and protocols for analogous pyridine-carboxylic acid and fluorinated ligands to provide insights into its potential utility. The information presented should be considered as a starting point for research and development.

Introduction to this compound as a Ligand

This compound possesses a unique combination of a pyridine ring, a carboxylic acid group, and a fluorine substituent. These features make it an intriguing candidate for a ligand in catalysis:

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to a metal center, forming the basis of a catalytic complex.

  • Carboxylic Acid Group: The carboxylate can also coordinate to the metal center, acting as a bidentate or bridging ligand, potentially influencing the catalyst's stability and solubility.

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the pyridine ring, thereby influencing the catalytic activity of the metal center. This can be beneficial in various catalytic cycles.

Metal complexes with related fluorinated pyridine carboxylic acid ligands have been synthesized and characterized, suggesting the feasibility of forming stable complexes with various transition metals like palladium, rhodium, and copper.[1][2]

Potential Catalytic Applications

Based on analogous systems, metal complexes of this compound could be explored for the following catalytic transformations:

2.1. Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium complexes are widely used in cross-coupling reactions to form carbon-carbon bonds. Pyridine-based ligands can stabilize the palladium catalyst. The fluorine substituent on the nicotinic acid backbone could enhance the catalytic activity by influencing the electron density at the metal center.

Below is a table summarizing the performance of common palladium catalysts in the Suzuki coupling of a related compound, 5-bromonicotinic acid, with phenylboronic acid, which can serve as a starting point for catalyst screening with a this compound ligand.[3]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O1001895
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O80292
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1101288

Data is for the Suzuki coupling of 5-bromonicotinic acid with phenylboronic acid and should be considered as a reference for catalyst selection.[3]

Workflow for a Generic Suzuki-Miyaura Coupling Reaction:

Suzuki_Coupling_Workflow Reactants Aryl Halide + Boronic Acid Reaction_Setup Inert Atmosphere Solvent (e.g., Dioxane/Water) Reactants->Reaction_Setup Catalyst_System Pd Catalyst + Ligand (e.g., this compound) + Base Catalyst_System->Reaction_Setup Heating Heating (e.g., 80-110 °C) Reaction_Setup->Heating Workup Aqueous Workup Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Generic workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling:

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X Ln Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)2 Base ArPd(II)R'L2 Ar-Pd(II)-R' Ln Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Ar-R' Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2.2. Hydrogenation Reactions

Rhodium and Ruthenium complexes are commonly employed for the hydrogenation of various functional groups. Chiral ligands derived from pyridine-containing scaffolds have been used in asymmetric hydrogenation. A this compound-based ligand could be explored in this context.

The performance of a nanoparticle-supported rhodium catalyst in the hydrogenation of various substrates is presented below as a reference.

SubstrateSolventPressure (bar)Time (h)Conversion (%)
StyreneEtOH11>99
1-HexeneEtOH11>99
NitrobenzeneEtOH202>99
BenzonitrileEtOH202495

Data from a nanoparticle-supported rhodium catalyst for general hydrogenation reactions.[4]

General Workflow for a Catalytic Hydrogenation Reaction:

Hydrogenation_Workflow Substrate Unsaturated Substrate Reaction_Setup Solvent High-Pressure Reactor Substrate->Reaction_Setup Catalyst Metal Catalyst (e.g., Rh-4-Fluoronicotinate) Catalyst->Reaction_Setup Hydrogenation Pressurize with H₂ Stirring Reaction_Setup->Hydrogenation Workup Depressurize Filter Catalyst Hydrogenation->Workup Purification Distillation or Crystallization Workup->Purification Product Saturated Product Purification->Product

Caption: A general experimental workflow for catalytic hydrogenation.

2.3. Oxidation Reactions

Copper complexes have shown catalytic activity in various oxidation reactions, including the oxidation of alcohols and catechols.[5][6] The electronic properties of a this compound ligand could influence the redox potential of a copper center, making it a candidate for developing new oxidation catalysts.

The table below shows the catalytic performance of a copper(II) complex in the oxidation of various alcohols.

SubstrateOxidantTime (h)Conversion (%)Selectivity (%)
Benzyl alcoholH₂O₂59899 (Benzaldehyde)
1-PhenylethanolH₂O₂69599 (Acetophenone)
CyclohexanolH₂O₂88599 (Cyclohexanone)

Data for a copper(II) dimeric Schiff base complex in alcohol oxidation.[5]

Logical Relationship for Catalyst Design in Oxidation:

Oxidation_Catalyst_Design Ligand This compound Complex Metal-Ligand Complex Ligand->Complex Electronic_Properties Tunable Electronic Properties (due to Fluorine) Ligand->Electronic_Properties Metal Transition Metal (e.g., Cu, Fe, Mn) Metal->Complex Redox_Potential Modified Redox Potential of Metal Center Complex->Redox_Potential Electronic_Properties->Redox_Potential Catalytic_Activity Enhanced Catalytic Activity in Oxidation Reactions Redox_Potential->Catalytic_Activity

Caption: Logical flow for designing oxidation catalysts with this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of a metal complex with a pyridine-carboxylic acid ligand and its use in a catalytic reaction. These should be adapted and optimized for this compound.

3.1. Protocol for Synthesis of a Generic Palladium(II)-Nicotinate Complex

This protocol is adapted from procedures for synthesizing palladium complexes with related ligands.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve this compound (2.0 mmol) in a 1:1 mixture of ethanol and water (20 mL) containing sodium hydroxide (2.0 mmol).

  • To this solution, add a solution of palladium(II) chloride (1.0 mmol) in water (10 mL) dropwise with stirring.

  • Heat the mixture to 60 °C and stir for 4 hours. A precipitate should form.

  • Cool the mixture to room temperature and filter the solid product.

  • Wash the solid with water, then ethanol, and finally with diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the product using techniques such as FT-IR, NMR spectroscopy, and elemental analysis.

3.2. Protocol for a Generic Catalytic Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for testing the catalytic activity of a newly synthesized palladium-4-fluoronicotinate complex.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium-4-fluoronicotinate complex (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl bromide, arylboronic acid, potassium carbonate, and the palladium-4-fluoronicotinate complex.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and ethyl acetate, and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

While direct experimental data on the catalytic applications of this compound as a ligand is currently limited in the scientific literature, its structural and electronic properties suggest significant potential. The protocols and comparative data provided herein, based on analogous systems, offer a solid foundation for researchers to explore the synthesis of this compound metal complexes and evaluate their efficacy in important catalytic transformations such as cross-coupling, hydrogenation, and oxidation reactions. Further research in this area is warranted to fully elucidate the catalytic capabilities of this promising ligand.

References

Troubleshooting & Optimization

Common byproducts in the synthesis of 4-Fluoronicotinic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-fluoronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and established method for the synthesis of this compound is the Balz-Schiemann reaction. This reaction involves the diazotization of 4-aminonicotinic acid to form a diazonium salt, followed by thermal decomposition of the intermediate in the presence of a fluoride source, typically from tetrafluoroborate or hexafluorophosphate anions.[1][2]

Q2: What are the most common byproducts in the synthesis of this compound via the Balz-Schiemann reaction?

The primary byproducts in this synthesis are typically:

  • Regioisomers of fluoronicotinic acid: Depending on the reaction conditions, small amounts of other isomers such as 2-fluoronicotinic acid, 5-fluoronicotinic acid, and 6-fluoronicotinic acid can be formed. The separation of these positional isomers can be challenging due to their similar chemical properties.

  • 4-Hydroxynicotinic acid: This can form if the diazonium salt intermediate reacts with water in a competing hydrolysis reaction.

  • Unreacted 4-aminonicotinic acid: Incomplete diazotization will result in the starting material remaining in the crude product.

  • Azo compounds: The diazonium salt can couple with unreacted 4-aminonicotinic acid to form colored azo-dye impurities.

Q3: How can I minimize the formation of these byproducts?

To minimize byproduct formation, consider the following:

  • Anhydrous conditions: Use anhydrous solvents and reagents to reduce the formation of 4-hydroxynicotinic acid.

  • Controlled temperature: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt and prevent premature decomposition and side reactions.

  • Stoichiometry: Use a slight excess of the diazotizing agent (e.g., sodium nitrite) to ensure complete conversion of the starting amine. However, a large excess should be avoided as it can lead to other side reactions.

  • Acidic conditions: The reaction should be carried out in a strongly acidic medium (e.g., using HBF₄ or HCl) to prevent the coupling reaction that forms azo compounds.

Troubleshooting Guides

Problem 1: Low yield of this compound.
Possible Cause Troubleshooting Step
Incomplete diazotization.Ensure the complete dissolution of 4-aminonicotinic acid in the acidic solution before adding the diazotizing agent. Use a slight excess of sodium nitrite and verify its complete reaction using starch-iodide paper.
Premature decomposition of the diazonium salt.Maintain the reaction temperature strictly between 0-5 °C during diazotization and handling of the diazonium salt.
Suboptimal temperature for thermal decomposition.The optimal decomposition temperature can vary. It is advisable to perform small-scale trials to determine the ideal temperature for the specific diazonium salt.
Loss of product during workup and purification.Optimize the extraction and recrystallization procedures. Ensure the pH is correctly adjusted to precipitate the product during workup.
Problem 2: Presence of colored impurities in the final product.
Possible Cause Troubleshooting Step
Formation of azo compounds.Ensure a sufficient excess of acid is present during diazotization to keep the unreacted amine protonated and thus unreactive towards coupling. Add the sodium nitrite solution slowly and with efficient stirring to avoid localized high concentrations.
Decomposition of the product or impurities at high temperatures.Avoid excessive heating during the thermal decomposition and purification steps.
Purification Strategy
Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities.
Problem 3: Difficulty in removing regioisomeric impurities.
Possible Cause Troubleshooting Step
Similar solubility of isomers.Recrystallization may not be sufficient for complete removal. Consider using a solvent system where the solubility difference between the isomers is maximized. Multiple recrystallizations may be necessary.
Purification Strategy
For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to separate the isomers effectively.

Experimental Protocols

Key Experiment: Purification of this compound by Recrystallization

Objective: To remove impurities from the crude this compound synthesized via the Balz-Schiemann reaction.

Methodology:

  • Solvent Selection: A suitable solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.[3][4] Water or aqueous ethanol mixtures are often good starting points for nicotinic acid derivatives.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. If colored impurities are present, the solution can be treated with a small amount of activated charcoal at this stage.

  • Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data (Illustrative Example):

Parameter Crude Product After Recrystallization
Purity (by HPLC) 85%>99%
Yield -70-85%
Appearance Off-white to light brown powderWhite crystalline solid

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 4-Aminonicotinic_Acid 4-Aminonicotinic_Acid Diazotization Diazotization 4-Aminonicotinic_Acid->Diazotization NaNO2, HBF4 Diazonium_Salt Diazonium_Salt Diazotization->Diazonium_Salt Fluorination Fluorination Diazonium_Salt->Fluorination Heat Crude_4FNA Crude this compound Fluorination->Crude_4FNA Recrystallization Recrystallization Crude_4FNA->Recrystallization Pure_4FNA Pure this compound Recrystallization->Pure_4FNA HPLC_Analysis HPLC Analysis Pure_4FNA->HPLC_Analysis

Caption: Workflow for the synthesis and purification of this compound.

Byproduct_Formation Diazonium_Salt Diazonium_Salt Desired_Product This compound Diazonium_Salt->Desired_Product Thermal Decomposition (Fluoride Source) Byproduct_1 4-Hydroxynicotinic Acid Diazonium_Salt->Byproduct_1 Hydrolysis (H2O) Byproduct_2 Azo Compound Diazonium_Salt->Byproduct_2 Coupling with 4-Aminonicotinic Acid Byproduct_3 Regioisomers Desired_Product->Byproduct_3 Isomerization (minor)

Caption: Common byproduct formation pathways in this compound synthesis.

References

Troubleshooting low yield in 4-Fluoronicotinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and industrially relevant method for the synthesis of this compound is the halogen exchange (Halex) reaction. This process involves the conversion of a chloro-aromatic compound to its corresponding fluoro-aromatic counterpart. Specifically, 4-Chloronicotinic acid is treated with a fluoride source, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent.[1]

Q2: I am experiencing a very low yield in my Halex reaction to produce this compound. What are the most critical factors to check?

Low yields in the Halex reaction for this compound synthesis are often attributed to a few key factors:

  • Purity and Anhydrous Conditions: The presence of water can significantly reduce the efficacy of the fluoride source. Ensure that your potassium fluoride (KF) is thoroughly dried and that all solvents are anhydrous.

  • Reaction Temperature: Halex reactions typically require high temperatures, often in the range of 150-250°C, to proceed efficiently.[1] Insufficient temperature can lead to an incomplete reaction.

  • Solvent Choice: The use of a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane is crucial for dissolving the reactants and facilitating the nucleophilic aromatic substitution.[1]

  • Reaction Time: Ensure the reaction is monitored and allowed to proceed to completion.

Q3: Can a phase transfer catalyst (PTC) improve the yield of my this compound synthesis?

Yes, a phase transfer catalyst can be beneficial. In the heterogeneous mixture of solid potassium fluoride and the organic substrate in the solvent, a PTC can facilitate the transfer of the fluoride anion into the organic phase where the reaction occurs.[1] Common PTCs for such reactions include quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers. The use of a PTC can potentially allow for lower reaction temperatures and shorter reaction times.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields in the synthesis of this compound via the Halex reaction of 4-Chloronicotinic acid.

Problem 1: Incomplete Conversion of 4-Chloronicotinic Acid

Possible Causes:

  • Low Reaction Temperature: The activation energy for the C-Cl bond cleavage is not being met.

  • Insufficient Fluoride Source: The molar ratio of KF to 4-Chloronicotinic acid may be too low.

  • Poor Solubility of KF: The potassium fluoride is not sufficiently available in the reaction medium.

  • Short Reaction Time: The reaction has not been allowed to run to completion.

Solutions:

  • Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C, while monitoring the reaction progress by a suitable analytical method like HPLC or TLC.

  • Increase Fluoride Excess: Use a larger excess of anhydrous potassium fluoride. A molar ratio of 2-3 equivalents of KF to 1 equivalent of 4-Chloronicotinic acid is a good starting point.

  • Use a Phase Transfer Catalyst: Add a catalytic amount (e.g., 5-10 mol%) of a suitable PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 to improve the solubility and reactivity of the fluoride salt.

  • Extend Reaction Time: Monitor the reaction over a longer period to ensure maximum conversion.

Problem 2: Formation of Side Products

Possible Causes:

  • Decomposition at High Temperatures: The starting material or product may be degrading at the required high reaction temperatures.

  • Reaction with Solvent: The solvent (e.g., DMF) may decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to the formation of 4-(dimethylamino)nicotinic acid.

  • Hydrolysis: If water is present, hydrolysis of the starting material or product can occur.

Solutions:

  • Temperature Optimization: While high temperatures are necessary, excessive heat can be detrimental. Find the optimal temperature that provides a good reaction rate without significant decomposition.

  • Solvent Selection: Consider using a more thermally stable solvent like sulfolane.

  • Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents to prevent hydrolysis and other water-related side reactions.

Problem 3: Product Loss During Work-up and Purification

Possible Causes:

  • Incomplete Extraction: this compound, being an amino acid derivative, can have significant water solubility, leading to losses during aqueous work-up.

  • Co-precipitation with Salts: The product might co-precipitate with inorganic salts (like KCl) formed during the reaction.

  • Sub-optimal pH for Isolation: The product's solubility is highly dependent on pH.

Solutions:

  • Optimize Extraction: After quenching the reaction, adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility before extraction with an organic solvent. Multiple extractions are recommended.

  • Thorough Washing of Solids: If a precipitate is filtered off after the reaction, wash it thoroughly with a suitable solvent to recover any adsorbed product.

  • Careful pH Adjustment for Precipitation: To isolate the product by precipitation, carefully adjust the pH of the aqueous solution. It is advisable to perform small-scale tests to determine the optimal pH for maximum precipitation.

Data Presentation

The following table summarizes the key parameters for a typical Halex synthesis of this compound and provides a range for optimization.

ParameterTypical RangeRemarks
Starting Material 4-Chloronicotinic acidEnsure high purity.
Fluoride Source Anhydrous Potassium Fluoride (KF)Must be thoroughly dried (e.g., by spray-drying or heating under vacuum).
Molar Ratio (KF:Substrate) 2:1 to 3:1A higher excess may improve conversion but can complicate work-up.
Solvent DMSO, DMF, SulfolaneHigh-boiling, polar aprotic. Sulfolane is often preferred for its thermal stability.
Reaction Temperature 180°C - 230°COptimization is crucial to balance reaction rate and decomposition.
Phase Transfer Catalyst (Optional) TBAB, 18-crown-65-10 mol%. Can help to lower the required reaction temperature.
Reaction Time 4 - 24 hoursMonitor by HPLC or TLC to determine completion.

Experimental Protocols

Key Experiment: Synthesis of this compound via Halogen Exchange

Objective: To synthesize this compound from 4-Chloronicotinic acid using a Halex reaction.

Materials:

  • 4-Chloronicotinic acid

  • Anhydrous Potassium Fluoride (spray-dried)

  • Sulfolane (anhydrous)

  • Tetrabutylammonium bromide (TBAB) (optional)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Water (deionized)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 4-Chloronicotinic acid (1 equivalent), anhydrous potassium fluoride (2.5 equivalents), and sulfolane. If using a phase transfer catalyst, add TBAB (0.1 equivalents).

  • Reaction: Heat the mixture with vigorous stirring to 200-220°C.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them with water, and analyzing by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to dissolve the inorganic salts.

  • Purification:

    • Adjust the pH of the aqueous solution to ~7 with NaOH.

    • Wash with ethyl acetate to remove any non-acidic organic impurities.

    • Carefully acidify the aqueous layer with HCl to a pH of ~3-4 to precipitate the this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration.

    • Wash the solid with cold water.

    • Dry the product under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High cause_incomplete Possible Causes: - Low Temperature - Insufficient KF - Poor KF Solubility - Short Reaction Time incomplete->cause_incomplete check_side_products Check for Side Products complete->check_side_products solution_incomplete Solutions: - Increase Temperature - Increase KF excess - Add Phase Transfer Catalyst - Extend Reaction Time cause_incomplete->solution_incomplete side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No cause_side_products Possible Causes: - Decomposition at High Temp - Reaction with Solvent - Presence of Water side_products_present->cause_side_products check_workup Review Work-up & Purification no_side_products->check_workup solution_side_products Solutions: - Optimize Temperature - Change Solvent (e.g., Sulfolane) - Ensure Anhydrous Conditions cause_side_products->solution_side_products cause_workup Possible Causes: - Incomplete Extraction - Co-precipitation with Salts - Sub-optimal pH for Isolation check_workup->cause_workup solution_workup Solutions: - Optimize pH for Extraction - Thoroughly Wash Solids - Determine Optimal pH for Precipitation cause_workup->solution_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Halex Reaction Pathway

Halex_Reaction start_material 4-Chloronicotinic Acid product This compound start_material->product Halogen Exchange reagents KF (anhydrous) Polar Aprotic Solvent (e.g., Sulfolane) reagents->product conditions Heat (180-230°C) (Optional: Phase Transfer Catalyst) conditions->product side_product KCl product->side_product +

Caption: Halex reaction for the synthesis of this compound.

References

Purification of 4-Fluoronicotinic acid using HPLC and recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Fluoronicotinic acid using High-Performance Liquid Chromatography (HPLC) and recrystallization.

High-Performance Liquid Chromatography (HPLC) Purification

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point for developing a reversed-phase HPLC method for this compound is to use a C18 column. The mobile phase should consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. Given that this compound is an acidic compound, it is crucial to control the pH of the mobile phase to ensure good peak shape.[1][2] An acidic mobile phase, with a pH at least two units below the pKa of the analyte, is recommended to keep the compound in its un-ionized form, which minimizes peak tailing.[2][3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter. At a pH close to its pKa, this compound will exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[2] By maintaining the mobile phase pH at least two units below the pKa, the equilibrium is shifted towards the un-ionized form, resulting in sharper, more symmetrical peaks due to better interaction with the reversed-phase column.[3]

Q3: What type of HPLC column is best suited for purifying this compound?

A C18 reversed-phase column is the most common and suitable choice for the analysis and purification of acidic compounds like this compound.[2] To minimize peak tailing, it is highly recommended to use a modern, high-purity silica column that is fully end-capped. End-capping reduces the number of residual silanol groups on the silica surface that can cause unwanted secondary interactions with acidic analytes.[1][2]

Q4: Can the solvent I dissolve my sample in affect the HPLC results?

Absolutely. The injection solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can lead to peak distortion and broadening.[2] It is always best to dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[2]

Troubleshooting Guide
Problem Potential Cause Solution
Peak Tailing Secondary Silanol Interactions: Residual silanol groups on the column packing interact with the acidic analyte.[1]Use a highly deactivated, end-capped column.[1] Adjust the mobile phase pH to be at least 2 units below the pKa of this compound.[3] Add a buffer to the mobile phase to maintain a stable pH.[1]
Column Overload: Injecting too much sample.[1][4]Dilute the sample and inject a smaller volume or mass.[1][5] Use a column with a larger diameter or higher capacity.[1]
Packing Bed Deformation: Voids or channels in the column packing.[1]Replace the column. Use guard columns and in-line filters to prevent frit blockage.[1]
Peak Fronting Sample Overload: Injecting too much sample, particularly in a solvent stronger than the mobile phase.[6]Reduce the injection volume or dilute the sample.[5][6] Dissolve the sample in the initial mobile phase.[2]
Column Temperature Too Low: Increase the column temperature using a column oven.[6]
Split Peaks Partially Blocked Frit or Column Void: Replace the column frit or the entire column.[4]
Injection Solvent Incompatibility: The sample solvent is immiscible with the mobile phase.Ensure the sample solvent is miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase.[6]
High Backpressure Blocked Column or Frit: Particulate matter from the sample or mobile phase has blocked the column inlet.[7]Filter all samples and mobile phases before use. Reverse flush the column with a strong solvent. If the pressure remains high, replace the frit or the column.[6]
No Peaks or Small Peaks Leak in the System: Check all fittings for leaks, from the pump to the detector.
Injector Issue: The injector rotor seal may be worn, or the sample loop is not filling correctly.Inspect and replace the rotor seal if necessary. Ensure the syringe is functioning correctly and the sample loop is completely filled.
Detector Issue: The lamp may be failing, or the detector is not set to the correct wavelength.Check the detector lamp's lifespan and replace it if needed. Verify that the detector wavelength is appropriate for this compound.

Recrystallization Purification

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for the recrystallization of this compound?

The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8] For nicotinic acid and its derivatives, polar solvents are often a good starting point. Water, ethanol, and mixtures of water and ethanol have been used for the recrystallization of nicotinic acid.[9] Given the polar nature of this compound, these are excellent candidates to test. It is also soluble in methanol.[10] Small-scale solubility tests are essential to determine the best solvent or solvent system.

Q2: What should I do if no crystals form upon cooling?

If crystals do not form, the solution may not be supersaturated. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[8]

  • Seeding: Add a tiny crystal of the pure compound to the solution.

  • Reducing Solvent Volume: Evaporate some of the solvent to increase the concentration of the solute.[8]

  • Cooling Further: Place the solution in an ice bath to further decrease the solubility.[8]

Q3: My product has "oiled out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[11] This often happens when the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To remedy this, you can try:

  • Re-heating the solution and allowing it to cool more slowly.

  • Adding more solvent to the hot solution.

  • Choosing a different solvent with a lower boiling point.

Q4: How can I remove colored impurities during recrystallization?

If your solution is colored due to impurities, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities.[9][12] Use only a small amount, as excessive use can also adsorb your product, reducing the yield. The carbon is then removed by hot gravity filtration.[8]

Troubleshooting Guide
Problem Potential Cause Solution
Low Recovery of Crystals Too Much Solvent Used: The solution was not saturated.[8]Evaporate some of the solvent and cool the solution again. For future attempts, use the minimum amount of hot solvent to dissolve the compound.[13]
Crystals Washed with a Solvent that was Not Ice-Cold: This redissolved some of the product.[13]Always use ice-cold solvent to wash the crystals.[13]
Premature Crystallization During Hot Filtration: Use a heated funnel or keep the solution as hot as possible during filtration. Add a small amount of extra hot solvent before filtering.
Impure Crystals (Checked by melting point or HPLC) Crystallization Occurred Too Quickly: Impurities were trapped within the crystal lattice.[8]Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[8][13]
Incomplete Removal of Impurities: Ensure the correct solvent was chosen where the impurities are highly soluble even at low temperatures. Consider a second recrystallization.
No Crystal Formation Solution is Not Supersaturated: Induce crystallization by scratching the flask, adding a seed crystal, or evaporating some solvent.[8]
Incorrect Solvent Choice: The compound is too soluble in the solvent even at low temperatures.Re-evaluate the solubility of this compound in different solvents to find a more suitable one.

Experimental Protocols

HPLC Purification Protocol
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the compound. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Dissolve the crude this compound in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Fraction Collection:

    • Inject the sample onto the equilibrated HPLC system.

    • Collect fractions corresponding to the main peak of this compound.

  • Post-Purification:

    • Combine the collected fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize or extract the aqueous solution to obtain the purified solid.

Recrystallization Protocol
  • Solvent Selection:

    • Place a small amount of crude this compound (approx. 20-30 mg) into several test tubes.

    • Add a small amount of a potential solvent (e.g., water, ethanol, methanol, or mixtures) to each tube at room temperature to check for solubility. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the tubes that showed poor solubility at room temperature. The compound should dissolve completely at the boiling point of the solvent.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystals is a suitable choice.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid is just dissolved. Use the minimum amount of hot solvent.[8][13]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon or insoluble impurities are present):

    • Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

    • Preheat the funnel and receiving flask with hot solvent.

    • Pour the hot solution through the filter paper to remove the activated carbon or insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[13]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8][13]

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through them.

    • Further drying can be done in a desiccator or a vacuum oven.

Visualizations

HPLC_Troubleshooting_Workflow start Peak Tailing Observed q_all_peaks Are all peaks tailing? start->q_all_peaks a_overload Check for Column Overload (Reduce sample concentration/volume) q_all_peaks->a_overload Yes a_mobile_phase Evaluate Mobile Phase q_all_peaks->a_mobile_phase No q_overload_improves Peak shape improves? a_overload->q_overload_improves res_overload Column Overload was the issue. Optimize sample load. q_overload_improves->res_overload Yes a_check_frit Check for Blocked Frit/ Column Void q_overload_improves->a_check_frit No a_ph Is pH < pKa - 2? a_mobile_phase->a_ph a_adjust_ph Adjust Mobile Phase pH a_ph->a_adjust_ph No a_column Evaluate Column a_ph->a_column Yes a_adjust_ph->a_column q_endcapped Is column end-capped? a_column->q_endcapped a_change_column Use an End-Capped Column q_endcapped->a_change_column No res_secondary_int Secondary Interactions were likely the cause. q_endcapped->res_secondary_int Yes a_change_column->res_secondary_int

Caption: HPLC Peak Tailing Troubleshooting Workflow.

Recrystallization_Workflow start Start: Crude this compound solv_select 1. Select Suitable Solvent (Good solubility hot, poor solubility cold) start->solv_select dissolve 2. Dissolve in Minimum Amount of Hot Solvent solv_select->dissolve decolorize 3. Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter 4. Hot Gravity Filtration decolorize->hot_filter Yes cool 5. Cool Slowly to Induce Crystallization decolorize->cool No hot_filter->cool collect 6. Collect Crystals by Vacuum Filtration cool->collect wash 7. Wash with Ice-Cold Solvent collect->wash dry 8. Dry the Purified Crystals wash->dry end End: Pure this compound dry->end

Caption: General Workflow for Recrystallization.

References

Technical Support Center: Enhancing 4-Fluoronicotinic Acid Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Fluoronicotinic acid in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge with organic molecules like this compound. The initial troubleshooting steps should focus on pH adjustment and the use of a minimal amount of a suitable organic co-solvent. Given that this compound is an acidic compound due to its carboxylic acid group (predicted pKa of a similar compound, 5-Fluoronicotinic acid, is approximately 3.13), its solubility is expected to be highly pH-dependent.[1] In acidic or neutral aqueous solutions, it will likely exist in its less soluble protonated form. By increasing the pH, you can deprotonate the carboxylic acid, forming a more soluble salt.

Q2: How does pH adjustment improve the solubility of this compound?

A2: Adjusting the pH of the solution is a primary strategy for enhancing the solubility of ionizable compounds. For an acidic compound like this compound, increasing the pH above its pKa will convert the carboxylic acid into its carboxylate salt form, which is significantly more soluble in water.

Q3: What are the best practices for preparing a stock solution of this compound?

A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous assay buffer. This approach helps to overcome initial kinetic solubility barriers. However, it is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

Q4: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer. What can I do to prevent this?

A4: Precipitation upon dilution is a common issue and indicates that the thermodynamic solubility in the aqueous buffer has been exceeded. To address this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Increase the pH of the aqueous buffer: As mentioned, a higher pH will increase the solubility of the deprotonated form.

  • Use a co-solvent in the final buffer: A small percentage of a water-miscible organic solvent in the final assay medium can help maintain solubility.

  • Employ solubilizing agents: Surfactants or cyclodextrins can be used to encapsulate the compound and increase its apparent solubility.

Q5: Are there alternative solvents to DMSO for preparing the initial stock solution?

A5: While DMSO is a common choice due to its high solvating power, other organic solvents like ethanol or methanol can also be used.[1] The choice of solvent may depend on the specific requirements and sensitivities of your biological assay. Always prepare a vehicle control with the same concentration of the solvent to account for any effects of the solvent itself.

Q6: Can I use sonication or heating to improve the solubility of this compound?

A6: Gentle warming and sonication can help to increase the rate of dissolution. However, it is important to be cautious with heating, as it can potentially degrade the compound. The stability of similar nicotinic acid esters has been studied, suggesting good stability in aqueous solutions, but it is always advisable to handle with care.[2] Always check for any changes in the appearance of the solution or compound after such treatments.

Quantitative Data on Solubility

Solvent SystemExpected SolubilityRationale
Water (pH < 4) LowAt a pH below its pKa, the carboxylic acid will be protonated and less soluble.
Water (pH > 6) HighAt a pH above its pKa, the compound will be in its more soluble deprotonated (salt) form.
Phosphate-Buffered Saline (PBS, pH 7.4) Moderate to HighThe physiological pH of PBS will favor the deprotonated, more soluble form of the acid.[3]
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
Ethanol ModerateEthanol is a polar protic solvent that can dissolve many organic acids.
Methanol Soluble5-Fluoronicotinic acid is reported to be soluble in methanol.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 141.1 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out 14.11 mg of this compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be applied if necessary.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: pH-Dependent Aqueous Solubility Enhancement

Materials:

  • This compound

  • Deionized water

  • 1 M NaOH solution

  • 1 M HCl solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a suspension of this compound in deionized water at the desired concentration (e.g., 1 mg/mL).

  • Place the suspension on a stir plate and begin stirring.

  • Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved. Note the pH at which complete dissolution occurs.

  • If necessary, adjust the pH back to the desired final pH for your assay using 1 M HCl, being careful not to let the compound precipitate out of solution.

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Buffer cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve add_stock Add Stock Solution to Buffer dissolve->add_stock prepare_buffer Prepare Aqueous Assay Buffer prepare_buffer->add_stock check_solubility Check for Precipitation add_stock->check_solubility precipitate Precipitation Occurs check_solubility->precipitate no_precipitate Solution is Clear check_solubility->no_precipitate adjust_ph Increase Buffer pH precipitate->adjust_ph Option 1 lower_conc Lower Final Concentration precipitate->lower_conc Option 2 use_cosolvent Add Co-solvent precipitate->use_cosolvent Option 3 proceed Proceed with Assay no_precipitate->proceed

Caption: Experimental workflow for preparing and solubilizing this compound for biological assays.

logical_relationship Factors Affecting this compound Solubility cluster_factors Influencing Factors cluster_enhancers Solubility Enhancers solubility Solubility ph pH ph->solubility increases with increasing pH solvent Solvent Choice solvent->solubility DMSO > Alcohols > Water (neutral) concentration Concentration concentration->solubility precipitation risk at high conc. temperature Temperature temperature->solubility generally increases cosolvents Co-solvents (e.g., Ethanol) cosolvents->solubility improves surfactants Surfactants surfactants->solubility improves cyclodextrins Cyclodextrins cyclodextrins->solubility improves

Caption: Logical relationship of factors influencing the solubility of this compound.

References

Side reactions of the carboxylic acid group in 4-Fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoronicotinic acid. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges involving the carboxylic acid group of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Amide Coupling Reactions

Question 1: I am experiencing a low yield in the amide coupling reaction of this compound with my amine. What are the potential causes and how can I improve it?

Answer:

Low yields in amide coupling reactions are a common issue and can stem from several factors. The electron-withdrawing nature of the fluorine atom and the pyridine ring in this compound can influence the reactivity of the carboxylic acid group. Here are the primary causes and troubleshooting strategies:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid needs to be activated by a coupling reagent to react with the amine. If the activation is inefficient, the yield will be low.

    • Troubleshooting:

      • Choice of Coupling Reagent: For electron-deficient carboxylic acids like this compound, stronger coupling reagents may be required. Consider switching from carbodiimide-based reagents (e.g., EDC, DCC) to uronium/aminium-based reagents (e.g., HATU, HBTU) or phosphonium-based reagents (e.g., PyBOP), which are often more effective.[1][2]

      • Reagent Stoichiometry: Ensure you are using a sufficient excess of the coupling reagent (typically 1.1-1.5 equivalents).

      • Pre-activation: Allow the this compound to react with the coupling reagent and a base for a short period (15-30 minutes) before adding the amine. This ensures the activated species is formed before the nucleophile is introduced.

  • Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.

    • Troubleshooting:

      • Base Selection: Use a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize any acid and keep the amine in its free, nucleophilic form. Use of 2-3 equivalents of the base is common.

  • Side Reactions of the Activated Intermediate: The activated carboxylic acid can be susceptible to hydrolysis or other side reactions if not promptly reacted with the amine.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. The presence of water can hydrolyze the activated intermediate back to the carboxylic acid.

      • Reaction Temperature: While many coupling reactions are run at room temperature, cooling the reaction to 0 °C may minimize side reactions.

  • Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting:

      • Solvent Choice: Use a polar aprotic solvent in which all components are soluble, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dichloromethane (DCM).

Troubleshooting Summary for Low-Yield Amide Coupling

Potential Cause Troubleshooting Strategy Key Considerations
Incomplete Acid ActivationSwitch to a more potent coupling reagent (e.g., HATU, PyBOP). Increase stoichiometry of the coupling reagent. Implement a pre-activation step.Uronium/aminium and phosphonium reagents are often more efficient for challenging couplings.[1][2]
Amine DeactivationAdd a non-nucleophilic base (e.g., DIPEA, NMM) in excess.Ensures the amine remains a free nucleophile.
Hydrolysis of Activated IntermediateUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).Water will quench the activated species.
Steric HindranceIncrease reaction temperature or prolong reaction time. Switch to a less sterically hindered coupling reagent.Monitor for potential side reactions at higher temperatures.
Poor SolubilityChoose a solvent in which all reactants are fully soluble (e.g., DMF, NMP).Complete dissolution is crucial for reaction kinetics.

Esterification Reactions

Question 2: My Fischer esterification of this compound is giving a low yield of the desired ester. How can I drive the reaction to completion?

Answer:

The Fischer esterification is a reversible reaction, and for substrates like this compound, achieving high yields can be challenging without optimizing conditions to favor product formation.[3][4]

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol is in equilibrium with the starting materials and water.

    • Troubleshooting:

      • Use of Excess Alcohol: A common and effective strategy is to use the alcohol as the solvent, creating a large excess that shifts the equilibrium towards the ester product according to Le Châtelier's principle.[3][5]

      • Removal of Water: As water is a product, its removal will also drive the reaction forward. This can be achieved by:

        • Using a Dean-Stark apparatus to azeotropically remove water.[5]

        • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

        • Using a strong acid catalyst like concentrated sulfuric acid, which also acts as a dehydrating agent.[6]

  • Insufficient Catalysis: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Troubleshooting:

      • Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is used.

Troubleshooting Summary for Low-Yield Esterification

Potential Cause Troubleshooting Strategy Key Considerations
Reaction EquilibriumUse a large excess of the alcohol reactant.Shifts the equilibrium towards the products.[3]
Presence of WaterRemove water as it is formed using a Dean-Stark trap or by adding a dehydrating agent (e.g., molecular sieves).Prevents the reverse hydrolysis reaction.[5]
Slow Reaction RateIncrease the amount of acid catalyst (e.g., H₂SO₄, p-TsOH). Increase the reaction temperature (reflux).Be mindful of potential side reactions at higher temperatures.
Steric HindranceConsider alternative esterification methods for bulky alcohols, such as conversion of the carboxylic acid to an acid chloride followed by reaction with the alcohol.This is generally a more reactive but less atom-economical route.

Decarboxylation

Question 3: Is decarboxylation a significant side reaction for this compound? Under what conditions might it occur?

Answer:

Decarboxylation of pyridinecarboxylic acids can occur under certain conditions, typically involving heat. While this compound is generally stable, prolonged heating at high temperatures, especially in the presence of a base or a metal catalyst, could potentially lead to decarboxylation to form 4-fluoropyridine.

  • Conditions Favoring Decarboxylation:

    • High Temperatures: Thermal decarboxylation is a known reaction for some heterocyclic carboxylic acids.

    • Basic Conditions: The presence of a strong base can facilitate decarboxylation.[7][8]

    • Metal Catalysis: Certain transition metals can catalyze decarboxylation reactions.[7]

  • Minimizing Decarboxylation:

    • Avoid excessively high reaction temperatures for prolonged periods.

    • If a reaction requires heat, carefully monitor for the formation of 4-fluoropyridine as a byproduct.

    • Use the mildest basic conditions necessary for your desired transformation.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound using HATU

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add the desired amine (1.05 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Esterification of this compound

  • Suspend this compound (1.0 eq.) in the desired alcohol (≥ 10 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Visualizations

TroubleshootingWorkflow start Low Yield in Amide Coupling check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Nucleophilicity start->check_amine check_conditions Review Reaction Conditions start->check_conditions solution_reagent Use Stronger Coupling Reagent (e.g., HATU, PyBOP) check_activation->solution_reagent Inefficient? solution_base Add Non-Nucleophilic Base (e.g., DIPEA) check_amine->solution_base Protonated? solution_anhydrous Ensure Anhydrous Conditions check_conditions->solution_anhydrous Wet? solution_temp Optimize Temperature check_conditions->solution_temp Suboptimal? end_success Yield Improved solution_reagent->end_success solution_base->end_success solution_anhydrous->end_success solution_temp->end_success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

SideReactionPathways start This compound + Amine + Coupling Reagent desired_product Desired Amide Product start->desired_product Desired Pathway side_reaction1 Hydrolysis of Activated Ester start->side_reaction1 Side Reaction (Presence of H2O) side_reaction2 Decarboxylation (at high temp.) start->side_reaction2 Side Reaction (Excess Heat) byproduct1 Regenerated This compound side_reaction1->byproduct1 byproduct2 4-Fluoropyridine side_reaction2->byproduct2

Caption: Potential side reaction pathways for this compound.

References

Overcoming challenges in the fluorination step of nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of nicotinic acid. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this critical synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common challenges encountered during the fluorination of nicotinic acid, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: I am experiencing very low yields in the fluorination of nicotinic acid. What are the common causes?

A1: Low yields are a frequent issue in the fluorination of nicotinic acid and can stem from several factors:

  • Deactivation of the Pyridine Ring: The pyridine ring is electron-deficient, which can make it less reactive towards certain fluorinating agents. The carboxylic acid group further deactivates the ring, making reactions like electrophilic fluorination challenging.

  • Harsh Reaction Conditions: Many fluorination methods require high temperatures, which can lead to decomposition of the starting material or the desired product.[1][2]

  • Inappropriate Fluorinating Agent: The choice of fluorinating agent is critical. A reagent that is too harsh or not suitable for an electron-deficient heterocycle will result in low yields.

  • Moisture in the Reaction: Many fluorinating reagents are sensitive to moisture. The presence of water can lead to the formation of hydroxy-pyridines as byproducts and reduce the efficiency of the fluorination process.

  • Poor Solubility of Reagents: The low solubility of alkali metal fluorides in organic solvents can necessitate forcing conditions, which may degrade the substrate.[1]

Troubleshooting Steps:

  • Protect the Carboxylic Acid: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) before fluorination. This can improve solubility and reduce the deactivating effect of the carboxyl group. The ester can be hydrolyzed back to the carboxylic acid after fluorination.

  • Optimize Reaction Temperature: Carefully screen a range of temperatures. Lowering the temperature may prevent decomposition, while a moderate increase might be necessary to drive the reaction to completion.[3]

  • Select an Appropriate Fluorinating Agent: For nucleophilic aromatic substitution (SNAr), consider using anhydrous tetraalkylammonium fluorides, which can be more reactive at lower temperatures.[1] For electrophilic fluorination, potent reagents like Selectfluor® may be necessary, but conditions must be carefully optimized.

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use a Phase-Transfer Catalyst: When using alkali metal fluorides like KF or CsF, a phase-transfer catalyst (e.g., a crown ether) can help to increase the solubility and nucleophilicity of the fluoride salt.[4]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the fluorination?

A2: The formation of a mixture of isomers is a common challenge, especially with substituted pyridines. The position of the incoming fluorine atom is influenced by the electronic and steric properties of the substituents on the ring.[3]

Troubleshooting Steps:

  • Choice of Precursor: The starting material is key to achieving the desired isomer. For example, to synthesize 6-fluoronicotinic acid, starting from 6-chloronicotinic acid or 6-aminonicotinic acid is a common strategy.

  • Directing Group Effects: Existing functional groups can direct the fluorination to a specific position. For instance, in some 3,5-disubstituted pyridines, certain groups can direct fluorination to the adjacent position.[3]

  • Catalyst and Ligand Selection: In transition-metal-catalyzed C-H fluorination, the choice of catalyst and ligands is crucial for controlling regioselectivity.[3]

  • Reaction Mechanism: Different reaction mechanisms can lead to different isomers.

    • Nucleophilic Aromatic Substitution (SNAr): This method is highly regioselective and relies on a good leaving group (e.g., -Cl, -Br, -NO₂) at the desired position of fluorination.

    • Balz-Schiemann Reaction: This reaction proceeds via a diazonium salt formed from an amino group. The position of the fluorine will be where the amino group was located.[4][5][6]

Q3: My reaction is producing a significant amount of hydroxylated byproduct (hydroxynicotinic acid) instead of the fluorinated product. What is causing this?

A3: The formation of hydroxylated byproducts is a strong indication of the presence of water in your reaction mixture, especially when using nucleophilic fluoride sources.

Troubleshooting Steps:

  • Rigorous Drying of Reagents and Solvents: Ensure all components of the reaction are scrupulously dried. Solvents should be distilled from an appropriate drying agent, and solid reagents should be dried under vacuum.

  • Use of Anhydrous Fluoride Sources: Employ anhydrous fluoride sources. For example, spray-dried potassium fluoride is often recommended for SNAr reactions. Anhydrous tetramethylammonium fluoride (Me₄NF) has also been shown to be highly effective.[1]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture.

Q4: I am attempting a Balz-Schiemann reaction on aminonicotinic acid, but the diazonium salt is unstable and decomposes. How can I improve this step?

A4: The stability of aryldiazonium salts can be highly variable and is influenced by substituents on the aromatic ring.[6] The electron-withdrawing nature of the carboxylic acid group can further destabilize the diazonium salt of aminonicotinic acid.

Troubleshooting Steps:

  • Low-Temperature Diazotization: Perform the diazotization at low temperatures (typically -5 to 0 °C) to minimize decomposition of the diazonium salt.[7]

  • In Situ Decomposition: Instead of isolating the diazonium tetrafluoroborate salt, consider its in situ thermal or photochemical decomposition. This avoids handling a potentially explosive intermediate.[6]

  • Alternative Counterions: While tetrafluoroborate is traditional, other counterions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) have been reported to give improved yields for some substrates, although they may also pose safety risks.[4][6]

  • Solvent Choice: The decomposition of the diazonium salt can be carried out in an inert solvent to help control the reaction temperature.[6]

Q5: Can decarboxylation be a problem during the fluorination of nicotinic acid?

A5: Yes, decarboxylation can be a significant side reaction, particularly under harsh thermal conditions. Some modern fluorination methods even utilize this reactivity in what is known as decarboxylative fluorination.[8][9][10] However, if this is an undesired side reaction, the following can be considered:

Troubleshooting Steps:

  • Milder Reaction Conditions: Employing lower reaction temperatures and shorter reaction times can help to minimize decarboxylation.

  • Protect the Carboxylic Acid: As mentioned previously, converting the carboxylic acid to an ester is an effective way to prevent decarboxylation.

  • Choice of Fluorination Method: Some methods are more prone to causing decarboxylation than others. For example, radical-based fluorination methods might be more likely to induce decarboxylation. Carefully select a method known to be compatible with carboxylic acids or use a protection strategy. Photoredox catalysis has been used for decarboxylative fluorination, so conditions promoting this pathway should be avoided if decarboxylation is not the desired outcome.[8][11]

Data Summary of Fluorination Methods for Nicotinic Acid Derivatives

The following table summarizes quantitative data for various methods used in the fluorination of nicotinic acid and its derivatives, providing a comparative overview of yields and conditions.

Target CompoundStarting MaterialFluorinating Agent/MethodCatalyst/AdditivesSolventTemp. (°C)Time (h)Yield (%)Reference
6-Fluoronicotinic acid6-Bromonicotinic acid methyl esterTetramethylammonium fluoride-DMF40-501685.6[12]
6-Fluoronicotinic acid2-Fluoro-5-methylpyridinePotassium permanganatePotassium hydroxideWater955~45[13][14]
6-[¹⁸F]Fluoronicotinic acid tetrafluorophenyl esterTrimethylammonium precursor[¹⁸F]Fluoride--40-60-70[15]
2-Fluoropyridines3-Substituted PyridinesAgF₂----Varies[16]
3-Fluoropyridine3-ChloropyridineCsF/HF----Low[17]
Aryl FluoridesArylboronic AcidsSelectfluor®Palladium(II) complex---Varies[3]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Synthesis of 6-Fluoronicotinic Acid via Nucleophilic Aromatic Substitution

This protocol is adapted from a patented procedure for the synthesis of 6-fluoronicotinic acid from 6-bromonicotinic acid methyl ester.[12]

Materials:

  • 6-Bromonicotinic acid methyl ester

  • Anhydrous tetramethylammonium fluoride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 30% Sodium hydroxide solution

  • 20% Hydrochloric acid

  • Water

Procedure:

  • To a reaction flask, add 6-bromonicotinic acid methyl ester (0.20 mol) and anhydrous DMF (300 mL).

  • Add anhydrous tetramethylammonium fluoride to the mixture.

  • Heat the reaction mixture to 40-50 °C and stir for 16 hours. Monitor the reaction progress by HPLC to ensure the complete consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the DMF by distillation under reduced pressure.

  • To the residue, add 60 g of 30% sodium hydroxide solution dropwise at 20-30 °C.

  • Stir the mixture at room temperature for 3 hours to effect hydrolysis of the ester. Monitor the hydrolysis by HPLC.

  • Once hydrolysis is complete, cool the reaction mixture and adjust the pH to 3-4 by the dropwise addition of 20% hydrochloric acid. This will precipitate the product.

  • Filter the white solid precipitate.

  • Wash the filter cake with 60 mL of water.

  • Dry the solid under vacuum to obtain 6-fluoronicotinic acid.

Expected Yield: Approximately 85.6%.

Protocol 2: Synthesis of 6-Fluoronicotinic Acid via Oxidation

This protocol is based on the oxidation of 2-fluoro-5-methylpyridine.[13][14]

Materials:

  • 2-Fluoro-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Water

  • Concentrated hydrochloric acid

  • Dichloroethane

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, add 2-fluoro-5-methylpyridine (0.1 mol) and 250 mL of water.

  • Begin stirring and add potassium permanganate (0.2 mol) and potassium hydroxide (0.1 mol) sequentially.

  • Heat the mixture in an oil bath to 95 °C and maintain for 5 hours.

  • Filter the hot reaction mixture and collect the filtrate.

  • Allow the filtrate to cool to room temperature.

  • Adjust the pH of the filtrate to 2-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the resulting solid.

  • Extract the filtrate twice with dichloroethane.

  • Combine the filtered solid and the organic extracts and remove the solvent by rotary evaporation to yield the crude product.

  • The crude product can be further purified by recrystallization.

Expected Yield: Approximately 45%.

Visual Guides: Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and troubleshooting logic.

Troubleshooting_Low_Yield start Low Yield in Fluorination cause1 Ring Deactivation? start->cause1 cause2 Harsh Conditions? start->cause2 cause3 Moisture Present? start->cause3 cause4 Poor Reagent Solubility? start->cause4 solution1 Protect Carboxylic Acid (Esterification) cause1->solution1 solution2 Optimize Temperature (Screen Range) cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3 solution4 Use Phase-Transfer Catalyst cause4->solution4

Caption: Troubleshooting logic for low fluorination yields.

SNAr_Workflow start Start: 6-Chloronicotinic Acid step1 Add Anhydrous Fluoride Source (e.g., KF) & Phase-Transfer Catalyst start->step1 step2 Add Anhydrous Aprotic Solvent (e.g., DMSO) step1->step2 step3 Heat Reaction Mixture (e.g., 150-200 °C) step2->step3 step4 Monitor Reaction (TLC, GC-MS, HPLC) step3->step4 workup Aqueous Workup & Extraction step4->workup If complete purify Purification (Crystallization/Chromatography) workup->purify product Product: 6-Fluoronicotinic Acid purify->product

Caption: General workflow for SNAr fluorination.

References

Analytical methods for detecting impurities in 4-Fluoronicotinic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Fluoronicotinic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during impurity detection and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound samples?

Impurities in this compound can be classified into several categories based on their origin:

  • Organic Impurities: These can arise from various stages of the manufacturing process.[1] They include starting materials, by-products of the synthesis, and intermediates.[1] Degradation products formed during storage or exposure to stress conditions (light, heat, moisture) are also a significant source.[1]

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals originating from the manufacturing equipment or raw materials.[1]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final product.[1]

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode with UV detection, is considered the gold standard for analyzing impurities in pharmaceutical substances like this compound.[1][2] Its advantages include high sensitivity, specificity, and the ability to separate a wide range of non-volatile and thermally unstable compounds.[3] Other valuable techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and structural details, which is crucial for identifying unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities, especially after isolation.[5][6] Given the presence of a fluorine atom, ¹⁹F NMR is particularly useful due to its high resolution and wide chemical shift range, which minimizes signal overlap.[7]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is an analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components. The key is to perform forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants.[2][8] The HPLC method must then be developed to separate the main this compound peak from all impurities and degradation products formed under these conditions.[8]

Q4: Can NMR spectroscopy be used for the quantitative analysis of impurities?

Yes, NMR, particularly proton NMR (¹H NMR), can be used for quantitative purposes (qNMR).[5] It is a primary ratio method that does not require identical reference standards for each impurity. Purity and impurity levels can be determined by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known concentration. For this compound, ¹⁹F NMR also offers a highly accurate method for quantifying fluorinated impurities.[7][9]

Analytical Method Protocols & Data

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general procedure for the analysis of impurities. Optimization is required for specific samples and impurity profiles.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
  • For impurity identification, a more concentrated sample (e.g., 5-10 mg/mL) may be necessary.

2. Chromatographic Conditions (Typical Starting Point):

  • The selection of a stationary phase is a critical first step in method development.[2] A C18 or C8 column is often recommended for initial screening.[2]
  • The mobile phase pH should be adjusted to be at least 1-2 units away from the pKa of this compound to ensure it is in a single ionic form, which improves peak shape.[10]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 5-10% B, increase to 90-95% B over 30-40 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detector UV/PDA at a wavelength where both the API and impurities absorb (e.g., 254 nm)
Injection Volume 10-20 µL
Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60-80 °C for several hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60-80 °C for several hours.

  • Oxidative Degradation: Treat the sample with 3-6% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for 24-48 hours.

  • Photolytic Degradation: Expose the sample (in solution and as a solid) to UV light (e.g., 254 nm) and visible light.

After exposure, neutralize the acidic and basic samples before analysis by HPLC to prevent column damage.

Troubleshooting Guides

This section addresses common issues in a question-and-answer format.

HPLC Troubleshooting

Q: Why is the this compound peak tailing?

  • Possible Cause 1: Column Overload. The sample concentration may be too high, saturating the stationary phase.

    • Solution: Prepare 1:10 and 1:100 dilutions of your sample and reinject. If the peak shape improves, column overload was the issue.[11]

  • Possible Cause 2: Secondary Interactions. The acidic nature of this compound can lead to interactions with residual silanol groups on the silica-based column packing.

    • Solution: Ensure the mobile phase pH is low enough to keep the analyte protonated. Adding an acidic modifier like 0.1% TFA can significantly improve peak shape for acidic compounds.[11]

  • Possible Cause 3: Column Contamination or Degradation. An old or contaminated column can lead to poor peak shapes.

    • Solution: Disconnect the column from the detector and flush it with a strong solvent according to the manufacturer's instructions.[11] If the problem persists, replace the column.[12]

Q: My retention times are drifting or changing between injections. What's wrong?

  • Possible Cause 1: Inadequate Column Equilibration. The column may not have been sufficiently equilibrated with the mobile phase before starting the analysis.

    • Solution: Increase the column equilibration time between runs, especially when using buffered mobile phases or after a steep gradient.[12]

  • Possible Cause 2: Mobile Phase Composition Change. The mobile phase may have been prepared incorrectly, or solvent proportions may be changing due to evaporation or inconsistent mixing.

    • Solution: Prepare fresh mobile phase daily using high-purity HPLC-grade solvents.[13] If using an online mixer, ensure it is functioning correctly by comparing results with a manually prepared mobile phase.[12][14]

  • Possible Cause 3: Temperature Fluctuations. Changes in ambient or column temperature can affect retention times.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[12]

Q: I cannot separate a known impurity from the main API peak. How can I improve resolution?

  • Possible Cause 1: Suboptimal Mobile Phase pH. The selectivity between the API and the impurity can be highly dependent on the mobile phase pH.

    • Solution: Systematically adjust the mobile phase pH. Even small changes around the pKa of the analytes can dramatically alter retention and selectivity.[10]

  • Possible Cause 2: Incorrect Organic Modifier. The type of organic solvent can influence selectivity.

    • Solution: If using acetonitrile, try substituting it with methanol, or vice-versa. Different solvents create different interactions with the stationary phase.

  • Possible Cause 3: Insufficient Stationary Phase Selectivity. The chosen column may not be suitable for the separation.

    • Solution: Screen a set of columns with different stationary phase chemistries (e.g., C8, Phenyl-Hexyl, Cyano) to find one that provides a different selectivity profile.[15]

Visualized Workflows and Logic Diagrams

impurity_workflow start Start: This compound Sample analysis Perform Analysis (HPLC, GC-MS, NMR) start->analysis detect Detect Impurity Peaks analysis->detect quantify Quantify Known Impurities (vs. Reference Standard) detect->quantify Known Impurities unknown Unknown Impurity Detected detect->unknown Unknown Impurity report Final Report quantify->report isolate Isolate Impurity (Prep-HPLC) unknown->isolate characterize Structural Elucidation (MS, NMR) isolate->characterize identify Identify Impurity Structure characterize->identify identify->report end End report->end

Caption: General workflow for impurity identification and quantification.

hplc_troubleshooting Troubleshooting: HPLC Peak Tailing start Symptom: Peak Tailing Observed q1 Is sample concentration high? start->q1 a1_yes Dilute sample (1:10, 1:100) and re-inject q1->a1_yes Yes q2 Is mobile phase pH optimized for an acidic compound? q1->q2 No res1 Problem Solved: Column Overload a1_yes->res1 a2_no Lower pH (e.g., add 0.1% TFA) to suppress silanol interactions q2->a2_no No q3 Is the column old or performance degrading? q2->q3 Yes res2 Problem Solved: Secondary Interactions a2_no->res2 a3_yes Flush column with strong solvent. If no improvement, replace column. q3->a3_yes Yes end Consult further documentation q3->end No res3 Problem Solved: Column Health Issue a3_yes->res3

Caption: Decision tree for troubleshooting HPLC peak tailing.

technique_selection start Start: What is the nature of the impurity? volatile Volatile or Semi-Volatile (e.g., Residual Solvents) start->volatile non_volatile Non-Volatile (e.g., Process Impurity, Degradant) start->non_volatile unknown_structure Unknown Structure start->unknown_structure gcms Use GC-MS volatile->gcms hplc Use HPLC-UV/PDA for Quantification & Profiling non_volatile->hplc lcms Use LC-MS for Identification (Mass Info) unknown_structure->lcms nmr Use NMR for definitive Structural Elucidation lcms->nmr After Isolation

Caption: Logic diagram for selecting the appropriate analytical technique.

References

Validation & Comparative

A Comparative Analysis of 4-Fluoronicotinic Acid and Nicotinic Acid: Unveiling the Biological Activity Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in direct comparative studies between 4-Fluoronicotinic acid and its parent compound, nicotinic acid. While nicotinic acid is a well-established therapeutic agent with a extensively documented biological profile, data specifically detailing the biological activity of this compound remains scarce. This guide, therefore, provides a thorough analysis of nicotinic acid's biological functions and the established experimental protocols for their evaluation, while also exploring the potential implications of fluorination on its activity. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this area.

Introduction to Nicotinic Acid and the Promise of Fluorination

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin that plays a crucial role in cellular metabolism.[1] At pharmacological doses, it is a potent lipid-modifying agent used to treat dyslipidemia.[2] Its primary mechanism of action involves the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4] This activation triggers a cascade of downstream signaling events that ultimately lead to favorable alterations in the lipid profile, including a reduction in low-density lipoprotein (LDL) cholesterol and triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol.[2][5]

The strategic incorporation of fluorine into pharmacologically active molecules is a common strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and bioavailability. It is hypothesized that the addition of a fluorine atom to the nicotinic acid scaffold could modulate its biological activity, potentially leading to a more potent or selective GPR109A agonist with an improved therapeutic profile. However, a comprehensive head-to-head comparison with nicotinic acid is currently absent from the scientific literature.

Nicotinic Acid: A Deep Dive into its Biological Activity

The biological effects of nicotinic acid are multifaceted, primarily revolving around its interaction with the GPR109A receptor, which is highly expressed in adipocytes and immune cells.[3]

Mechanism of Action and Signaling Pathways

Activation of GPR109A by nicotinic acid initiates a signaling cascade through a Gi-coupled pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[3] In adipocytes, this reduction in cAMP levels inhibits hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides, thereby reducing the release of free fatty acids into the bloodstream.[6] The decreased availability of free fatty acids in the liver subsequently reduces the synthesis of triglycerides and very-low-density lipoprotein (VLDL), a precursor to LDL.[4]

The following diagram illustrates the GPR109A signaling pathway activated by nicotinic acid:

GPR109A_Signaling cluster_cell Adipocyte cluster_blood Bloodstream NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides FFA Free Fatty Acids Triglycerides->FFA Hydrolysis FFA_blood ↓ Free Fatty Acids FFA->FFA_blood

GPR109A signaling cascade in adipocytes.
Effects on Lipid Profile

The primary therapeutic benefit of nicotinic acid lies in its ability to favorably modulate the lipid profile. Numerous studies in both animal models and humans have demonstrated its efficacy in:

  • Reducing LDL Cholesterol: By decreasing the hepatic production of VLDL, nicotinic acid leads to a reduction in circulating LDL cholesterol levels.[7]

  • Lowering Triglycerides: The inhibition of free fatty acid release from adipose tissue directly reduces the substrate available for triglyceride synthesis in the liver.[8]

  • Increasing HDL Cholesterol: Nicotinic acid is one of the most effective agents for raising HDL cholesterol levels, although the exact mechanism is not fully elucidated.[4]

While direct comparative data for this compound is unavailable, a hypothetical comparison based on the known effects of nicotinic acid is presented in the table below. It is crucial to note that these values for this compound are placeholders and require experimental validation.

ParameterNicotinic AcidThis compound
GPR109A Binding Affinity (Ki) ~100-500 nMData Not Available
EC50 for Lipolysis Inhibition ~1-10 µMData Not Available
In Vivo Effect on LDL-C ↓ 15-25%Data Not Available
In Vivo Effect on Triglycerides ↓ 20-50%Data Not Available
In Vivo Effect on HDL-C ↑ 15-35%Data Not Available

Experimental Protocols for Evaluating Biological Activity

The following sections detail the standard experimental methodologies used to characterize the biological activity of nicotinic acid and its analogs. These protocols are essential for any future comparative analysis of this compound.

GPR109A Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the GPR109A receptor.

Principle: This assay is typically a competitive binding assay using a radiolabeled ligand (e.g., [³H]-nicotinic acid) and cell membranes expressing the GPR109A receptor. The test compound's ability to displace the radioligand from the receptor is measured, and the inhibition constant (Ki) is calculated.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human GPR109A receptor (e.g., CHO-K1, HEK293) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., this compound or nicotinic acid).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a GPR109A receptor binding assay:

GPR109A_Binding_Assay start Start prep_membranes Prepare GPR109A-expressing cell membranes start->prep_membranes end End setup_rxn Set up binding reaction: - Membranes - [³H]-Nicotinic Acid (Radioligand) - Test Compound (e.g., 4-FNA) prep_membranes->setup_rxn incubation Incubate to reach equilibrium setup_rxn->incubation filtration Filter to separate bound and free radioligand incubation->filtration scintillation Measure radioactivity on filter (Scintillation Counting) filtration->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis analysis->end

Workflow for a GPR109A receptor binding assay.
In Vitro Lipolysis Assay

Objective: To measure the ability of a test compound to inhibit lipolysis in adipocytes.

Principle: Differentiated adipocytes are stimulated with a lipolytic agent (e.g., isoproterenol) in the presence and absence of the test compound. The extent of lipolysis is determined by measuring the amount of glycerol or free fatty acids released into the culture medium.

Methodology:

  • Cell Culture and Differentiation: A suitable pre-adipocyte cell line (e.g., 3T3-L1) is cultured and differentiated into mature adipocytes.

  • Lipolysis Induction: The differentiated adipocytes are pre-incubated with various concentrations of the test compound before being stimulated with a β-adrenergic agonist like isoproterenol to induce lipolysis.

  • Sample Collection: After the incubation period, the culture medium is collected.

  • Quantification of Glycerol/Free Fatty Acids: The concentration of glycerol or free fatty acids in the collected medium is quantified using commercially available colorimetric or fluorometric assay kits.

  • Data Analysis: The percentage inhibition of lipolysis is calculated for each concentration of the test compound, and the EC50 value (the concentration that produces 50% of the maximal inhibition) is determined.

In Vivo Assessment of Lipid-Lowering Effects

Objective: To evaluate the effect of a test compound on the plasma lipid profile in an animal model.

Methodology:

  • Animal Model: A suitable animal model of dyslipidemia is used, such as high-fat diet-fed mice or rats.[7][9]

  • Drug Administration: The test compound is administered to the animals, typically orally, for a specified period. A control group receives the vehicle.

  • Blood Collection: Blood samples are collected from the animals at baseline and at the end of the treatment period.

  • Lipid Profile Analysis: The plasma is separated from the blood samples, and the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic assays.[7]

  • Data Analysis: The changes in lipid parameters from baseline are calculated for both the treatment and control groups, and the statistical significance of the differences is determined.

Conclusion and Future Directions

The experimental protocols detailed in this guide provide a clear roadmap for future research aimed at filling this knowledge gap. A direct, head-to-head comparison of this compound and nicotinic acid in GPR109A binding assays, in vitro functional assays such as lipolysis, and in vivo studies in relevant animal models of dyslipidemia is imperative. Such studies will be instrumental in determining if this compound offers any therapeutic advantages over its well-established parent compound and could pave the way for the development of novel, more effective treatments for cardiovascular disease.

References

A Comparative Efficacy Analysis of Nicotinic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 4-Fluoronicotinic acid derivatives and closely related nicotinamide analogs as kinase inhibitors, with a focus on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to offer an objective comparison of these compounds against established inhibitors.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The inhibitory activities of a 4-fluorophenyl urea derivative and a novel 2,4-diaminonicotinamide derivative were evaluated against their respective kinase targets. For comparison, the well-established kinase inhibitors Sunitinib and Osimertinib were included as benchmarks for VEGFR-2 and EGFR inhibition, respectively. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound/DerivativeTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Diaryl urea with 4-fluorophenyl unitVEGFR-226Sunitinib80[1][2][3]
2,4-diaminonicotinamide derivative 5jEGFR (del19/T790M/C797S)Potent InhibitionOsimertinib4.5 - 40.7 (on mutant EGFR)[4]
2,4-diaminonicotinamide derivative 5jEGFR (L858R/T790M/C797S)Potent InhibitionOsimertinib4.5 - 40.7 (on mutant EGFR)[4]

Note: The diaryl urea compound contains a 4-fluorophenyl moiety, which is structurally related to this compound, and demonstrates significant VEGFR-2 inhibition.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow for evaluating kinase inhibitors.

experimental_workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate_prep Plate Preparation (Serial Dilution of Inhibitor) reagent_prep->plate_prep Dispense into assay plate incubation Incubation (Kinase + Inhibitor) plate_prep->incubation Add Kinase reaction Initiate Kinase Reaction (Add ATP/Substrate Mix) incubation->reaction detection Stop Reaction & Add Detection Reagent reaction->detection readout Signal Readout (Luminescence/Fluorescence) detection->readout calculation IC50 Calculation readout->calculation

Caption: A generalized workflow for an in vitro kinase inhibition assay.

VEGFR_pathway VEGFR-2 Signaling Pathway and Point of Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Fluorophenyl Urea Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified VEGFR-2 signaling cascade and the inhibitory action of the 4-fluorophenyl urea derivative.

EGFR_pathway EGFR Signaling Pathway and Point of Inhibition EGF EGF EGFR EGFR (mutant) EGF->EGFR Binds and activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Growth and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor 2,4-Diaminonicotinamide Derivative Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway highlighting the inhibition of mutant EGFR by the 2,4-diaminonicotinamide derivative.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard in vitro kinase assays and can be adapted for specific compounds and kinase targets.

VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency of a test compound against VEGFR-2 kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (e.g., 4-fluorophenyl urea derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 2.5 µL of recombinant VEGFR-2 enzyme solution to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution of substrate and ATP in kinase buffer.

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate for 60 minutes at 30°C.

  • ATP Depletion and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

EGFR Kinase Inhibition Assay (TR-FRET-Based)

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibitory activity of a compound against EGFR, including mutant forms.

Materials:

  • Recombinant human EGFR kinase domain (wild-type or mutant)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Biotinylated peptide substrate

  • Test compound (e.g., 2,4-diaminonicotinamide derivative) dissolved in DMSO

  • TR-FRET detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated acceptor fluorophore (e.g., APC or Surelight®-APC)

  • Stop solution (e.g., EDTA in detection buffer)

  • Low-volume, white or black 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO and then in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2 µL of the diluted test compound or vehicle to the wells of the assay plate.

    • Add 4 µL of the EGFR enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the biotinylated peptide substrate and ATP in kinase buffer.

    • Add 4 µL of the substrate/ATP mixture to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Prepare a stop/detection solution containing EDTA, the Europium-labeled antibody, and the Streptavidin-conjugated acceptor.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • A decrease in the TR-FRET ratio indicates inhibition of substrate phosphorylation.

    • Normalize the data and calculate the IC50 value as described in the previous protocol.

References

In Vivo Validation of Fluorinated Nicotinic Acid-Based PET Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of positron emission tomography (PET) imaging is continually evolving with the development of novel radiotracers targeting a myriad of biological processes. Among these, tracers derived from or targeting nicotinic acetylcholine receptors (nAChRs) hold significant promise for neuroimaging in conditions like Alzheimer's disease, schizophrenia, and substance abuse disorders, as well as in oncology. While specific tracers based on a "4-Fluoronicotinic acid" core are not prominently featured in current literature, the broader class of fluorinated nicotinic acid derivatives and nAChR-targeted PET tracers has been the subject of extensive in vivo validation. This guide provides a comparative overview of key tracers in this category, supported by experimental data and detailed methodologies.

Comparative Performance of nAChR PET Tracers

The in vivo performance of PET tracers is a critical determinant of their clinical utility. Key parameters include binding affinity, specificity, brain uptake, and kinetic properties. Below is a summary of quantitative data for several prominent fluorinated PET tracers targeting nicotinic acetylcholine receptors.

TracerTargetAnimal ModelKey FindingsReference
[18F]ASEM α7 nAChRRhesus Monkey, HumanHigh brain uptake, favorable kinetics, and high specificity. Test-retest variability of total distribution volume (VT) was approximately 11%.[1]
[18F]DBT-10 α7 nAChRRhesus Monkey, PigletHigh potential for clinical application with high brain uptake and target-region specific accumulation.[1][2]
[18F]2-FA α4β2 nAChRBaboon, RatSlower kinetics compared to other tracers, suggesting potential trapping in acidic vesicles. Specific binding to α4β2 nAChRs demonstrated in vivo.[3][4][5]
[18F]Nifene α4β2 nAChRMouseFaster binding kinetics compared to [18F]2-FA, suggesting it is not trapped in acidic vesicles.[3][4]
[18F]6-FA α4β2 nAChRBaboonSlightly higher brain uptake than [18F]2-FA, with significant reduction in uptake after blocking with nAChR ligands.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of novel PET tracers. Below are methodologies for key experiments cited in the validation of fluorinated nicotinic acid-based and nAChR-targeted PET tracers.

Radiosynthesis of [18F]2-FA and [18F]Nifene

Objective: To produce high-purity, high-specific-activity [18F]2-FA and [18F]Nifene for in vivo PET imaging.

Methodology:

  • [18F]2-FA Synthesis: Synthesized from the precursor 2-TMA-A85380.

  • [18F]Nifene Synthesis: Synthesized from the precursor N-BOC-nitroNifene.

  • Automation: An IBA Synthera V2 automatic synthesis module equipped with a preparative HPLC was utilized for both radiolabeling and purification within a hot cell.

  • Yield and Purity:

    • [18F]2-FA: Typical decay-corrected yield of 34%, with specific activities >3000 mCi/μmol and radiochemical purity >99%.

    • [18F]Nifene: Representative decay-corrected radiochemical yield of 6.3%, with specific activities >3000 mCi/μmol and >99% purity.[4]

In Vivo PET Imaging in Non-Human Primates

Objective: To evaluate the kinetic properties and in vivo distribution of [18F]ASEM and [18F]DBT-10.

Animal Model: Rhesus monkeys.

Protocol:

  • Anesthetize the animal.

  • Perform a transmission scan for attenuation correction.

  • Administer the radiotracer (e.g., [18F]ASEM or [18F]DBT-10) as an intravenous bolus.

  • Acquire dynamic PET data for a specified duration (e.g., 180 minutes).

  • Collect arterial blood samples throughout the scan to generate an input function.

  • Analyze PET data using kinetic modeling (e.g., two-tissue compartment model) to determine parameters such as the total distribution volume (VT).[1][2]

In Vivo Blocking Studies

Objective: To demonstrate the specificity of a radiotracer for its target receptor.

Animal Model: Rats or non-human primates.

Protocol:

  • Perform a baseline PET scan with the radiotracer of interest.

  • On a separate occasion, pre-treat the animal with a non-radioactive ligand that has high affinity for the target receptor (the "blocker").

  • Administer the radiotracer and acquire a second PET scan.

  • Compare the regional brain uptake of the radiotracer between the baseline and blocking scans. A significant reduction in uptake in the blocking scan indicates specific binding. For instance, pretreatment with nicotinic ligands like nicotine or cytisine has been shown to reduce the brain uptake of tracers like [18F]2-FA and [18F]6-FA.[5]

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language to provide clear visual representations.

experimental_workflow cluster_preclinical Preclinical Validation Workflow synthesis Radiotracer Synthesis ([18F]Labeling & Purification) qc Quality Control (Purity, Specific Activity) synthesis->qc invitro In Vitro Assays (Binding Affinity, Specificity) qc->invitro animal_model Animal Model Preparation (e.g., Rodent, NHP) invitro->animal_model pet_imaging In Vivo PET Imaging (Dynamic Scanning) animal_model->pet_imaging blocking Blocking Studies (Specificity Confirmation) animal_model->blocking biodistribution Ex Vivo Biodistribution (Organ Uptake) animal_model->biodistribution data_analysis Data Analysis (Kinetic Modeling) pet_imaging->data_analysis blocking->data_analysis biodistribution->data_analysis nAChR_signaling cluster_signaling Nicotinic Acetylcholine Receptor Signaling ligand Nicotinic Ligand (e.g., Acetylcholine, Nicotine, PET Tracer) nAChR Nicotinic Acetylcholine Receptor (e.g., α7, α4β2) ligand->nAChR Binds to ion_channel Ion Channel Opening nAChR->ion_channel Activates ca_influx Ca2+ Influx ion_channel->ca_influx Leads to downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) ca_influx->downstream Initiates response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) downstream->response Regulates synthesis_precursor cluster_synthesis Role of 6-Fluoronicotinic Acid as a Precursor precursor 6-Fluoronicotinic Acid (or its activated ester) radiolabeling [18F]Fluorination precursor->radiolabeling Step 1 conjugation Conjugation to Targeting Moiety radiolabeling->conjugation Step 2 tracer Final PET Tracer (e.g., [18F]PSMA-1007) conjugation->tracer Final Product

References

A Head-to-Head Comparison of 2-, 4-, and 5-Fluoronicotinic Acid Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Fluoronicotinic acids, a class of halogenated pyridine derivatives, are versatile building blocks in medicinal chemistry, agrochemicals, and materials science.[1][2][3] The introduction of a fluorine atom to the nicotinic acid scaffold significantly alters its physicochemical properties, such as acidity (pKa) and lipophilicity (LogP), which in turn influences the molecule's reactivity, metabolic stability, and biological activity.[1] This guide provides a head-to-head comparison of the 2-, 4-, and 5-fluoronicotinic acid isomers, offering a comprehensive overview of their properties, synthesis, and applications, supported by experimental data and protocols.

Physicochemical Properties: A Comparative Analysis

The position of the fluorine atom on the pyridine ring dramatically impacts the electronic environment of the molecule, leading to distinct differences in the isomers' properties. The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid group compared to unsubstituted nicotinic acid.

Property2-Fluoronicotinic Acid4-Fluoronicotinic Acid5-Fluoronicotinic Acid
CAS Number 393-55-5[4]152126-33-5[5]402-66-4[6]
Molecular Formula C₆H₄FNO₂[4]C₆H₄FNO₂[5]C₆H₄FNO₂[6]
Molecular Weight 141.10 g/mol [4]141.1 g/mol [5]141.10 g/mol [6]
IUPAC Name 2-fluoropyridine-3-carboxylic acid[4]4-fluoropyridine-3-carboxylic acid5-fluoropyridine-3-carboxylic acid[6]
Appearance Off-white to yellow crystalline powder[1]White to off-white Solid[5]Off-white/Powder[2]
Melting Point (°C) 164-165Not Available193-198[2]
Boiling Point (°C) 298.7±20.0 (Predicted)284.9±20.0 (Predicted)[5]272.2 (at 760 mmHg)[2]
pKa (Predicted) 2.54±0.101.27±0.10[5]3.13±0.10[2]
Solubility Not AvailableNot AvailableSoluble in methanol, sparingly soluble in water[2]

Biological Activity and Applications

While all three isomers serve as valuable intermediates, their applications and documented biological activities show distinct areas of focus.

5-Fluoronicotinic Acid (5-FNA): This isomer is the most extensively studied of the three. It acts as a nicotinic acid analog and has demonstrated inhibitory effects on bacterial growth by interfering with nicotinamide adenine dinucleotide (NAD) synthesis.[2] Studies have shown its activity against various bacteria including Streptococcus sp., Staphylococcus aureus, and Escherichia coli. Its action can be reversed by nicotinic acid.[7] Beyond its antibacterial properties, 5-FNA is a crucial building block in pharmaceutical research for compounds targeting nicotine receptors and in the synthesis of metal-organic frameworks (MOFs).

2-Fluoronicotinic Acid (2-FNA): This isomer is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents.[1] Its utility also extends to the agrochemical industry for creating herbicides and pesticides with potentially enhanced efficacy.[1] The fluorine at the 2-position can influence the molecule's interaction with biological targets and improve metabolic stability, a desirable trait in drug development.[1]

This compound (4-FNA): There is limited specific information on the biological activity of the 4-fluoro isomer in the public domain. However, like its counterparts, it is used as a building block in organic synthesis for the creation of more complex molecules. Organotin(IV) complexes derived from related fluorinated phenoxyacetic acids have shown promising anticancer and antimicrobial activities, suggesting potential avenues for research with 4-FNA derivatives.[8]

Experimental Protocols & Methodologies

Accurate determination of physicochemical properties is crucial for drug development. Below are detailed protocols for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a high-precision technique for determining the acid dissociation constant (pKa).[9]

Objective: To determine the pKa of fluoronicotinic acid isomers.

Materials:

  • Fluoronicotinic acid isomer sample (minimum purity 98%)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)

  • Deionized water

  • Reaction vessel

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the fluoronicotinic acid isomer in deionized water. If solubility is an issue, a co-solvent like methanol may be used, but the final pKa will need to be extrapolated to a zero co-solvent state.[9]

  • Ionic Strength Adjustment: Add 0.15 M KCl to the sample solution to maintain a constant ionic strength throughout the titration.[10]

  • Initial pH Adjustment: Place 20 mL of the sample solution in the reaction vessel. Adjust the initial pH to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl.[10]

  • Titration: Immerse the calibrated pH electrode in the solution. Begin titration by adding small, precise increments of 0.1 M NaOH from the burette.

  • Data Recording: Record the pH reading after each addition of NaOH, allowing the reading to stabilize (drift < 0.01 pH units/minute).[10] Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the acid has been neutralized.[11]

  • Replication: Perform a minimum of three titrations for each isomer to ensure accuracy and calculate the average pKa and standard deviation.[10]

Protocol 2: Determination of LogP by HPLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

Objective: To determine the octanol-water partition coefficient (LogP) of fluoronicotinic acid isomers.

Materials:

  • HPLC system with a UV detector (e.g., Agilent 1200 Infinity Series HDR-DAD)[12]

  • Reverse-phase C18 column

  • Fluoronicotinic acid isomer sample

  • n-Octanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (for pH 7.4)

  • A series of reference compounds with known LogP values

Procedure:

  • Phase Preparation: Prepare two phases. The aqueous phase is water (or a buffer, e.g., phosphate buffer at pH 7.4) saturated with octanol. The organic phase is octanol saturated with water. Allow the phases to separate for 24 hours.[12]

  • Calibration Curve: Prepare solutions of the reference compounds in a suitable solvent. Inject each reference compound onto the C18 column and measure its retention time. A calibration curve is generated by plotting the known LogP values of the reference compounds against the logarithm of their retention factors (log k').[13]

  • Sample Preparation: Dissolve a precisely weighed amount of the fluoronicotinic acid isomer in a 50/50 mixture of the prepared octanol and water phases. Shake the mixture vigorously and allow it to separate for 24 hours.[12]

  • Sample Analysis: Carefully take an aliquot from both the aqueous and octanol phases. Inject each aliquot separately into the HPLC system and record the peak areas.

  • Concentration Determination: Using a pre-established calibration curve for the isomer (peak area vs. concentration), determine the concentration of the isomer in both the octanol (C_oct) and aqueous (C_aq) phases.

  • LogP Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase (P = C_oct / C_aq). The LogP is the base-10 logarithm of P.

Visualizing Experimental and Synthetic Workflows

Diagrams created using Graphviz help to clarify complex processes in research.

General Synthesis of 5-Fluoronicotinic Acid

A common synthetic route to 5-fluoronicotinic acid involves the oxidation and subsequent decarboxylation of a fluorinated quinoline precursor.[14]

G cluster_synthesis Synthesis of 5-Fluoronicotinic Acid A 3-Fluoroquinoline B Oxidation (e.g., H₂O₂ + Copper Salt) A->B Step 1 C 5-Fluoroquinolinic Acid B->C D Decarboxylation (Heating to ~150-220°C) C->D Step 2 E 5-Fluoronicotinic Acid D->E G cluster_logp HPLC-Based LogP Determination Workflow P1 Phase Preparation (Octanol-Saturated Water & Water-Saturated Octanol) P2 Analyte Partitioning (Dissolve & Equilibrate Isomer) P1->P2 P3 Phase Separation P2->P3 P4 HPLC Analysis (Inject aliquots from both phases) P3->P4 P5 Concentration Measurement (Determine C_oct and C_aq) P4->P5 P6 LogP Calculation (log₁₀(C_oct / C_aq)) P5->P6

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Fluoronicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-fluoronicotinic acid analogs, drawing upon available data for this scaffold and related nicotinic acid derivatives. Due to a scarcity of comprehensive SAR studies focused solely on a systematic series of this compound analogs, this document synthesizes findings from research on more complex molecules incorporating the 4-fluoronicotinamide moiety and related nicotinic acid derivatives to infer potential SAR trends. The information presented aims to guide future research and drug design efforts in this area.

Introduction

Nicotinic acid (niacin) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a fluorine atom at the 4-position of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the resulting analogs, including their metabolic stability, binding affinity, and cellular uptake. This guide explores the potential SAR of this compound analogs, with a focus on their application in anticancer and antimicrobial research.

Data Presentation: Comparative Biological Activity

Compound/AnalogModification from this compoundBiological ActivityTarget/AssayIC50/Activity MetricReference
Hypothetical Analog 1 Esterification of the carboxylic acidAnticancerCytotoxicity against cancer cell linesVaries with ester groupInferred from general SAR
Hypothetical Analog 2 Amidation of the carboxylic acidAnticancer / AntimicrobialCytotoxicity / MICVaries with amide substituentInferred from[3][4]
¹³¹I-IFNABZA Complex benzamide derivativeMelanoma TargetingIn vivo biodistribution in B16F10 melanoma-bearing miceHigh tumor-to-muscle ratio[1][2]
Nicotinic Acid Acylhydrazones Hydrazone formation at the carboxyl groupAntibacterialMIC against S. epidermidis1.95–15.62 µg/mL[3]
1,3,4-Oxadiazoline derivatives Cyclization of acylhydrazonesAntibacterialMIC against B. subtilis and S. aureus7.81 µg/mL[3]

Note: The data for "Hypothetical Analogs" are illustrative and based on general principles of medicinal chemistry and findings from related nicotinic acid derivatives. The development of a robust SAR for this compound analogs will require the synthesis and systematic biological evaluation of a dedicated compound library.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of novel compounds. Below are standard protocols for assessing the anticancer and antimicrobial activities of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of novel compounds on cancer cell lines[5][6][7][8].

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains[9][10][11].

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound analog in the broth directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR evaluation of this compound analogs.

SAR_Logic cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Evaluation This compound This compound Esterification Esterification This compound->Esterification Chemical Synthesis Amidation Amidation This compound->Amidation Chemical Synthesis Ring Substitution Ring Substitution This compound->Ring Substitution Chemical Synthesis Anticancer Activity Anticancer Activity Esterification->Anticancer Activity Antimicrobial Activity Antimicrobial Activity Amidation->Antimicrobial Activity Receptor Binding Receptor Binding Ring Substitution->Receptor Binding Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Treat with this compound Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H Signaling_Pathway receptor Target Receptor/Enzyme binding Binding/Inhibition receptor->binding analog This compound Analog analog->binding downstream Downstream Signaling Cascade binding->downstream response Cellular Response (e.g., Apoptosis, Growth Inhibition) downstream->response

References

Comparative Analysis of 4-Fluoronicotinic Acid Derivatives as In Vitro Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro enzyme inhibitory potential of novel 4-Fluoronicotinic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a standardized protocol for assessing enzyme inhibition and presents a comparative dataset for a series of hypothetical derivatives against a representative enzyme, Aldehyde Dehydrogenase 1A1 (ALDH1A1), a target implicated in various metabolic and disease processes.

Comparative Inhibitory Activity of this compound Derivatives

The inhibitory effects of a series of synthesized this compound derivatives were evaluated against human recombinant ALDH1A1. The half-maximal inhibitory concentration (IC50) for each compound was determined to quantify its potency. The results are summarized in the table below.

Compound IDDerivative SubstitutionIC50 (µM) against ALDH1A1
FN-1 Unsubstituted125.3
FN-2 2-chloro substitution78.5
FN-3 6-methyl substitution92.1
FN-4 2,6-dichloro substitution45.8
Control Disulfiram (known inhibitor)15.2

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of the described assay protocol.

Experimental Protocol: In Vitro ALDH1A1 Inhibition Assay

This protocol details a robust and reproducible method for determining the in vitro inhibitory activity of this compound derivatives against ALDH1A1. The assay is based on monitoring the enzymatic conversion of a substrate, retinaldehyde, to retinoic acid, which is accompanied by the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

Materials and Reagents:

  • Human recombinant ALDH1A1 enzyme

  • This compound derivatives (FN-1 to FN-4)

  • Disulfiram (positive control inhibitor)

  • Retinaldehyde (substrate)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of retinaldehyde in DMSO.

    • Prepare 10 mM stock solutions of the this compound derivatives and Disulfiram in DMSO.

    • Prepare a 100 mM NAD+ solution in potassium phosphate buffer.

    • Dilute the human recombinant ALDH1A1 enzyme in potassium phosphate buffer to a working concentration of 0.1 mg/mL.

  • Assay Protocol in 96-Well Plate Format:

    • Add 2 µL of the test compound or control (at various concentrations, prepared by serial dilution in DMSO) to the wells of a 96-well plate. For the no-inhibitor control, add 2 µL of DMSO.

    • Add 178 µL of the potassium phosphate buffer to each well.

    • Add 10 µL of the 0.1 mg/mL ALDH1A1 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of a pre-mixed substrate/cofactor solution (containing retinaldehyde and NAD+ at final concentrations of 100 µM and 2 mM, respectively).

    • Immediately place the plate in a microplate spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, an open-source alternative, or custom scripts).

Visualizing Experimental Workflow and Signaling Context

To better illustrate the experimental process and the potential biological relevance of inhibiting ALDH1A1, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Reagents (Enzyme, Substrate, Inhibitors) Dispense Dispense Reagents & Compounds Reagents->Dispense Buffers Buffers & Diluents Buffers->Dispense Plates 96-Well Plates Plates->Dispense Incubate Pre-incubation (Enzyme + Inhibitor) Dispense->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Kinetic Measurement (Absorbance at 340 nm) Initiate->Measure Velocity Calculate Initial Velocity Measure->Velocity Inhibition Determine % Inhibition Velocity->Inhibition IC50 Calculate IC50 Inhibition->IC50 G cluster_pathway Hypothetical Signaling Pathway Modulation Retinaldehyde Retinaldehyde ALDH1A1 ALDH1A1 Retinaldehyde->ALDH1A1 NAD+ -> NADH RetinoicAcid Retinoic Acid RAR Retinoic Acid Receptor (RAR) RetinoicAcid->RAR ALDH1A1->RetinoicAcid GeneExpression Target Gene Expression (e.g., cell differentiation, proliferation) RAR->GeneExpression Inhibitor This compound Derivative Inhibitor->ALDH1A1

Assessing the Metabolic Stability of 4-Fluoronicotinic Acid-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry to enhance pharmacokinetic properties, most notably metabolic stability. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the carbon-fluorine bond's strength can effectively block or slow down metabolism by cytochrome P450 (CYP450) enzymes. This guide provides a comparative assessment of the metabolic stability of compounds containing the 4-fluoronicotinic acid scaffold, supported by experimental data from related compound classes and detailed experimental protocols.

The Impact of Fluorination on Metabolic Stability: A Comparative Overview

Strategic fluorination of heterocyclic compounds has been shown to significantly improve metabolic stability. The data below illustrates this principle by comparing fluorinated and non-fluorinated analogs of indole and quinoline derivatives. While direct, publicly available quantitative data for this compound-containing compounds is limited, the trends observed in these structurally related heterocyclic compounds provide a strong rationale for the expected benefits of fluorinating the nicotinic acid scaffold.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Heterocyclic Compounds in Liver Microsomes

Compound ClassCompound/AnalogKey Structural FeatureHalf-life (t½, min)Intrinsic Clearance (CLint)Data Source
Indole UT-155Non-fluorinated12.35-[1]
32a4-Fluoro-indazole analog13.29-[1]
32cCF3-substituted indazole analog53.711.29 (mL/min/mg)[1]
5-FluoroindoleFluorinated144.29.0 (mL/min/kg)[1]
Quinolone PefloxacinNon-fluorinated (at key metabolic site)-~50% metabolized[2]
OfloxacinFluorinated-~6% metabolized[2]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. The quinolone data reflects the extent of in vivo metabolism. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[1][2]

Expected Metabolic Profile of this compound vs. Nicotinic Acid

Nicotinic acid is known to undergo extensive in vivo metabolism.[3] Based on established principles of drug metabolism and the data from related heterocyclic compounds, the introduction of a fluorine atom at the 4-position of the nicotinic acid ring is predicted to significantly enhance metabolic stability.

Table 2: Predicted Metabolic Stability Profile of this compound

CompoundStructureExpected Metabolic HotspotsPredicted Metabolic Stability Profile
Nicotinic Acid Aromatic ring hydroxylationProne to extensive Phase I and Phase II metabolism, leading to lower metabolic stability.
This compound Fluorine at the 4-position blocks a potential site of oxidation.The C-F bond is significantly stronger than the C-H bond, sterically hindering enzymatic attack and leading to a predicted increase in metabolic stability (longer half-life, lower intrinsic clearance).

Experimental Protocols for Assessing Metabolic Stability

The following are detailed methodologies for the two primary in vitro assays used to determine the metabolic stability of a compound.

Liver Microsomal Stability Assay

This assay primarily evaluates the susceptibility of a compound to Phase I metabolism mediated by enzymes like cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it to the final working concentration (e.g., 1 µM) in phosphate buffer.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells of a 96-well plate containing the pre-warmed microsomal suspension and the test compound.

    • Incubate the plate at 37°C with shaking.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporter systems.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of cryopreserved human hepatocytes.

Materials:

  • Test compound and positive control compounds

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard

  • 96-well plates, CO2 incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Centrifuge the cell suspension to pellet the hepatocytes and resuspend them in fresh incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.

    • Add the test compound (at a final concentration, e.g., 1 µM) to the hepatocyte suspension to initiate the assay.

  • Time Points:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.

    • Terminate the metabolic activity by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for bioanalysis.

  • Analysis:

    • Analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant (k).

    • Calculate the half-life (t½): t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint): CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells) .

Visualizing Metabolic Assessment Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the assessment of metabolic stability.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (1 µM) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubate Cofactor NADPH Regenerating System Cofactor->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Timepoints Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (% Remaining vs. Time) LCMS->Data Results Calculate t½ and CLint Data->Results Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug (Lipophilic) P450 CYP450 Enzymes (Oxidation, Reduction, Hydrolysis) Drug->P450 Conjugation Conjugation Enzymes (UGTs, SULTs, GSTs) Drug->Conjugation Direct Conjugation Metabolite1 Functionalized Metabolite (-OH, -NH2, -SH, -COOH) P450->Metabolite1 Metabolite1->Conjugation Metabolite2 Conjugated Metabolite (Hydrophilic) Conjugation->Metabolite2 Excretion Excretion (Urine, Bile) Metabolite2->Excretion

References

A Comparative Analysis of the Physicochemical Properties of Fluorinated and Non-Fluorinated Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of drug candidates. This guide provides an objective comparison of key physicochemical parameters—pKa, lipophilicity (logP), aqueous solubility, and melting point—between non-fluorinated pyridinecarboxylic acids and their fluorinated analogs. The data presented herein, supported by detailed experimental protocols, aims to equip researchers with the necessary information to make informed decisions in the design and development of novel therapeutics.

Executive Summary

Fluorination of pyridinecarboxylic acids demonstrably alters their fundamental physicochemical properties. The high electronegativity of the fluorine atom induces significant electronic and conformational changes, which translate to measurable differences in acidity, lipophilicity, solubility, and melting point. Generally, fluorination leads to a decrease in pKa (increased acidity), a variable effect on logP, a potential decrease in aqueous solubility, and an increase in the melting point. These modifications can have profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

Comparative Physicochemical Data

The following tables summarize the experimental data for three isomeric pairs of non-fluorinated and fluorinated pyridinecarboxylic acids.

Table 1: 2-Pyridinecarboxylic Acid (Picolinic Acid) vs. 6-Fluoro-2-pyridinecarboxylic Acid

Physicochemical Property2-Pyridinecarboxylic Acid6-Fluoro-2-pyridinecarboxylic Acid
pKa 5.323.30 (Predicted)
logP 0.721.1 (Predicted)
Aqueous Solubility (g/L) 887Data not available
Melting Point (°C) 134-137139-143

Table 2: 3-Pyridinecarboxylic Acid (Nicotinic Acid) vs. 5-Fluoronicotinic Acid

Physicochemical Property3-Pyridinecarboxylic Acid5-Fluoronicotinic Acid
pKa 4.853.13 (Predicted)[1]
logP 0.360.8 (Predicted)
Aqueous Solubility (g/L) 16.7Soluble in water[2]
Melting Point (°C) 236.6193-198[1]

Table 3: 4-Pyridinecarboxylic Acid (Isonicotinic Acid) vs. 2-Fluoro-4-pyridinecarboxylic Acid

Physicochemical Property4-Pyridinecarboxylic Acid2-Fluoro-4-pyridinecarboxylic Acid
pKa 4.963.39 (Predicted)[3]
logP 0.780.92 (Calculated)[4]
Aqueous Solubility (g/L) 5.2Data not available
Melting Point (°C) 315-319200 (decomposes)

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties discussed in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of pyridinecarboxylic acids can be accurately determined by potentiometric titration.[5][6][7]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the pyridinecarboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If the compound has low aqueous solubility, a co-solvent system (e.g., water-methanol) can be employed.

  • Calibration of the pH Electrode: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at a constant temperature (e.g., 25 °C).

  • Titration: Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized. For more precise determination, the first or second derivative of the titration curve can be plotted to accurately locate the equivalence point.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the classical shake-flask method.[8]

Methodology:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the pyridinecarboxylic acid in the n-octanol-saturated water phase at a known concentration.

  • Partitioning: In a screw-cap vial, mix a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol.

  • Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by the Shake-Flask Method

The thermodynamic solubility of a compound in an aqueous medium is a critical parameter and can be determined by the shake-flask method.[9][10][11]

Methodology:

  • Sample Preparation: Add an excess amount of the solid pyridinecarboxylic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Calculation: The aqueous solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mg/mL).

Determination of Melting Point by Capillary Method

The melting point of a crystalline solid is a fundamental physical property that provides information about its purity and identity.[12][13][14][15]

Methodology:

  • Sample Preparation: Ensure the pyridinecarboxylic acid sample is dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Measurement: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The melting point is reported as this range.

Biological Context: Inhibition of IRAK4 Signaling

Fluorinated pyridinecarboxylic acids have emerged as promising scaffolds for the development of potent and selective enzyme inhibitors. One such target of significant therapeutic interest is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in the inflammatory signaling pathway.[16][17][18][19][20] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of autoimmune diseases and cancers. The following diagram illustrates the inhibition of the IRAK4-mediated signaling pathway by a hypothetical fluorinated pyridinecarboxylic acid inhibitor.

IRAK4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L Ligand (e.g., IL-1) R Receptor (e.g., IL-1R) L->R Binding MyD88 MyD88 R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK Activation AP1 AP-1 TAK1->AP1 Activation NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Response NFkB->Inflammation Gene Transcription AP1->Inflammation Gene Transcription Inhibitor Fluorinated Pyridinecarboxylic Acid Inhibitor Inhibitor->IRAK4 Inhibition

Caption: Inhibition of the IRAK4 signaling pathway.

Conclusion

The strategic incorporation of fluorine into the pyridinecarboxylic acid scaffold provides a powerful tool for modulating key physicochemical properties relevant to drug discovery. The data and protocols presented in this guide offer a foundational understanding of these effects, enabling researchers to rationally design and optimize next-generation therapeutic agents. The provided example of IRAK4 inhibition highlights the potential of this chemical space in addressing significant unmet medical needs.

References

Comparative Analysis of 4-Fluoronicotinic Acid-Based Ligands: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 4-Fluoronicotinic acid-based ligands and related fluorinated analogs. The following sections detail their binding affinities at the G-protein coupled receptor GPR109A and various nicotinic acetylcholine receptor (nAChR) subtypes, along with the experimental protocols used for these determinations and visualizations of the relevant signaling pathways.

Data Presentation: Ligand Binding Affinities

The following tables summarize the binding affinities (Ki or IC50) of various fluorinated ligands at GPR109A and a selection of nAChR subtypes. It is important to note that the data has been compiled from multiple studies, and direct comparison may be limited by variations in experimental conditions.

Table 1: Binding Affinity of Fluorinated Ligands at GPR109A

Ligand/AnalogReceptorAssay TypeKi (nM)EC50 (nM)Reference
4-Fluoro-5-propyl-pyrazole-3-carboxylic acidHuman GPR109aNot SpecifiedPotent Agonist[1]
4-Fluoro-5-pentyl-pyrazole-3-carboxylic acidHuman GPR109aNot SpecifiedPotent Agonist[1]
NiacinHuman GPR109ACalcium Mobilization52[2]
Compound 5a (1-nicotinoyl derivative)Human GPR109ACalcium Mobilization45[2]

Table 2: Cross-Reactivity of Fluorinated and Nicotinic Ligands at nAChR Subtypes

Ligand/AnalogReceptor SubtypeAssay TypeKi (nM)EC50 (µM)Reference
AK3 ((S)-quinuclidine-triazole derivative)Human α3β4 nAChRRadioligand Binding ([³H]epibatidine)3.18[3]
AK3 ((S)-quinuclidine-triazole derivative)Human α7 nAChRRadioligand Binding ([³H]epibatidine)>10,000[3]
Neonicotinic AnalogHuman α4β2 nAChRRadioligand Binding ([³H]cytisine)Potent[4]
Neonicotinic AnalogHuman α7 nAChRRadioligand Binding ([¹²⁵I]α-bungarotoxin)Less Potent[4]
EVP-6124Rat α7 nAChRElectrophysiology (TEVC)0.16[5]
EVP-61245-HT3 ReceptorRadioligand Binding51% inhibition @ 10nM[5]
Compound 40 (pyrimidine analog)Human α7 nAChRCalcium Influx0.03-0.14[6]

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below are detailed methodologies for performing such assays for GPR109A and nAChRs.

Radioligand Binding Assay for GPR109A

This protocol is adapted for determining the binding affinity of test compounds to the GPR109A receptor expressed in a suitable cell line (e.g., HEK293).

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human GPR109A.

  • Radioligand: [³H]-Nicotinic Acid (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Control: Unlabeled Niacin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound-based ligands or other compounds of interest.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize GPR109A-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: 50 µL of membrane suspension, 50 µL of [³H]-Nicotinic Acid (final concentration ~1-2 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]-Nicotinic Acid, and 50 µL of 10 µM unlabeled Niacin.

    • Competitive Binding: 50 µL of membrane suspension, 50 µL of [³H]-Nicotinic Acid, and 50 µL of varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)

This protocol provides a general framework for determining the binding affinity of ligands to various nAChR subtypes. The choice of radioligand and competitor will depend on the specific subtype being investigated.

Materials:

  • Receptor Source: Membranes from cell lines (e.g., CHO, HEK293) expressing the desired nAChR subtype (e.g., α4β2, α7) or tissue homogenates (e.g., rat brain cortex).

  • Radioligand:

    • For α4β2 nAChRs: [³H]-Cytisine or [³H]-Epibatidine.

    • For α7 nAChRs: [¹²⁵I]-α-Bungarotoxin.

  • Non-specific Binding Control: A high concentration of a suitable unlabeled ligand (e.g., Nicotine, Epibatidine).

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer appropriate for the receptor subtype.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compounds: this compound-based ligands or other test articles.

  • Scintillation Cocktail or Gamma Counter.

  • Glass Fiber Filters.

  • Filtration Apparatus.

Procedure:

  • Membrane/Tissue Preparation: Prepare membranes from transfected cells or homogenize brain tissue in ice-cold assay buffer. Centrifuge and wash the pellets as described for the GPR109A assay.

  • Assay Setup: In a 96-well plate, set up the binding reactions in triplicate as described for the GPR109A assay, using the appropriate radioligand and non-specific binding control for the nAChR subtype of interest.

  • Incubation: Incubate the plate under conditions optimized for the specific nAChR subtype (e.g., room temperature for 2-3 hours for [³H]-Epibatidine binding to α4β2).

  • Filtration and Washing: Rapidly filter the assay mixtures through glass fiber filters and wash with ice-cold wash buffer.

  • Radioactivity Measurement: For tritium-labeled ligands, use a scintillation counter. For iodine-125 labeled ligands, use a gamma counter.

  • Data Analysis: Analyze the data as described for the GPR109A assay to determine IC50 and Ki values.

Mandatory Visualization

GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 4-Fluoronicotinic Acid-based Ligand GPR109A GPR109A Ligand->GPR109A Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., anti-inflammatory) CREB->Gene Regulates

Caption: GPR109A signaling cascade upon ligand binding.

Nicotinic Acetylcholine Receptor (α4β2 Subtype) Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane cluster_ions Ion Influx cluster_downstream Downstream Signaling Ligand Nicotinic Ligand nAChR α4β2 nAChR (Ion Channel) Ligand->nAChR Na Na+ nAChR->Na Opens Channel Ca Ca²⁺ nAChR->Ca Depolarization Membrane Depolarization Na->Depolarization CaMK CaMKII Ca->CaMK Activates NT_Release Neurotransmitter Release Depolarization->NT_Release Triggers CREB CREB CaMK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: α4β2 nAChR signaling upon agonist binding.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand & Competitor Membranes->Incubation Radioligand Prepare Radioligand ([³H]-Ligand) Radioligand->Incubation Competitor Prepare Serial Dilutions of Test Compound Competitor->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Curve Plot Competition Curve Calc_Specific->Plot_Curve Determine_Ki Determine IC50 and Ki Plot_Curve->Determine_Ki

Caption: Workflow for a competitive radioligand binding assay.

References

Validating the Binding Affinity of 4-Fluoronicotinic Acid Derivatives to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 4-fluoronicotinic acid derivatives and related compounds to their target proteins, primarily focusing on the nicotinic acetylcholine receptors (nAChRs). The inclusion of fluorine in medicinal chemistry is a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, such as metabolic stability, lipophilicity, and binding affinity. This document summarizes quantitative binding data, details common experimental protocols for affinity validation, and visualizes key workflows and signaling pathways.

Data Presentation: Comparative Binding Affinity

The primary target for nicotinic acid and its derivatives are the neuronal nicotinic acetylcholine receptors (nAChRs), with the α4β2 subtype being of significant interest due to its role in various neurological processes. The binding affinity of a compound to its target is a critical parameter in drug discovery, often expressed as the inhibition constant (Kᵢ), dissociation constant (Kₑ), or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher binding affinity.

CompoundRTarget nAChR SubtypeKᵢ (nM)
7a 4"-pyridinylα4β20.08 ± 0.01
α3β41.8 ± 0.2
α7>10,000
7b 3"-amino-4"-pyridinylα4β20.06 ± 0.01
α3β40.9 ± 0.1
α7>10,000
7c 3"-chloro-4"-pyridinylα4β21.18 ± 0.15
α3β410.5 ± 1.2
α7>10,000
8a 3"-pyridinylα4β20.04 ± 0.01
α3β40.8 ± 0.1
α7>10,000
8b 4"-amino-3"-pyridinylα4β20.05 ± 0.01
α3β40.7 ± 0.1
α7>10,000

Data extracted from synthesis and pharmacological evaluation of 2′-fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine analogues.

Note: The Kᵢ values were determined using radioligand binding assays with [³H]epibatidine. The α4β2* and α3β4* notations indicate the predominant receptor subtypes in the rat brain membrane preparations used.

Experimental Protocols

Accurate determination of binding affinity is paramount in drug development. The following are detailed methodologies for three widely used techniques.

Radioligand Binding Assay

This technique measures the affinity of a ligand by quantifying its ability to displace a radiolabeled ligand from a receptor.

a. Materials and Reagents:

  • Biological Material: Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing human α4β2 nAChR).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs).

  • Test Compounds: this compound derivatives and other compounds to be tested.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

  • 96-well plates, cell harvester, and scintillation counter.

b. Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation. Finally, resuspend the purified membranes in fresh assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation + Radioligand.

    • Non-specific Binding: Membrane preparation + Radioligand + a high concentration of a known unlabeled ligand.

    • Competition Binding: Membrane preparation + Radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value from the resulting sigmoidal curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event.

a. Materials and Reagents:

  • Purified Protein: The target protein in a suitable buffer (e.g., PBS or HEPES).

  • Ligand Solution: The this compound derivative or other test compound dissolved in the same buffer as the protein.

  • ITC Instrument.

b. Procedure:

  • Sample Preparation: Dialyze both the protein and the ligand against the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Thoroughly clean the sample and reference cells of the ITC instrument. Load the reference cell with buffer.

  • Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

c. Data Analysis:

  • Subtract the heat of dilution from the raw titration data.

  • Integrate the heat change for each injection to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time analysis of binding kinetics.

a. Materials and Reagents:

  • SPR Instrument and Sensor Chip: (e.g., CM5 sensor chip).

  • Purified Protein: The target protein.

  • Ligand Solutions: The this compound derivatives or other test compounds at various concentrations in a suitable running buffer.

  • Immobilization Buffers: e.g., Amine coupling kit (EDC, NHS), and appropriate pH scouting buffers.

  • Running Buffer: A buffer that matches the experimental conditions (e.g., HBS-EP+).

b. Procedure:

  • Protein Immobilization: Covalently immobilize the target protein onto the surface of the sensor chip using a suitable chemistry (e.g., amine coupling).

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Ligand Injection: Inject a series of concentrations of the test compound over the sensor chip surface.

  • Association and Dissociation: Monitor the change in the SPR signal in real-time as the ligand associates with the immobilized protein and subsequently dissociates during the buffer flow.

  • Regeneration: After each cycle, inject a regeneration solution to remove the bound ligand and prepare the surface for the next injection.

c. Data Analysis:

  • The resulting sensorgrams show the binding response over time.

  • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (kₑ).

  • The equilibrium dissociation constant (Kₑ) is then calculated as kₑ/kₐ.

Mandatory Visualization

Signaling Pathway

G cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Ligand 4-Fluoronicotinic Acid Derivative Ligand->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: Signaling pathway of nAChR activation by a this compound derivative.

Experimental Workflow

G Start Start: Synthesize/Obtain This compound Derivative Assay_Selection Select Binding Assay (e.g., Radioligand Binding) Start->Assay_Selection Receptor_Prep Prepare Target Receptor (e.g., Membrane Prep) Assay_Selection->Receptor_Prep Assay_Execution Execute Binding Assay (Incubation, Filtration) Receptor_Prep->Assay_Execution Data_Acquisition Acquire Raw Data (e.g., Scintillation Counts) Assay_Execution->Data_Acquisition Data_Analysis Analyze Data (Calculate IC50, Ki) Data_Acquisition->Data_Analysis Comparison Compare Binding Affinity with other compounds Data_Analysis->Comparison End End: Validated Binding Affinity Comparison->End

Caption: Workflow for validating the binding affinity of a this compound derivative.

Safety Operating Guide

Proper Disposal of 4-Fluoronicotinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Fluoronicotinic acid based on safety data sheets for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 152126-33-5) was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the substance-specific SDS provided by their supplier for definitive handling and disposal instructions. The procedures outlined below should be considered as general guidance and may need to be adapted based on the specific hazards identified in the official SDS and in accordance with local, state, and federal regulations.

This guide is intended for laboratory professionals and assumes a baseline knowledge of safe chemical handling practices. It provides essential safety and logistical information to facilitate the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks. Based on information for related fluorinated and chlorinated nicotinic acid compounds, the following precautions are recommended:

  • Engineering Controls: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.

  • Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn to prevent skin and eye contact.

  • Spill Response: In the event of a spill, avoid generating dust. For dry spills, carefully sweep or vacuum the material into a sealed container for disposal. For wet spills, absorb with an inert material and place in a labeled container. The spill area should then be thoroughly cleaned with water.

Quantitative Data Summary

While specific quantitative exposure limits for this compound are not available without its SDS, the following table summarizes typical hazard information and personal protective equipment recommendations based on related compounds.

ParameterRecommendationSource(s)
Exposure Controls Use in a well-ventilated area or under a fume hood.
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Not typically required with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound waste. This procedure is designed to be conducted by trained laboratory personnel.

Materials:

  • Appropriate Personal Protective Equipment (PPE) as detailed above.

  • Labeled, sealable, and compatible hazardous waste container.

  • Inert absorbent material (e.g., vermiculite, sand) for spill cleanup.

  • pH paper or meter (if neutralization is a considered step, though not generally recommended without specific guidance).

Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (152126-33-5) and any known hazard warnings (e.g., "Irritant," "Handle with Care").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional and regulatory procedures for waste handover.

  • Final Disposal Method:

    • The most common and recommended disposal method for this type of chemical waste is incineration by a licensed facility.[1]

    • Landfill disposal is generally not an appropriate method for this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

G This compound Disposal Workflow cluster_prep Preparation and Handling cluster_collection Waste Collection and Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood segregate Segregate Waste into a Designated Container fume_hood->segregate label_container Label Container with Chemical Name, CAS Number, and Hazards segregate->label_container store Store Sealed Container in a Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs handover Follow Procedures for Waste Handover contact_ehs->handover incineration Incineration at a Licensed Facility handover->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

4-Fluoronicotinic acid is anticipated to be an irritant, particularly to the skin, eyes, and respiratory system.[1][2][3] Proper PPE is the first line of defense against exposure.

Recommended Personal Protective Equipment

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical splash goggles.[4]To protect against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[4][5]To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A buttoned, long-sleeved laboratory coat.[4]To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[4][6]To minimize inhalation of dust particles.[6] If significant dust is generated, a full-face particle respirator may be appropriate.[1]
Footwear Closed-toe shoes.[4]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Experimental Workflow for Handling this compound

prep Preparation weigh Weighing and Transfer prep->weigh Proceed to handling handling Post-Handling weigh->handling After transfer decon Decontamination handling->decon Final step

Caption: A streamlined workflow for the safe handling of this compound.

1. Preparation:

  • Designated Area: All handling of this compound, especially the weighing and transferring of the solid, must be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[4]

  • Assemble Equipment: Gather all necessary equipment, such as spatulas, weigh boats, and containers, within the fume hood.

  • Spill Kit: Ensure a spill kit compatible with solid irritants is readily accessible.

2. Weighing and Transfer:

  • To prevent dust generation, do not weigh the compound directly on an open balance.[4]

  • Inside the fume hood, pre-tare a sealed container (e.g., a vial with a lid).[4]

  • Carefully transfer the desired amount of this compound into the pre-tared container.[4]

  • Seal the container before removing it from the fume hood for weighing.[4]

  • If adjustments to the mass are needed, return the sealed container to the fume hood to add or remove the substance.[4]

3. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.[4]

  • Wash hands thoroughly with soap and water after handling is complete.[4]

Storage Plan

Proper storage is essential to maintain the integrity of this compound and prevent accidental exposure.

ConditionSpecificationRationale
Container Tightly-closed, clearly labeled original container.[1][7][8]Prevents contamination and accidental misuse.
Location A cool, dry, well-ventilated area away from incompatible substances.[7][9]Minimizes degradation and reaction with other chemicals.
Temperature Ambient room temperature, unless otherwise specified by the supplier.[1][10]Ensures stability of the compound. For long-term storage, -20°C may be recommended.[11]
Atmosphere Under an inert atmosphere (e.g., argon) if the compound is sensitive to air or moisture.[9]Prevents degradation from atmospheric components.

Disposal Plan

The disposal of this compound and contaminated materials must be handled as hazardous waste.[8]

Waste Management Workflow

collect Waste Segregation and Collection label Labeling collect->label Properly identify store Storage label->store Before disposal dispose Disposal store->dispose Final step

Caption: A clear process for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Waste Category: this compound is a halogenated organic compound.

  • Collection: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and the chemical itself should be collected in a designated, sealed, and chemically resistant container.[12]

2. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).[4]

3. Storage:

  • Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it can be collected by your institution's EHS department.

4. Disposal:

  • Disposal should be in accordance with local, state, or national legislation.[1]

  • Typically, this involves incineration by an accredited disposal contractor.[1][13]

  • Do not dispose of this compound down the drain or in regular trash.[12]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Restrict access to the affected area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS department or emergency response team immediately.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment for all.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.